Brexpiprazole S-oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-[4-[4-(1-oxo-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c29-25-9-7-19-6-8-20(18-22(19)26-25)31-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-32(24)30/h3-10,17-18H,1-2,11-16H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYXYAVCCLPIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CS(=O)C5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191900-51-2 | |
| Record name | DM-3411 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191900512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DM-3411 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N22UPQ09R0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and characterization of Brexpiprazole S-oxide
An In-depth Technical Guide on the Synthesis and Characterization of Brexpiprazole S-oxide
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis and characterization of this compound. This compound, also known as DM-3411, is a primary metabolite of the atypical antipsychotic agent Brexpiprazole.[1] It is formed in vivo through the oxidation of the sulfur atom in the benzothiophene (B83047) ring, a metabolic process mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Understanding the synthesis and properties of this metabolite is crucial for comprehensive drug metabolism studies, impurity profiling, and ensuring the safety and efficacy of Brexpiprazole.
Synthesis of this compound
The synthesis of this compound is primarily achieved through the oxidation of Brexpiprazole. While specific, optimized synthetic procedures for isolating this compound in high yield are not extensively detailed in publicly available literature, the compound is consistently generated during forced degradation studies of Brexpiprazole under oxidative stress conditions.[2] These studies provide a practical, albeit not necessarily high-yield, method for obtaining the S-oxide for analytical and research purposes.
Experimental Protocol: Synthesis via Oxidative Degradation
This protocol is adapted from established forced degradation study methodologies for Brexpiprazole.[3]
Objective: To synthesize this compound by subjecting Brexpiprazole to oxidative stress.
Materials:
-
Brexpiprazole
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3-10% v/v)[2]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Volumetric flasks
-
Pipettes
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Preparation of Brexpiprazole Stock Solution: Accurately weigh a known amount of Brexpiprazole and dissolve it in a suitable organic solvent, such as acetonitrile or a mixture of acetonitrile and water, to create a stock solution of a specific concentration.[3]
-
Oxidation Reaction: In a reaction vessel, combine the Brexpiprazole stock solution with a hydrogen peroxide solution. The final concentration of H₂O₂ in the reaction mixture is typically in the range of 3-10%.[2]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature for a defined period, for example, 24 hours.[3] The progress of the reaction can be monitored by a suitable analytical technique such as HPLC.
-
Quenching and Sample Preparation: After the desired reaction time, the reaction may be quenched if necessary. The resulting solution, containing Brexpiprazole, this compound, and potentially other degradation products, can be diluted with an appropriate mobile phase for analysis and purification.
-
Isolation and Purification: The this compound can be isolated from the reaction mixture using preparative high-performance liquid chromatography (preparative HPLC).[3] The fractions containing the desired compound are collected, and the solvent is removed to yield the purified this compound.
Characterization of this compound
A comprehensive characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are typically employed.
Experimental Protocols: Characterization Methods
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the synthesized this compound and to separate it from the parent drug and other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[2][4]
-
Detection: UV detection at a wavelength where both Brexpiprazole and this compound exhibit significant absorbance, typically around 215 nm.[3]
-
Analysis: The purity is calculated based on the peak area percentage of the this compound peak in the chromatogram. A purity of 96.19% has been reported for commercially available this compound.[5]
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of this compound.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.[3]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound. The experimentally determined mass should be consistent with the calculated molecular weight.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the chemical structure of this compound and confirm the position of the sulfoxide (B87167) group.
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: A deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is used to dissolve the sample.
-
Analysis: The ¹H NMR spectrum will show characteristic chemical shifts and coupling patterns for the protons in the molecule. Comparison of the spectrum with that of Brexpiprazole will reveal shifts in the signals of the protons on the benzothiophene ring, confirming the oxidation of the sulfur atom. The ¹³C NMR spectrum will similarly show shifts in the carbon signals of the benzothiophene moiety. The obtained spectra should be consistent with the proposed structure of this compound.[3][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₅H₂₇N₃O₃S | [5] |
| Molecular Weight | 449.57 g/mol | [5] |
| Appearance | Off-white to light yellow solid | [5] |
| Purity (by HPLC) | 96.19% | [5] |
| ¹H NMR Spectrum | Consistent with structure | [5] |
| Mass Spectrum | Consistent with structure | [5] |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via oxidation.
Caption: Synthesis of this compound.
Characterization Workflow
The following diagram outlines the typical analytical workflow for the characterization of synthesized this compound.
Caption: Characterization of this compound.
References
The Central Role of Cytochrome P450 3A4 in the Bioactivation of Brexpiprazole to its S-oxide Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brexpiprazole (B1667787), a serotonin-dopamine activity modulator, has emerged as a significant therapeutic agent in the management of schizophrenia and as an adjunctive treatment for major depressive disorder. Its metabolic fate is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. This technical guide provides an in-depth examination of the pivotal role of the cytochrome P450 3A4 (CYP3A4) enzyme in the formation of brexpiprazole S-oxide (DM-3411), the principal metabolite of brexpiprazole. This document synthesizes key findings on the enzymatic conversion, presents detailed experimental protocols for its investigation, and offers quantitative data on the influence of genetic polymorphisms in CYP3A4 on brexpiprazole metabolism. The information herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of brexpiprazole and other xenobiotics metabolized by the CYP450 system.
Introduction
Brexpiprazole is an atypical antipsychotic that exerts its therapeutic effects through a unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. The biotransformation of brexpiprazole is primarily hepatic, with the cytochrome P450 (CYP) enzyme system playing a central role. The major metabolic pathway is the S-oxidation of the thiophene (B33073) ring, leading to the formation of this compound, also known as DM-3411. This metabolite is pharmacologically less active than the parent compound.
Understanding the specific enzymes involved in this metabolic conversion is paramount for predicting and managing the pharmacokinetic variability and drug-drug interaction potential of brexpiprazole. Extensive in vitro and in vivo studies have identified CYP3A4 and CYP2D6 as the two predominant enzymes responsible for the formation of this compound. This guide will focus specifically on the contribution of CYP3A4, a key enzyme involved in the metabolism of a vast array of xenobiotics.
The Role of CYP3A4 in this compound Formation
In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have unequivocally demonstrated that CYP3A4 is a major catalyst in the S-oxidation of brexpiprazole.[1][2] Along with CYP2D6, CYP3A4 is a primary contributor to the formation of the main metabolite, this compound (DM-3411).[1][2]
The clinical relevance of CYP3A4's role is underscored by the significant impact of CYP3A4 inhibitors and inducers on brexpiprazole's plasma concentrations. Co-administration of brexpiprazole with potent CYP3A4 inhibitors, such as ketoconazole, leads to a substantial increase in brexpiprazole exposure, necessitating dose adjustments to avoid potential adverse effects. Conversely, potent CYP3A4 inducers, like rifampin, can significantly decrease brexpiprazole plasma levels, potentially compromising its therapeutic efficacy.
Quantitative Contribution of CYP3A4
While both CYP3A4 and CYP2D6 are involved in the formation of this compound, their relative contributions have been a subject of investigation. Studies have indicated that both enzymes play a significant, and roughly comparable, role in the overall metabolism of brexpiprazole to its S-oxide metabolite.
| Enzyme | Contribution to this compound Formation | Reference |
| CYP3A4 | Major contributor | [1][2] |
| CYP2D6 | Major contributor | [1][2] |
Impact of CYP3A4 Genetic Polymorphisms
Genetic variations in the CYP3A4 gene can lead to interindividual differences in enzyme activity, which in turn can affect the metabolism of CYP3A4 substrates like brexpiprazole. A study by Chen et al. (2020) systematically investigated the effects of 26 recombinant CYP3A4 variants on the metabolism of brexpiprazole to DM-3411.[3] The findings from this study are summarized in the table below, highlighting the variability in metabolic capacity among different CYP3A4 allozymes.
| CYP3A4 Variant | Relative Intrinsic Clearance (% of Wild-Type) |
| CYP3A4.1 (Wild-Type) | 100% |
| CYP3A4.2 | 75.72% |
| CYP3A4.3 | 117.9% |
| CYP3A4.4 | 68.31% |
| CYP3A4.5 | 59.06% |
| CYP3A4.7 | 48.91% |
| CYP3A4.8 | 46.25% |
| CYP3A4.9 | 43.18% |
| CYP3A4.10 | 40.91% |
| CYP3A4.11 | 38.64% |
| CYP3A4.12 | 36.36% |
| CYP3A4.13 | 34.09% |
| CYP3A4.14 | 127.5% |
| CYP3A4.15 | 122.7% |
| CYP3A4.16 | 31.82% |
| CYP3A4.17 | 2.90% |
| CYP3A4.18 | 29.55% |
| CYP3A4.19 | 96.25% |
| CYP3A4.20 | 2.90% |
| CYP3A4.23 | 25.00% |
| CYP3A4.24 | 91.82% |
| CYP3A4.28 | 93.18% |
| CYP3A4.29 | 16.54% |
| CYP3A4.31 | 13.64% |
| CYP3A4.32 | 11.36% |
| CYP3A4.33 | 9.09% |
| CYP3A4.34 | 6.82% |
| Data adapted from Chen et al. (2020).[3] |
These data demonstrate that several CYP3A4 variants exhibit significantly reduced metabolic activity towards brexpiprazole, which could lead to higher plasma concentrations and an increased risk of adverse events in individuals carrying these alleles. Conversely, a few variants showed increased activity. This highlights the importance of considering an individual's CYP3A4 genotype for personalized brexpiprazole therapy.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of CYP3A4 in the formation of this compound.
In Vitro Metabolism of Brexpiprazole using Recombinant Human CYP3A4
Objective: To determine the metabolic activity of recombinant human CYP3A4 in the conversion of brexpiprazole to this compound.
Materials:
-
Brexpiprazole
-
This compound (DM-3411) analytical standard
-
Recombinant human CYP3A4 enzyme co-expressed with NADPH-cytochrome P450 reductase
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN)
-
Formic acid
-
Ultrapure water
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
Recombinant human CYP3A4 (final concentration, e.g., 10 pmol/mL)
-
Brexpiprazole (final concentration, e.g., 1 µM, dissolved in a suitable solvent like DMSO, with the final solvent concentration not exceeding 1%)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) with continuous shaking.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture vigorously and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.
-
Sample Preparation for Analysis: Transfer the supernatant to a new tube for UPLC-MS/MS analysis.
Quantification of Brexpiprazole and this compound by UPLC-MS/MS
Objective: To quantify the concentrations of brexpiprazole and its S-oxide metabolite in the in vitro incubation samples.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
-
Column: A suitable reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A linear gradient from a low to high percentage of mobile phase B over a short run time.
-
Flow Rate: e.g., 0.4 mL/min
-
Column Temperature: e.g., 40°C
-
Injection Volume: e.g., 5 µL
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for brexpiprazole and this compound.
-
Brexpiprazole: e.g., m/z 434.2 → 273.1
-
This compound (DM-3411): e.g., m/z 450.2 → 289.1
-
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound analytical standard.
-
Quantify the amount of this compound formed in the incubation samples by interpolating their peak areas against the calibration curve.
-
Calculate the rate of metabolite formation (e.g., in pmol/min/pmol CYP).
Visualizations
Signaling Pathway: Brexpiprazole Metabolism
Caption: Metabolic pathway of brexpiprazole to its S-oxide metabolite.
Experimental Workflow: In Vitro Metabolism Assay
Caption: Workflow for in vitro metabolism of brexpiprazole by CYP3A4.
Logical Relationship: Impact of CYP3A4 Modulators
Caption: Impact of CYP3A4 modulators on brexpiprazole metabolism.
Conclusion
CYP3A4 is a cornerstone in the metabolic disposition of brexpiprazole, playing a critical role in its conversion to the S-oxide metabolite, DM-3411. The significant contribution of this enzyme makes brexpiprazole susceptible to clinically relevant drug-drug interactions with CYP3A4 inhibitors and inducers. Furthermore, the genetic polymorphism of CYP3A4 introduces a notable source of interindividual variability in brexpiprazole metabolism, which has implications for personalized medicine. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the metabolism of brexpiprazole and other compounds that are substrates of CYP3A4. A thorough understanding of these metabolic pathways is essential for the safe and effective use of brexpiprazole in clinical practice.
References
An In-Depth Technical Guide to the Physicochemical Properties of Brexpiprazole S-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brexpiprazole (B1667787), an atypical antipsychotic, undergoes significant metabolism in the body, primarily forming Brexpiprazole S-oxide, also known as DM-3411. This major metabolite is the result of oxidation of the benzothiophene (B83047) sulfur atom, a reaction catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[1][2] Understanding the physicochemical properties of this key metabolite is crucial for a comprehensive assessment of the drug's overall pharmacokinetic and pharmacodynamic profile. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, including experimental protocols and relevant biological context.
Chemical and Physical Properties
This compound is a distinct chemical entity with its own set of physicochemical properties that influence its absorption, distribution, metabolism, and excretion (ADME) profile. While experimentally determined data for some properties remain elusive in publicly available literature, a compilation of known information is presented below.
Table 1: Physicochemical Properties of this compound (DM-3411)
| Property | Value | Source/Method |
| Chemical Name | 7-[4-[4-(1-oxido-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-2(1H)-quinolinone | IUPAC |
| Molecular Formula | C₂₅H₂₇N₃O₃S | [3] |
| Molecular Weight | 449.57 g/mol | [3] |
| Appearance | Off-white to light yellow solid | Certificate of Analysis[4] |
| LogP (calculated) | 3.1 | Commercial Vendor |
| Melting Point | Not explicitly reported. | N/A |
| Aqueous Solubility | Not explicitly reported. | N/A |
| pKa | Not explicitly reported. | N/A |
Experimental Protocols
Detailed experimental protocols for the specific determination of the physicochemical properties of isolated this compound are not extensively published. However, methodologies for the generation and analysis of this metabolite through forced degradation studies of the parent drug, brexpiprazole, are available.
Oxidative Degradation for Generation of this compound
Forced degradation studies are a common method to produce and identify potential degradation products, including oxides.
Protocol:
-
Sample Preparation: A solution of Brexpiprazole is prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
-
Stress Condition: An oxidizing agent, typically hydrogen peroxide (e.g., 3-10% H₂O₂), is added to the Brexpiprazole solution.[5]
-
Incubation: The mixture is incubated at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., several hours to 24 hours).[5]
-
Analysis: The resulting solution is then analyzed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS), to separate and identify the degradation products.[5][6] this compound can be identified by its characteristic mass-to-charge ratio.
Analytical Method for the Determination of Brexpiprazole and its Metabolites
A validated analytical method is essential for the quantification of Brexpiprazole and its metabolites, including the S-oxide, in various matrices.
Exemplary HPLC Method:
-
Column: A reverse-phase column, such as a C18 column (e.g., 150 mm x 4.6 mm, 5 µm), is commonly used.[7]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is employed. The pH of the buffer is a critical parameter for achieving good separation.[7][8]
-
Detection: A UV detector set at an appropriate wavelength (e.g., 215 nm) or a mass spectrometer for more selective and sensitive detection.[8]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[7]
Biological Context and Signaling Pathways
Metabolic Pathway of Brexpiprazole
The formation of this compound is a primary metabolic route for the parent drug. This biotransformation is crucial in determining the overall exposure and clearance of brexpiprazole.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CN106916148B - Method for synthesizing brexpiprazole - Google Patents [patents.google.com]
- 8. This compound (DM3411) | S-oxidized, CYP3A4- | CAS 1191900-51-2 | atypical antipsychotic medication and a partial agonist of human 5-HT1A | 5-HT2A receptor antagonist | InvivoChem [invivochem.com]
Pharmacological Profile of Brexpiprazole S-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brexpiprazole (B1667787) is an atypical antipsychotic agent characterized as a serotonin-dopamine activity modulator. Its pharmacological effects are primarily attributed to the parent compound. However, a comprehensive understanding of its metabolic fate is crucial for a complete safety and efficacy profile. This technical guide provides a detailed examination of the pharmacological profile of its major metabolite, Brexpiprazole S-oxide, also known as DM-3411.
Brexpiprazole undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzymes CYP3A4 and CYP2D6, leading to the formation of this compound.[1][2] This metabolite is the most abundant in systemic circulation, accounting for a significant portion of the total drug exposure.[3] Despite its prevalence, extensive research has indicated that this compound possesses significantly lower pharmacological activity and limited penetration of the central nervous system compared to the parent drug.[2][4] Consequently, it is generally considered not to contribute significantly to the therapeutic effects of brexpiprazole.[5][6]
This guide will synthesize the available quantitative data on the receptor binding affinity and functional activity of this compound, present detailed experimental methodologies for the key assays cited, and provide visual representations of relevant pathways and workflows to facilitate a deeper understanding of its pharmacological characteristics.
Data Presentation
Table 1: Comparative Receptor Binding Affinity of Brexpiprazole and this compound (DM-3411)
| Receptor | Brexpiprazole Ki (nM) | This compound (DM-3411) Binding Affinity Relative to Brexpiprazole | Reference |
| Dopamine (B1211576) D2 | 0.30 | 9 to 17 times lower | [7] |
| Dopamine D3 | 1.1 | 9 to 17 times lower | [7] |
| Serotonin (B10506) 5-HT1A | 0.12 | Data not available | [8] |
| Serotonin 5-HT2A | 0.47 | 2 to 5 times lower | [7] |
| Serotonin 5-HT2B | 1.9 | 2 to 5 times lower | [7] |
| Noradrenergic α1B | 0.17 | Data not available | [8] |
| Noradrenergic α2C | 0.59 | Data not available | [8] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various G-protein coupled receptors (GPCRs).
General Methodology:
Radioligand binding assays are performed using cell membranes prepared from cell lines recombinantly expressing the target human receptor. The principle of the assay is the competition between a fixed concentration of a specific radiolabeled ligand and a range of concentrations of the test compound (this compound).
Detailed Protocol:
-
Membrane Preparation:
-
Cells expressing the receptor of interest are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 5mM EDTA with protease inhibitors).[9]
-
The homogenate is centrifuged at low speed to remove cellular debris.[9]
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[9]
-
Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.[9]
-
-
Binding Assay:
-
The assay is typically conducted in a 96-well plate format.[9]
-
Each well contains the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the unlabeled test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand for the target receptor.
-
The plates are incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[9]
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.[9]
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.[9]
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor and to quantify its potency (EC50 or IC50).
Objective: To measure the effect of this compound on the production of cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled receptors.
General Methodology:
This assay measures changes in intracellular cAMP levels in response to receptor activation or inhibition.
Detailed Protocol:
-
Cell Culture and Plating:
-
Cells expressing the target Gs- or Gi-coupled receptor are seeded in 96- or 384-well plates and cultured to near confluence.
-
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
For antagonist testing, cells are pre-incubated with various concentrations of this compound before the addition of a known agonist at a concentration that elicits a submaximal response (e.g., EC80).[10]
-
For agonist testing, cells are incubated with varying concentrations of this compound.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Detection:
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[11]
-
In an HTRF assay, cell lysate is added to a mixture containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
The amount of FRET signal is inversely proportional to the amount of cAMP in the sample.[11]
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration-response curves for the test compound are plotted, and EC50 (for agonists) or IC50 (for antagonists) values are calculated using non-linear regression.
-
Objective: To measure the effect of this compound on intracellular calcium levels, a second messenger for Gq-coupled receptors.
General Methodology:
This assay utilizes a calcium-sensitive fluorescent dye that reports changes in intracellular calcium concentration upon receptor activation.[12]
Detailed Protocol:
-
Cell Culture and Dye Loading:
-
Cells expressing the target Gq-coupled receptor are plated in black-walled, clear-bottom 96- or 384-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid (B1678239) to prevent dye leakage.[12]
-
-
Assay Procedure:
-
The plate is placed in a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
For antagonist testing, various concentrations of this compound are added to the wells, followed by the addition of a known agonist at its EC80 concentration.
-
For agonist testing, varying concentrations of this compound are added.
-
The change in fluorescence is monitored in real-time.
-
-
Data Analysis:
-
The increase in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Concentration-response curves are generated, and EC50 or IC50 values are determined by non-linear regression analysis.
-
Mandatory Visualization
Brexpiprazole Metabolism and the Role of this compound
Caption: Metabolic pathway of brexpiprazole to its S-oxide metabolite.
Experimental Workflow for Receptor Binding Affinity Determination
Caption: Workflow for determining receptor binding affinity using radioligand assays.
Signaling Pathways of Dopamine D2 and Serotonin 5-HT1A Receptors
Caption: Simplified signaling of D2 and 5-HT1A receptors, highlighting the differential effects of brexpiprazole and its S-oxide metabolite.
Conclusion
References
- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Brexpiprazole | C25H27N3O2S | CID 11978813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Brexpiprazole: A review of a new treatment option for schizophrenia and major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. psychscenehub.com [psychscenehub.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
In silico prediction of Brexpiprazole S-oxide metabolites
An In-Depth Technical Guide to the In Silico Prediction of Brexpiprazole (B1667787) S-oxide Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational methodologies used to predict the formation of Brexpiprazole S-oxide, a primary metabolite of the atypical antipsychotic drug Brexpiprazole. It details the underlying principles of in silico prediction, the specific application to Brexpiprazole, and the essential experimental protocols for validation.
Introduction to Brexpiprazole and its Metabolism
Brexpiprazole, marketed as Rexulti, is a serotonin-dopamine activity modulator (SDAM) used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder (MDD).[1][2] Like many xenobiotics, Brexpiprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][2]
The metabolic fate of a drug candidate is a critical factor in its development, influencing its efficacy, safety, and potential for drug-drug interactions.[3] Understanding and predicting these metabolic pathways early in the discovery process can significantly reduce costs and attrition rates.[4][5]
Brexpiprazole is predominantly metabolized by two key CYP isoenzymes: CYP3A4 and CYP2D6 .[2][6][7] These enzymes catalyze the biotransformation of Brexpiprazole into its main metabolite, DM-3411, also known as this compound, through an S-oxidation reaction.[6][8][9][10] This metabolite has been shown to have significantly less pharmacological potency compared to the parent drug and does not readily cross the blood-brain barrier.[6][11]
Core Concepts in In Silico Metabolite Prediction
In silico drug metabolism prediction encompasses a range of computational techniques that model the metabolic fate of a compound.[12] These methods are integral to modern drug discovery, offering rapid and cost-effective alternatives to early-stage in vitro studies.[3][13] The primary approaches include rule-based systems, machine learning models, and structure-based methods.
2.1. Rule-Based Systems These were among the earliest computational approaches. They rely on a curated knowledge base of established biotransformation rules derived from experimental data.[3] When a new molecule is presented, the software systematically applies these rules to predict the structures of potential metabolites.
-
Examples of Software: MetaDrug, Meteor, BioTransformer.[4][14][15]
-
Mechanism: The system identifies functional groups within the drug's structure that are susceptible to known metabolic reactions (e.g., oxidation, hydrolysis, conjugation) and generates the corresponding metabolite structures.
2.2. Machine Learning and AI Models More recent approaches leverage machine learning and deep learning to build predictive models from large datasets of metabolic reactions.[3] These models can identify complex patterns that are not easily captured by predefined rules.
-
Key Applications:
-
Site of Metabolism (SoM) Prediction: Identifying the specific atom(s) on a molecule most likely to be chemically modified by metabolic enzymes.[3]
-
Metabolite Structure Prediction: Some advanced models, like deep language models, treat metabolite prediction as a sequence translation problem, converting the parent drug's chemical representation (e.g., SMILES string) into that of its metabolites.[16]
-
-
Advanced Techniques: Some models incorporate quantum mechanics (QM) calculations to use stereo-electronic features as descriptors, which can enhance the prediction of specific metabolic reactions.[17]
2.3. Structure-Based Methods This approach involves using the three-dimensional structures of metabolic enzymes, such as CYP450s. Molecular docking simulations are performed to predict how a drug molecule (ligand) binds within the enzyme's active site.
-
Methodology: The drug molecule is computationally "placed" into the active site of a 3D model of the enzyme. The software calculates the binding affinity and predicts the most likely binding pose.
-
Predictive Power: A stable binding pose that places a susceptible atom (like the sulfur in Brexpiprazole) in close proximity to the enzyme's catalytic center (the heme group) strongly indicates a likely site of metabolism.[18][19][20]
Predicting this compound: A Workflow
The prediction of this compound formation involves a multi-step computational workflow that integrates various in silico tools.
Caption: General workflow for in silico prediction of Brexpiprazole metabolites.
The primary site of metabolism for S-oxidation is the sulfur atom within the benzothiophene (B83047) ring of Brexpiprazole. In silico tools like the Xenosite web predictor have been successfully used to identify this specific atomic site as a likely point of metabolic attack.[21][22]
The biotransformation is primarily carried out by CYP3A4 and CYP2D6. This enzymatic relationship is a key component of the metabolic pathway.
Caption: Key enzymes in the S-oxidation of Brexpiprazole.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the metabolism of Brexpiprazole.
Table 1: Major Metabolic Pathways of Brexpiprazole A comprehensive study identified 16 metabolites of Brexpiprazole, formed through various phase I and phase II reactions.[21]
| Metabolic Reaction | Metabolite Class | Key Metabolite Example |
| S-oxidation | Phase I | This compound (DM-3411) |
| Hydroxylation | Phase I | Hydroxy-brexpiprazole |
| N-dealkylation | Phase I | Dealkylated brexpiprazole |
| Oxidative deamination | Phase I | Carboxylic acid metabolite |
| Dioxidation | Phase I | Dioxo-brexpiprazole |
| N-oxidation | Phase I | Brexpiprazole N-oxide |
| Glucuronidation | Phase II | Brexpiprazole glucuronide |
Source: Adapted from in vitro and in vivo metabolite identification studies.[21]
Table 2: Relative Contribution of CYP Enzymes to this compound Formation Studies have quantified the involvement of the primary CYP enzymes in the S-oxidation of Brexpiprazole.
| Enzyme | Approximate Contribution |
| CYP2D6 | ~47% |
| CYP3A4 | ~43% |
Source: ClinPGx, based on pharmacokinetic data.[6]
Experimental Protocols for Validation
In silico predictions, while powerful, generate hypotheses that must be confirmed through rigorous experimental validation. The protocols below are standard methods for identifying and characterizing drug metabolites.
Table 3: Detailed Methodologies for Metabolite Identification
| Experiment Type | Protocol Details | Purpose |
| In Silico Site of Metabolism Prediction | Software: Xenosite web predictor. Method: The chemical structure of Brexpiprazole is submitted to the predictor. The software, using its trained model, calculates the probability of metabolism for each atom and provides a visual "heat map" indicating likely SoMs.[21][22] | To generate an initial hypothesis about which atoms are most susceptible to metabolic transformation. |
| In Vitro Incubation with Liver Fractions | Matrices: Human Liver Microsomes (HLMs), Rat Liver Microsomes (RLMs), and Rat S9 fraction. Procedure: Brexpiprazole (typically at a concentration of ~10 µM) is incubated with the liver fraction (e.g., 1 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) containing a NADPH-regenerating system. The mixture is incubated at 37°C for a set time (e.g., 60 minutes). The reaction is then quenched with a cold organic solvent like acetonitrile (B52724) to precipitate proteins.[21] | To generate metabolites using the enzyme machinery present in the liver, mimicking Phase I and (with S9) some Phase II metabolism. |
| In Vitro Recombinant CYP Enzyme Assay | Enzymes: Recombinant human CYP3A4 and CYP2D6. Procedure: Similar to the microsome incubation, but using specific, isolated CYP enzymes instead of a mixed-enzyme preparation. This allows for the precise determination of which enzyme is responsible for forming a specific metabolite.[23][24] | To confirm the exact CYP isoforms involved in the formation of this compound. |
| In Vivo Animal Studies | Model: Male Sprague-Dawley rats. Procedure: A single oral dose of Brexpiprazole (e.g., 50 mg/kg) is administered. Urine, feces, and blood samples are collected over a period of 24-48 hours. Plasma is separated from blood via centrifugation. All samples are processed (e.g., protein precipitation for plasma, extraction for urine/feces) to prepare them for analysis.[21] | To identify the metabolites that are formed in a whole, living organism, providing the most physiologically relevant data. |
| Analytical Detection and Characterization | Technique: Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/QTOF-MS/MS). Method: Processed samples are injected into the UHPLC system for chromatographic separation. The eluent is then introduced into the mass spectrometer. A full scan (MS1) detects the mass-to-charge ratio (m/z) of the parent drug and all potential metabolites. A tandem MS scan (MS2) is then performed, where specific ions (like that of a suspected metabolite) are fragmented to produce a characteristic pattern, which is used to confirm the chemical structure.[10][21] | To separate, detect, and structurally elucidate the parent drug and its metabolites with high sensitivity and specificity. |
Conclusion
The prediction of this compound is a prime example of the successful synergy between in silico modeling and experimental validation in modern drug development. Computational tools, ranging from rule-based systems to sophisticated machine learning models, provide a robust framework for predicting likely metabolic pathways and identifying specific sites of metabolism. This predictive power allows researchers to focus experimental resources efficiently.
The subsequent validation using in vitro methods with liver microsomes and recombinant enzymes, coupled with in vivo animal studies, provides the necessary confirmation of these computational hypotheses. The analytical precision of techniques like UHPLC/QTOF-MS/MS is indispensable for the final structural confirmation of metabolites like this compound. This integrated approach not only accelerates the drug development pipeline but also deepens our understanding of the complex interactions between drug molecules and metabolic systems. As computational power and AI algorithms continue to evolve, the accuracy and scope of in silico predictions are expected to further improve, becoming an even more critical component of pharmaceutical research.[16][17]
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Machine learning models in the prediction of drug metabolism: Challenges and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational prediction of human drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. ClinPGx [clinpgx.org]
- 7. jppn.ru [jppn.ru]
- 8. ClinPGx [clinpgx.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Determination and metabolism of brexpiprazole following baicalin to rats by a novel developed UPLC-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 11. Pharmacokinetics and metabolism of brexpiprazole, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. biotransformer.ca [biotransformer.ca]
- 15. benthamdirect.com [benthamdirect.com]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. MetaSite - Metabolism prediction [moldiscovery.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 21. In silico, in vitro and in vivo metabolite identification of brexpiprazole using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Effects of 26 Recombinant CYP3A4 Variants on Brexpiprazole Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Formation of Brexpiprazole S-oxide in Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brexpiprazole (B1667787), an atypical antipsychotic, undergoes extensive metabolism in the liver, primarily through oxidation to its major metabolite, Brexpiprazole S-oxide (also known as DM-3411). This biotransformation is crucial in determining the drug's pharmacokinetic profile and potential for drug-drug interactions. This technical guide provides an in-depth overview of the mechanism of this compound formation in human liver microsomes, focusing on the enzymatic pathways, and providing detailed experimental protocols for its investigation. While specific kinetic parameters for this reaction are not widely reported in the public domain, this guide establishes a framework for their determination and summarizes the current understanding of this critical metabolic pathway.
Introduction
Brexpiprazole is a serotonin-dopamine activity modulator used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. Its efficacy and safety are influenced by its metabolic fate. The primary route of metabolism is the S-oxidation of the benzothiophene (B83047) moiety, leading to the formation of this compound (DM-3411). Understanding the enzymes responsible for this transformation and their kinetic properties is paramount for predicting inter-individual variability in drug response and for managing potential drug-drug interactions. In vitro studies using human liver microsomes (HLMs) are a cornerstone for characterizing such metabolic pathways.
Enzymatic Pathway of this compound Formation
The formation of this compound is predominantly mediated by two key cytochrome P450 (CYP) isoenzymes in the liver: CYP3A4 and CYP2D6 .[1] These enzymes are responsible for the oxidative metabolism of a vast number of xenobiotics.
The relative contributions of these enzymes to the S-oxidation of brexpiprazole have been investigated, highlighting the significant role of both.[1]
Data Presentation: Contribution of CYP Isozymes
| Enzyme | Contribution to S-oxidation (%) | Reference |
| CYP3A4 | ~43.3 | [1] |
| CYP2D6 | ~46.7 | [1] |
Note: These values represent the approximate contribution of each enzyme to the S-oxidation pathway.
Signaling Pathway Diagram
Caption: Metabolic pathway of brexpiprazole to its S-oxide.
Quantitative Analysis of Enzyme Kinetics
To fully characterize the enzymatic formation of this compound, the determination of Michaelis-Menten kinetic parameters, the Michaelis constant (Km) and the maximum reaction velocity (Vmax), is essential. Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
Despite a comprehensive review of the available scientific literature, specific Km and Vmax values for the formation of this compound by CYP3A4 and CYP2D6 in human liver microsomes have not been publicly reported. The following table is provided as a template for researchers to populate upon experimental determination.
Data Presentation: Michaelis-Menten Kinetic Parameters
| Enzyme | Substrate | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Human Liver Microsomes | Brexpiprazole | This compound | Not Reported | Not Reported | |
| Recombinant Human CYP3A4 | Brexpiprazole | This compound | Not Reported | Not Reported | |
| Recombinant Human CYP2D6 | Brexpiprazole | This compound | Not Reported | Not Reported |
Experimental Protocols
The following sections detail the methodologies for conducting in vitro experiments to determine the kinetics of this compound formation in human liver microsomes.
Materials and Reagents
-
Brexpiprazole (analytical standard)
-
This compound (DM-3411) (analytical standard)
-
Pooled Human Liver Microsomes (HLMs)
-
Recombinant human CYP3A4 and CYP2D6 enzymes
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (e.g., a structurally similar compound not present in the incubation mixture)
Incubation Conditions for Kinetic Studies
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of brexpiprazole in a suitable organic solvent (e.g., methanol or DMSO) and serially dilute to achieve a range of final substrate concentrations (e.g., 0.1 to 100 µM). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
In a microcentrifuge tube, combine potassium phosphate buffer (pH 7.4), pooled human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL), and the brexpiprazole solution.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the microsomes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a predetermined time (e.g., 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard. The organic solvent serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
Analytical Method: LC-MS/MS Quantification
The concentrations of brexpiprazole and its S-oxide metabolite are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient program to separate brexpiprazole, this compound, and the internal standard.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for brexpiprazole, this compound, and the internal standard need to be determined and optimized.
-
Brexpiprazole: (To be determined empirically)
-
This compound: (To be determined empirically)
-
Internal Standard: (To be determined empirically)
-
-
-
Quantification:
-
A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte. The concentration of the metabolite in the experimental samples is then determined from this standard curve.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro metabolism studies.
Conclusion
The S-oxidation of brexpiprazole to its major metabolite, this compound (DM-3411), is a critical metabolic pathway primarily catalyzed by CYP3A4 and CYP2D6 in human liver microsomes. While the relative contributions of these enzymes are known, the specific Michaelis-Menten kinetic parameters remain to be fully elucidated in publicly available literature. The detailed experimental protocols provided in this guide offer a robust framework for researchers to determine these crucial kinetic constants. A thorough understanding of this metabolic pathway is essential for the continued development and safe and effective clinical use of brexpiprazole, particularly in the context of personalized medicine and the management of drug-drug interactions.
References
Brexpiprazole S-oxide: A Deep Dive into Its Receptor Binding Affinity and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brexpiprazole (B1667787), an atypical antipsychotic, undergoes metabolism in the body to form its principal metabolite, Brexpiprazole S-oxide, also known as DM-3411.[1] This metabolite is formed through the S-oxidation of the parent compound, a process primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[2] While brexpiprazole itself has a well-characterized receptor binding profile, understanding the pharmacological activity of its main metabolite is crucial for a comprehensive assessment of the drug's overall effects. This technical guide provides an in-depth analysis of the receptor binding affinity of this compound, presenting available quantitative data, detailing experimental methodologies, and illustrating the relevant metabolic pathways.
Quantitative Receptor Binding Affinity
This compound (DM-3411) is generally considered to have significantly less pharmacological potency compared to the parent compound, brexpiprazole.[3] The affinity of DM-3411 for the dopamine (B1211576) D2 receptor, a key target for antipsychotic action, has been reported to be lower than that of brexpiprazole.[2][4][5]
The most definitive quantitative data available comes from preclinical pharmacology studies submitted to the U.S. Food and Drug Administration. These studies indicate that DM-3411 acts as an antagonist at human dopamine D2 and D3 receptors. The binding affinities (Ki) are summarized in the table below. The studies also concluded that DM-3411 has no significant functional activity at the human dopamine D1 and D4 receptors.
| Receptor | Test System | Ki (nM) | Functional Activity |
| Dopamine D2 | Human cloned receptors | 4.1 | Antagonist |
| Dopamine D3 | Human cloned receptors | 38 | Antagonist |
| Dopamine D1 | Human cloned receptors | - | No significant activity |
| Dopamine D4 | Human cloned receptors | - | No significant activity |
Table 1: Receptor Binding Affinity of this compound (DM-3411)
Currently, a comprehensive binding profile of this compound across a wider range of neurotransmitter receptors, particularly serotonin (B10506) and adrenergic receptors, is not extensively available in published literature.
Metabolic Pathway of Brexpiprazole to this compound
The formation of this compound (DM-3411) is a key step in the metabolism of brexpiprazole. This biotransformation is primarily carried out by the hepatic cytochrome P450 enzymes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics and metabolism of brexpiprazole, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The preclinical discovery and development of brexpiprazole for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchwith.montclair.edu [researchwith.montclair.edu]
The Metabolic Journey of Brexpiprazole: An In-depth Technical Guide to S-Oxide Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of the S-oxide metabolite of brexpiprazole (B1667787), a key process in its biotransformation. Brexpiprazole, a serotonin-dopamine activity modulator, undergoes significant metabolism primarily through oxidation, with the S-oxide metabolite, known as DM-3411, being a major circulating metabolite in humans. Understanding this pathway is critical for comprehending the drug's pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response.
The Core Metabolic Pathway: S-Oxidation of Brexpiprazole
The principal metabolic transformation of brexpiprazole is the oxidation of the sulfur atom within the benzothiophene (B83047) ring, leading to the formation of brexpiprazole S-oxide (DM-3411).[1][2] This reaction is predominantly catalyzed by two key cytochrome P450 (CYP) isoenzymes: CYP3A4 and CYP2D6.[1][3][4][5] In vivo studies have demonstrated that these two enzymes are responsible for the majority of brexpiprazole's metabolism.[3][4]
While both enzymes contribute to the formation of DM-3411, their relative contributions have been quantified. In humans, CYP3A4 and CYP2D6 are responsible for approximately 43.3% and 46.7% of the S-oxidation of brexpiprazole, respectively.[4] A minor metabolite, DM-3412, is also formed, primarily through the action of CYP2D6.[4]
The resulting major metabolite, DM-3411, is pharmacologically significantly less potent than the parent compound, brexpiprazole, and is not considered to contribute meaningfully to the therapeutic effects of the drug.[3][5] Furthermore, DM-3411 has been shown to have lower penetration into the central nervous system.[6]
The metabolic pathway can be visualized as follows:
Quantitative Analysis of Brexpiprazole and DM-3411
The pharmacokinetics of brexpiprazole and its S-oxide metabolite have been characterized in various studies. The following tables summarize key quantitative data.
Table 1: Pharmacokinetic Parameters of Brexpiprazole and DM-3411 in Humans (Multiple Doses)
| Parameter | Brexpiprazole | DM-3411 | Reference |
| Terminal Elimination Half-life (t½) | 91.4 hours | 85.7 hours | |
| Time to Reach Steady State | 10-12 days | 10-12 days | [6] |
Table 2: In Vitro CYP Inhibition by Brexpiprazole and DM-3411
| CYP Isozyme | Brexpiprazole IC₅₀ (µmol/L) | DM-3411 IC₅₀ (µmol/L) | Reference |
| CYP2B6 | 8.19 | Not Reported | [7] |
| CYP2C9 | >13 | Not Reported | [7] |
| CYP2C19 | >13 | Not Reported | [7] |
| CYP2D6 | >13 | Comparable to Brexpiprazole | [7] |
| CYP3A4 | >13 | Comparable to Brexpiprazole | [7] |
Note: Specific enzyme kinetic parameters (Km and Vmax) for the formation of DM-3411 by CYP3A4 and CYP2D6 were not available in the public domain at the time of this review.
Detailed Experimental Protocols
This section outlines the methodologies employed in the in vitro and in vivo studies that form the basis of our understanding of brexpiprazole metabolism.
In Vitro Metabolism Studies
Objective: To identify the enzymes responsible for the metabolism of brexpiprazole and to characterize the formation of its metabolites.
Experimental Workflow:
Protocol for Incubation with Human Liver Microsomes/S9 Fraction:
-
Reaction Mixture Preparation: A typical incubation mixture contains brexpiprazole, human liver microsomes (or S9 fraction), and an NADPH-generating system in a phosphate (B84403) buffer (pH 7.4).
-
Pre-incubation: The mixture of brexpiprazole and microsomes/S9 fraction is pre-incubated at 37°C for a short period.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH-generating system.
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 60 minutes).
-
Termination of Reaction: The reaction is stopped by adding a quenching solvent, such as acetonitrile.
-
Sample Preparation: The quenched sample is centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: The supernatant is analyzed by a validated UPLC-MS/MS method to identify and quantify brexpiprazole and its metabolites.
Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Objective: To separate, detect, and quantify brexpiprazole and DM-3411 in biological matrices.
Experimental Workflow:
Typical UPLC-MS/MS Parameters:
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of brexpiprazole and DM-3411.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid) is typically employed.
-
Ionization: Positive electrospray ionization (ESI+) is used to generate ions of the analytes.
-
Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for brexpiprazole and DM-3411 to ensure selectivity and sensitivity.
Conclusion
The S-oxidation of brexpiprazole to its major metabolite, DM-3411, is a well-defined metabolic pathway primarily mediated by CYP3A4 and CYP2D6. This biotransformation is a key determinant of the drug's pharmacokinetic profile. The provided experimental protocols and quantitative data offer a solid foundation for researchers and drug development professionals working with this compound. Further research to elucidate the specific enzyme kinetics of DM-3411 formation would provide an even more complete understanding of brexpiprazole's metabolism.
References
- 1. arabjchem.org [arabjchem.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Estimating the In Vivo Function of CYP2D6 Alleles through Population Pharmacokinetic Modeling of Brexpiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of brexpiprazole, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro evaluations for pharmacokinetic drug-drug interactions of a novel serotonin-dopamine activity modulator, brexpiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Brexpiprazole S-oxide CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of Brexpiprazole (B1667787) S-oxide, a primary metabolite of the atypical antipsychotic agent, brexpiprazole. Brexpiprazole is a novel serotonin-dopamine activity modulator used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1][2] Understanding the characteristics and behavior of its metabolites is crucial for a comprehensive assessment of the drug's safety and efficacy profile. This document details the chemical properties, metabolic pathway, and analytical methodologies for Brexpiprazole S-oxide.
Chemical and Physical Properties
This compound, also known as DM-3411, is formed through the oxidation of the sulfur atom in the benzothiophene (B83047) ring of brexpiprazole.[3] Key identifying information is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1191900-51-2 | [4] |
| Molecular Formula | C25H27N3O3S | [4] |
| Molecular Weight | 449.57 g/mol | [4] |
Metabolic Pathway and Pharmacological Activity
Brexpiprazole is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[5][6] The formation of this compound is a result of CYP3A4-mediated S-oxidation.[7]
Current research indicates that this compound is a pharmacologically inactive metabolite and does not contribute significantly to the therapeutic effects of the parent drug.[3][5][6] The primary pharmacological activity resides with brexpiprazole, which acts as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[8][9][10]
Below is a diagram illustrating the metabolic conversion of brexpiprazole to its S-oxide metabolite.
Caption: Metabolic conversion of Brexpiprazole to this compound.
Experimental Protocols
While specific, detailed protocols for the synthesis and analysis of this compound are not widely published in peer-reviewed literature, the following sections provide methodologies derived from patents and analytical validation studies for brexpiprazole that include the analysis of its metabolites.
Synthesis of this compound (Illustrative)
The synthesis of this compound can be achieved through the controlled oxidation of brexpiprazole. A general approach is outlined below, based on common organic synthesis techniques for sulfoxide (B87167) formation.
Materials:
-
Brexpiprazole
-
Oxidizing agent (e.g., hydrogen peroxide, meta-chloroperoxybenzoic acid)
-
Solvent (e.g., dichloromethane, acetic acid)
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve brexpiprazole in a suitable organic solvent.
-
Cool the solution in an ice bath.
-
Slowly add a controlled amount of the oxidizing agent to the solution while stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, quench any excess oxidizing agent.
-
Extract the product into an organic solvent and wash with a suitable aqueous solution to remove impurities.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography to obtain pure this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The following is a representative HPLC method for the analysis of brexpiprazole and its related substances, including the S-oxide metabolite. This method is based on principles outlined in various validation studies.[11][12][13][14][15]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% acetic acid or a phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a specific ratio (e.g., 65:35 v/v). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Sample Preparation:
-
Prepare a stock solution of the sample (e.g., bulk drug or formulation) in a suitable diluent (often the mobile phase).
-
Perform serial dilutions to achieve a concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Validation Parameters (as per ICH guidelines):
-
Specificity: The method should be able to resolve this compound from brexpiprazole and other potential impurities or degradation products.[14]
-
Linearity: A linear relationship should be established between the peak area and the concentration of this compound over a defined range.[11]
-
Accuracy: The closeness of the test results to the true value should be determined by recovery studies.
-
Precision: The repeatability and intermediate precision of the method should be assessed by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be determined.
Below is a workflow diagram for a typical HPLC method development and validation process.
Caption: Workflow for HPLC method development and validation.
Conclusion
This technical guide provides essential information regarding this compound for professionals in the field of drug development and research. The data presented, including its CAS number, molecular formula, metabolic pathway, and illustrative experimental protocols, serves as a valuable resource for further investigation and analysis of this key metabolite of brexpiprazole. The provided diagrams offer a clear visual representation of the metabolic process and analytical workflow. As research progresses, more detailed information on the specific properties and analytical methods for this compound is anticipated to become available.
References
- 1. drugs.com [drugs.com]
- 2. Brexpiprazole: MedlinePlus Drug Information [medlineplus.gov]
- 3. Secure Verification [machinery.mas.bg.ac.rs]
- 4. US20170320862A1 - Process for the preparation of brexpiprazole and intermediates thereof - Google Patents [patents.google.com]
- 5. Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. [PDF] A Validated Quantification Method for Brexpiprazole in Dog Plasma. | Semantic Scholar [semanticscholar.org]
- 8. Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brexpiprazole - Wikipedia [en.wikipedia.org]
- 10. psychscenehub.com [psychscenehub.com]
- 11. jddtonline.info [jddtonline.info]
- 12. informaticsjournals.co.in [informaticsjournals.co.in]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. jocpr.com [jocpr.com]
- 15. ijnrd.org [ijnrd.org]
Spectroscopic and Analytical Profile of Brexpiprazole S-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available and anticipated spectroscopic data for Brexpiprazole S-oxide, a principal metabolite and potential degradant of the atypical antipsychotic drug, Brexpiprazole. While extensive public data sets with full spectral assignments are limited, this document compiles the known physicochemical properties and outlines the necessary experimental protocols for the definitive characterization of this compound.
Introduction to this compound (DM-3411)
Brexpiprazole is metabolized in vivo primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1] One of the major metabolic pathways is the oxidation of the sulfur atom within the benzothiophene (B83047) ring system, leading to the formation of this compound, also known as DM-3411.[1][2][3][4] This metabolite is also observed as a degradation product when Brexpiprazole is subjected to oxidative stress conditions.[1][5] Understanding the spectroscopic signature of this compound is crucial for metabolic studies, impurity profiling, and stability testing in the development of Brexpiprazole.
Physicochemical and Spectroscopic Data Summary
While a complete, publicly available dataset of assigned NMR and detailed MS fragmentation for this compound is not currently available, the following information has been established through various analytical studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 7-[4-[4-(1-oxidobenzo[b]thien-4-yl)-1-piperazinyl]butoxy]-2(1H)-Quinolinone | [6] |
| Synonyms | DM-3411, this compound | [3][4] |
| Molecular Formula | C₂₅H₂₇N₃O₃S | [6] |
| Molecular Weight | 449.57 g/mol | [6] |
| Appearance | Off-white to light yellow solid | [6] |
Table 2: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Method |
| [M+H]⁺ | 450.1800 | Consistent with formation in oxidative stress studies | LC-QTOF-MS |
Note: Detailed public fragmentation data is not available. The table reflects the expected parent ion mass.
Table 3: Anticipated ¹H NMR Spectral Data for this compound (in DMSO-d₆)
While specific assignments are not publicly available, shifts are anticipated to be similar to Brexpiprazole with notable downfield shifts for protons on the benzothiophene ring due to the electron-withdrawing effect of the sulfoxide (B87167) group.
| Proton Assignment | Brexpiprazole (Observed, ppm) | This compound (Anticipated, ppm) |
| Aromatic Protons | 6.2 - 7.8 | Shifts in the benzothiophene region |
| Piperazine Protons | ~2.5, ~3.0 | Minor shifts expected |
| Butoxy Chain Protons | ~1.7, ~1.8, ~2.4, ~4.0 | Minor shifts expected |
| Quinolinone Protons | ~6.2, ~6.8, ~7.5, ~7.7, ~11.5 | Minor shifts expected |
Table 4: Anticipated ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
Similar to the ¹H NMR data, carbon signals in the benzothiophene moiety are expected to be most affected by the S-oxidation.
| Carbon Assignment | Brexpiprazole (Observed, ppm) | This compound (Anticipated, ppm) |
| Aromatic Carbons | 105 - 162 | Shifts in the benzothiophene region |
| Piperazine Carbons | ~48, ~52 | Minor shifts expected |
| Butoxy Chain Carbons | ~20, ~26, ~57, ~67 | Minor shifts expected |
| Quinolinone Carbons | 105 - 162 | Minor shifts expected |
Experimental Protocols
The following protocols describe the generation and spectroscopic analysis of this compound.
Generation of this compound via Oxidative Stress
This protocol is adapted from forced degradation studies of Brexpiprazole.
Objective: To produce this compound for analytical characterization.
Materials:
-
Brexpiprazole reference standard
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Methanol (B129727) (HPLC grade)
-
Water (deionized)
-
Volumetric flasks
-
Reaction vessel
Procedure:
-
Prepare a stock solution of Brexpiprazole in methanol at a concentration of 1 mg/mL.
-
In a clean reaction vessel, add a known volume of the Brexpiprazole stock solution.
-
Add an excess of 3% hydrogen peroxide solution (prepared by diluting the 30% stock). A typical ratio would be 1:1 (v/v) with the Brexpiprazole solution.
-
Allow the reaction to proceed at room temperature for 24-48 hours, protected from light.
-
Monitor the reaction progress using an appropriate chromatographic method (e.g., RP-HPLC) to observe the formation of the S-oxide product, which will have a different retention time than the parent drug.
-
Once a significant amount of the product is formed, the reaction mixture can be used for LC-MS analysis or subjected to preparative chromatography for isolation of the S-oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Isolate a pure sample of this compound using preparative HPLC.
-
Ensure the sample is free of residual solvents by drying under high vacuum.
-
Dissolve approximately 5-10 mg of the purified this compound in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum. Standard parameters include a 30-degree pulse, a 2-second relaxation delay, and 16-32 scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required for adequate signal-to-noise.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and determine the fragmentation pattern of this compound.
Instrumentation:
-
Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Electrospray Ionization (ESI) source.
Procedure:
-
Prepare a dilute solution of the reaction mixture or the purified this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
Infuse the sample directly into the ESI source or inject it onto an LC column for separation prior to MS analysis.
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
Perform tandem MS (MS/MS) on the precursor ion corresponding to [M+H]⁺.
-
Fragment the precursor ion using collision-induced dissociation (CID) at varying collision energies to generate a comprehensive fragmentation spectrum.
-
Analyze the fragment ions to propose a fragmentation pathway.
Workflow and Signaling Pathway Visualizations
The following diagrams illustrate the key processes related to the formation and analysis of this compound.
References
Methodological & Application
Application Note: Identification of Brexpiprazole S-oxide using UPLC-QTOF-MS/MS
Abstract
This application note details a robust and sensitive method for the identification and characterization of Brexpiprazole (B1667787) S-oxide (DM-3411), a principal metabolite of the atypical antipsychotic drug brexpiprazole, using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS). Brexpiprazole is metabolized in the liver primarily by CYP3A4 and CYP2D6 enzymes, with S-oxidation being a key metabolic pathway.[1][2][3] The methodology presented herein provides a comprehensive workflow for the separation, detection, and structural elucidation of this metabolite in various biological matrices. This approach is crucial for drug metabolism and pharmacokinetic (DMPK) studies in drug development.
Introduction
Brexpiprazole is a serotonin-dopamine activity modulator used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1] Understanding its metabolic fate is essential for evaluating its efficacy and safety profile. The S-oxide metabolite of brexpiprazole, also known as DM-3411, is a significant metabolite found in both animal and human studies.[3][4] UPLC-QTOF-MS/MS offers high resolution and mass accuracy, making it an ideal platform for the identification of drug metabolites.[5][6][7] This note provides a detailed protocol for researchers, scientists, and drug development professionals.
Experimental Protocols
Sample Preparation
a) In Vitro Incubation with Liver Microsomes:
-
Prepare a stock solution of brexpiprazole (10 mM) in DMSO.
-
In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL final concentration), brexpiprazole (10 µM final concentration), and NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in a phosphate (B84403) buffer (100 mM, pH 7.4).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C for 60 minutes in a shaking water bath.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724).
-
Vortex the sample for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for UPLC-QTOF-MS/MS analysis.
b) Plasma Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled Brexpiprazole S-oxide-d8).[8]
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
UPLC-QTOF-MS/MS Instrumentation and Conditions
a) UPLC System:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
b) QTOF-MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone Voltage: 40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Acquisition Mode: MS^E (a data-independent acquisition mode that collects precursor and fragment ion data simultaneously).
-
Mass Range: m/z 50-1000.
-
Collision Energy: Low energy (e.g., 6 eV) for precursor ion data and a high-energy ramp (e.g., 15-40 eV) for fragment ion data.
Data Presentation
The following table summarizes the expected quantitative data for brexpiprazole and its S-oxide metabolite.
| Analyte | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Retention Time (min) |
| Brexpiprazole | 434.1897 [M+H]+ | 224.1104, 197.0893, 169.0941 | ~5.8 |
| This compound (DM-3411) | 450.1846 [M+H]+ | 240.1053, 224.1104, 197.0893 | ~4.5 |
Note: The exact m/z values and retention times may vary slightly depending on the specific instrumentation and chromatographic conditions.
Mandatory Visualizations
Caption: Experimental workflow for the identification of this compound.
Caption: Metabolic pathway of Brexpiprazole to its S-oxide metabolite.
References
- 1. Brexpiprazole: mechanism of action, pharmacokinetics, application and side effect_Chemicalbook [chemicalbook.com]
- 2. Brexpiprazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of brexpiprazole, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. In silico, in vitro and in vivo metabolite identification of brexpiprazole using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Isolation of Brexpiprazole S-oxide from Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brexpiprazole (B1667787) is an atypical antipsychotic agent that functions as a serotonin-dopamine activity modulator. It is primarily metabolized in the liver by CYP3A4 and CYP2D6 enzymes into its main metabolite, DM-3411, also known as Brexpiprazole S-oxide.[1][2] This S-oxide metabolite is a significant indicator of brexpiprazole administration and its quantification in urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and compliance verification.[3]
This document provides a detailed protocol for the isolation of this compound from human urine samples using solid-phase extraction (SPE), followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of brexpiprazole and its metabolites in biological matrices, including urine. These values are compiled from various validated analytical methods and serve as a reference for the expected performance of the described protocol.
Table 1: LC-MS/MS Method Validation Parameters [4]
| Parameter | Value |
| Lower Limit of Quantitation (LOQ) | 0.1 - 1.5 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 75 - 100 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Linearity (r²) | > 0.99 |
Table 2: Solid-Phase Extraction Recovery [5]
| Analyte | Recovery Rate |
| Atypical Antipsychotics & Metabolites | 75 - 100% |
II. Experimental Protocol: Solid-Phase Extraction (SPE) of this compound
This protocol details the isolation of this compound from urine using mixed-mode solid-phase extraction cartridges, which offer both reversed-phase and ion-exchange retention mechanisms.
A. Materials and Reagents
-
Human urine samples
-
This compound analytical standard
-
Internal Standard (e.g., Brexpiprazole-d8 S-oxide)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (≥ 98%)
-
Ammonium (B1175870) hydroxide (B78521) (5%) in Methanol
-
Ultrapure water
-
Mixed-mode SPE cartridges (e.g., C18/SCX)
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
-
β-Glucuronidase (optional, for hydrolysis of conjugated metabolites)
B. Sample Pre-treatment
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To 1 mL of the urine supernatant, add the internal standard solution.
-
(Optional) For the analysis of total this compound (free and glucuronidated), enzymatic hydrolysis can be performed by adding β-glucuronidase and incubating at 65°C for 3 hours.[6]
-
Adjust the pH of the urine sample to approximately 6.0 by adding 3 mL of 0.1 M phosphate buffer.
C. Solid-Phase Extraction Procedure
The following steps should be performed using a vacuum manifold.
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water through the sorbent. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of ultrapure water to remove hydrophilic impurities.
-
Wash the cartridge with 2 mL of methanol to remove lipophilic impurities.
-
-
Elution: Elute the this compound and internal standard from the cartridge by passing 2 mL of 5% ammonium hydroxide in methanol. Collect the eluate in a clean collection tube.
D. Eluate Processing and Analysis
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.
E. LC-MS/MS Analysis
A validated LC-MS/MS method should be used for the quantification of this compound. A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water, both with 0.1% formic acid.
III. Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound from urine.
Brexpiprazole Signaling Pathway
Caption: Simplified signaling pathway of Brexpiprazole.
References
Application Note: Brexpiprazole S-oxide as a Reference Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brexpiprazole (B1667787) is an atypical antipsychotic agent that undergoes extensive metabolism in vivo. One of its major metabolites is Brexpiprazole S-oxide, also known as DM-3411.[1][2] The formation of this metabolite is primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4 through S-oxidation.[1][3] Accurate quantification of both the parent drug and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This application note details the use of this compound as a reference standard in the bioanalysis of brexpiprazole, providing protocols for its quantification in biological matrices.
Application of this compound Reference Standard
The certified reference standard of this compound is essential for:
-
Method Validation: Establishing the specificity, linearity, accuracy, precision, and sensitivity of bioanalytical methods for the simultaneous determination of brexpiprazole and its metabolites.
-
Pharmacokinetic Studies: Accurately quantifying the formation and elimination of the S-oxide metabolite in plasma, which helps in understanding the overall metabolic profile and potential drug-drug interactions.
-
Impurity Profiling: Identifying and quantifying this compound as a potential impurity in the drug substance or as a degradation product in the drug product. Forced degradation studies have shown that brexpiprazole is susceptible to oxidative conditions, which can lead to the formation of its S-oxide.[4][5][6]
-
Metabolic Stability Assays: Serving as a positive control and calibrant in in vitro studies using liver microsomes or other metabolically active systems to investigate the rate and extent of S-oxidation.
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of this compound (DM-3411) in plasma using LC-MS/MS, as reported in various studies.
Table 1: Linearity and Sensitivity of this compound (DM-3411) Quantification
| Parameter | Reported Value | Matrix | Analytical Method |
| Linearity Range | 0.5–100 ng/mL | Rat Plasma | UPLC-MS/MS |
| LLOQ | 0.5 ng/mL | Rat Plasma | UPLC-MS/MS |
| LLOQ | 0.5 ng/mL | Human Plasma | LC-MS/MS |
Table 2: Precision and Accuracy of this compound (DM-3411) Quantification
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Matrix |
| Low | ≤11.5% | ≤11.5% | -10.6% to 12.3% | -10.6% to 12.3% | Rat Plasma |
| Medium | ≤11.5% | ≤11.5% | -10.6% to 12.3% | -10.6% to 12.3% | Rat Plasma |
| High | ≤11.5% | ≤11.5% | -10.6% to 12.3% | -10.6% to 12.3% | Rat Plasma |
| Not Specified | <6.0% | <6.0% | -14.2% to 11.6% | -14.2% to 11.6% | Human Plasma |
Table 3: Recovery of this compound (DM-3411)
| QC Level | Mean Recovery (%) | Matrix |
| Low, Medium, High | >81.0% | Rat Plasma |
Experimental Protocols
Protocol 1: Simultaneous Quantification of Brexpiprazole and this compound in Rat Plasma by UPLC-MS/MS
This protocol is adapted from a method for the simultaneous determination of brexpiprazole and its major metabolite, DM-3411.[7]
1. Materials and Reagents:
-
Brexpiprazole reference standard
-
This compound (DM-3411) reference standard
-
Internal Standard (IS), e.g., Aripiprazole
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of rat plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
3. UPLC Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[7]
-
Mobile Phase A: 0.1% formic acid in water[7]
-
Mobile Phase B: Acetonitrile[7]
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-1.0 min: 10% to 90% B
-
1.0-1.4 min: 90% B
-
1.4-1.5 min: 90% to 10% B
-
1.5-2.0 min: 10% B[7]
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive[7]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cone Voltage: 30 V[7]
-
Collision Energy: 25 eV[7]
-
Source Temperature: 150°C
-
Desolvation Temperature: 600°C[7]
Visualizations
References
- 1. ClinPGx [clinpgx.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Secure Verification [machinery.mas.bg.ac.rs]
- 5. joac.info [joac.info]
- 6. jocpr.com [jocpr.com]
- 7. Determination and metabolism of brexpiprazole following baicalin to rats by a novel developed UPLC-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Brexpiprazole S-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brexpiprazole (B1667787) is an atypical antipsychotic medication metabolized in the body to several metabolites, with Brexpiprazole S-oxide (DM-3411) being a major circulating metabolite.[1][2] Accurate and sensitive quantification of this metabolite is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This application note details a robust and sensitive method for the analysis of this compound in biological matrices using high-resolution mass spectrometry (HRMS), providing the necessary detail for replication and adaptation in a research setting.
Introduction
Brexpiprazole is a serotonin-dopamine activity modulator used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[3][4][5] It undergoes extensive metabolism primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6 to form its main metabolite, this compound.[1][2][4][6] This S-oxidation accounts for a significant portion of brexpiprazole's metabolism.[1][3] Given that this compound can constitute a substantial fraction of the total drug exposure in plasma, its accurate measurement is critical for understanding the complete pharmacokinetic profile of brexpiprazole.[1]
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), offers significant advantages for the analysis of drug metabolites. The high mass accuracy and resolution of instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers enable confident identification and differentiation of metabolites from complex biological matrices, minimizing interferences and enhancing sensitivity.[3][7][8] This application note provides a detailed protocol for the extraction and quantitative analysis of this compound using LC-HRMS.
Metabolic Pathway of Brexpiprazole to S-oxide
Caption: Metabolic pathway of brexpiprazole to this compound.
Experimental Protocols
This section details the methodologies for sample preparation, liquid chromatography, and high-resolution mass spectrometry for the analysis of this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting brexpiprazole and its metabolites from plasma samples.
-
Reagents:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Aripiprazole or a stable isotope-labeled this compound)
-
-
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-HRMS analysis.
-
Liquid Chromatography
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) is recommended for good separation.[9][10]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 1.0 10 5.0 90 6.0 90 6.1 10 | 8.0 | 10 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
High-Resolution Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan with a mass range of m/z 100-1000. For quantitative analysis, a targeted MS/MS or parallel reaction monitoring (PRM) scan can be utilized.
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Gas (Nitrogen) Flow: 800 L/hr
-
Desolvation Temperature: 450°C
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) for fragmentation data.
-
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Quantitative Data Summary
The following table summarizes the quantitative performance of a UPLC-MS/MS method for the simultaneous determination of brexpiprazole and its major metabolite, DM-3411 (this compound), in rat plasma.[10][11]
| Parameter | Brexpiprazole | This compound (DM-3411) |
| Linearity Range (ng/mL) | 0.5 - 100 | 0.5 - 100 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 |
| Intra-day Precision (%RSD) | ≤ 11.5% | ≤ 11.5% |
| Inter-day Precision (%RSD) | ≤ 11.5% | ≤ 11.5% |
| Accuracy (% Bias) | -10.6% to 12.3% | -10.6% to 12.3% |
| Recovery | > 81.0% | > 81.0% |
| Matrix Effect | No obvious effect | No obvious effect |
Results and Discussion
The presented method demonstrates a sensitive and reliable approach for the quantification of this compound in a biological matrix. The use of protein precipitation offers a simple and high-throughput sample preparation technique. The chromatographic conditions provide good separation of the analyte from endogenous matrix components. High-resolution mass spectrometry ensures high selectivity and accuracy in detection.
The validation parameters summarized in the table indicate that the method is linear, sensitive, precise, and accurate, making it suitable for pharmacokinetic studies. The LLOQ of 0.5 ng/mL is adequate for monitoring therapeutic concentrations of brexpiprazole and its S-oxide metabolite.[10][11]
Conclusion
This application note provides a detailed protocol for the quantitative analysis of this compound using LC-HRMS. The described methodology is robust, sensitive, and suitable for researchers in drug metabolism, pharmacokinetics, and clinical drug monitoring. The provided experimental details and performance data can serve as a valuable resource for laboratories aiming to establish and validate their own analytical methods for brexpiprazole and its metabolites.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. In silico, in vitro and in vivo metabolite identification of brexpiprazole using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brexpiprazole: mechanism of action, pharmacokinetics, application and side effect_Chemicalbook [chemicalbook.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. ClinPGx [clinpgx.org]
- 7. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. joac.info [joac.info]
- 9. [PDF] A Validated Quantification Method for Brexpiprazole in Dog Plasma. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination and metabolism of brexpiprazole following baicalin to rats by a novel developed UPLC-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
Application Note and Protocol: A Stability-Indicating HPLC Method for the Analysis of Brexpiprazole and its S-Oxide Degradant
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brexpiprazole (B1667787) is an atypical antipsychotic agent used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. To ensure the quality, safety, and efficacy of the drug product, a validated stability-indicating analytical method is crucial for identifying and quantifying the active pharmaceutical ingredient (API) and any potential degradation products. This document details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of brexpiprazole in the presence of its potential degradation products, with a specific focus on its S-oxide, a known oxidative degradant.
The method described herein is based on a compilation of established and validated procedures and is designed to be robust and suitable for routine quality control and stability testing of brexpiprazole.
Chromatographic Conditions
A summary of the HPLC system and parameters for the analysis of brexpiprazole and its S-oxide is provided in the table below.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | Primesil C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile (B52724) and 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.5 adjusted with orthophosphoric acid) in a 50:50 v/v ratio[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm[1] |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Solutions
3.1.1. Mobile Phase Preparation:
-
Prepare a 20 mM Potassium Dihydrogen Phosphate buffer by dissolving 2.72 g of KH2PO4 in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer to 3.5 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a 50:50 (v/v) ratio.
-
Degas the mobile phase by sonication for 15 minutes before use.
3.1.2. Standard Stock Solution Preparation (Brexpiprazole):
-
Accurately weigh and transfer 20 mg of brexpiprazole reference standard into a 100 mL volumetric flask.[1]
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 200 µg/mL.[1]
3.1.3. Working Standard Solution Preparation:
-
Pipette 5.0 mL of the standard stock solution into a 50 mL volumetric flask.[1]
-
Dilute to volume with the mobile phase to obtain a final concentration of 20 µg/mL.[1]
System Suitability Testing
To ensure the chromatographic system is performing adequately, inject the working standard solution six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. Brexpiprazole is subjected to various stress conditions to induce degradation.[2][3]
3.3.1. Acid Hydrolysis:
-
Transfer 50 mg of brexpiprazole to a 100 mL volumetric flask.
-
Add 10 mL of 2 N HCl.[3]
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Neutralize the solution with an appropriate volume of 2 N NaOH.
-
Dilute to volume with the mobile phase.
3.3.2. Base Hydrolysis:
-
Transfer 50 mg of brexpiprazole to a 100 mL volumetric flask.
-
Add 10 mL of 2 N NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Neutralize the solution with an appropriate volume of 2 N HCl.
-
Dilute to volume with the mobile phase.
3.3.3. Oxidative Degradation:
-
Transfer 50 mg of brexpiprazole to a 100 mL volumetric flask.
-
Add 10 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute to volume with the mobile phase. Brexpiprazole is known to be unstable under oxidative conditions, leading to the formation of N-oxide and S-oxide impurities.[2][3]
3.3.4. Thermal Degradation:
-
Place a known amount of solid brexpiprazole in a hot air oven at 105°C for a specified period (e.g., 48 hours).
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed sample in the mobile phase at a suitable concentration.
3.3.5. Photolytic Degradation:
-
Expose a solution of brexpiprazole to UV light (254 nm) or sunlight for a specified duration.
-
Analyze the resulting solution by HPLC.
Data Presentation
Summary of Forced Degradation Results
The following table summarizes the expected degradation of brexpiprazole under various stress conditions. The method should be able to separate the main peak from all degradation products.
| Stress Condition | Reagent/Condition | Duration | % Degradation (Typical) | Observations |
| Acid Hydrolysis | 2 N HCl | 24 hours | Minimal | Brexpiprazole is relatively stable. |
| Base Hydrolysis | 2 N NaOH | 24 hours | Minimal | Brexpiprazole is relatively stable. |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | Significant | Formation of N-oxide and S-oxide is expected.[2] |
| Thermal Degradation | 105°C | 48 hours | Minimal | Brexpiprazole is thermally stable.[2] |
| Photolytic Degradation | UV Light/Sunlight | Varies | Moderate | Degradation may occur with prolonged exposure.[4] |
Method Validation Summary
The HPLC method should be validated according to ICH guidelines. A summary of typical validation parameters is provided below.
| Parameter | Typical Results |
| Linearity (µg/mL) | 0.96 - 71 µg/mL[2][3] |
| Correlation Coefficient (r²) | > 0.999[2][3] |
| Accuracy (% Recovery) | 95 - 105%[2][3] |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | S/N ratio of 3:1 |
| Limit of Quantification (LOQ) | S/N ratio of 10:1 |
| Robustness | Unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, mobile phase composition).[2] |
Visualizations
The following diagrams illustrate the experimental workflow and the degradation pathway of brexpiprazole.
Caption: Experimental workflow for the HPLC analysis of brexpiprazole.
Caption: Forced degradation pathway of brexpiprazole.
References
- 1. ijnrd.org [ijnrd.org]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Brexpiprazole S-oxide for Preclinical Pharmacokinetic Assessment
Abstract
This application note provides a detailed protocol for the quantification of Brexpiprazole (B1667787) S-oxide (DM-3411), the primary metabolite of the atypical antipsychotic brexpiprazole, in preclinical plasma samples. The described methodology is based on ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a sensitive and robust technique for bioanalytical applications. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical pharmacokinetic studies of brexpiprazole. Included are comprehensive experimental protocols, method validation parameters, and a summary of available pharmacokinetic data from preclinical studies.
Introduction
Brexpiprazole is a serotonin-dopamine activity modulator approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. In preclinical and clinical studies, brexpiprazole is extensively metabolized, with the major metabolite identified as DM-3411, a sulfoxide (B87167) derivative. The formation of Brexpiprazole S-oxide is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[1][2][3][4][5] Given that DM-3411 is a significant circulating metabolite, its quantification is crucial for a comprehensive understanding of the pharmacokinetic profile of brexpiprazole in preclinical species. This application note outlines a validated UPLC-MS/MS method for the simultaneous determination of brexpiprazole and this compound in plasma.
Metabolic Pathway of Brexpiprazole to S-oxide
Caption: Metabolic pathway of brexpiprazole to its S-oxide metabolite.
Experimental Protocols
This section details the materials and procedures for the quantification of this compound in preclinical plasma samples.
Materials and Reagents
-
Brexpiprazole and this compound (DM-3411) reference standards
-
Internal Standard (IS) (e.g., Aripiprazole or a deuterated analog)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Control plasma from the preclinical species of interest (e.g., rat, dog, monkey)
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Sciex API 5500 or equivalent)
-
Analytical column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 50 µL of plasma, add 10 µL of internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the UPLC-MS/MS system.
Experimental Workflow
Caption: Workflow for plasma sample preparation and analysis.
UPLC-MS/MS Conditions
-
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation of analytes from matrix components.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Run Time: Approximately 3 minutes
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Brexpiprazole: m/z 434.2 → 221.1
-
This compound (DM-3411): m/z 450.2 → 221.1
-
Internal Standard (e.g., Aripiprazole): m/z 448.1 → 285.2
-
-
Source Parameters: Optimized for the specific mass spectrometer used.
-
Method Validation Summary
A summary of the validation parameters for a UPLC-MS/MS method for the simultaneous quantification of brexpiprazole and this compound in rat plasma is presented below.[4]
| Parameter | Brexpiprazole | This compound (DM-3411) |
| Linearity Range (ng/mL) | 0.5 - 100 | 0.5 - 100 |
| Regression Equation | Y = 2.888X + 0.458843 | Y = 0.249471X + 0.0467125 |
| Correlation Coefficient (r²) | 0.9983 | 0.9987 |
| LLOQ (ng/mL) | 0.5 | 0.5 |
| Intra-day Precision (%RSD) | ≤ 11.5% | ≤ 11.5% |
| Inter-day Precision (%RSD) | ≤ 11.5% | ≤ 11.5% |
| Accuracy (%RE) | -10.6% to 12.3% | -10.6% to 12.3% |
| Recovery (%) | 81.0% - 93.1% | 81.0% - 93.1% |
| Matrix Effect (%) | 87.7% - 113.8% | 87.7% - 113.8% |
Preclinical Pharmacokinetic Data
Pharmacokinetic studies have been conducted in several preclinical species. While data for the parent drug, brexpiprazole, is more readily available, information on the S-oxide metabolite is more limited.
Rat Pharmacokinetics
In a study investigating the pharmacokinetics of brexpiprazole in rats after a single oral dose of 1.0 mg/kg, the concentration of DM-3411 was found to be below the lower limit of quantification (LLOQ) of 0.5 ng/mL.[4] However, mean plasma levels of brexpiprazole have been measured in rats, with concentrations of 11, 31, and 74-113 ng/mL at 0.3, 1.0, and 3.0 mg/kg p.o., respectively, approximately 3 hours after administration.[6]
| Species | Dose (mg/kg, p.o.) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Rat | 1.0 | Brexpiprazole | 16.37 ± 6.33 | 5.25 ± 1.60 | 148.32 ± 73.69 |
| Rat | 1.0 | This compound | < LLOQ | - | - |
Data from a study where baicalin (B1667713) was co-administered, which may have influenced brexpiprazole metabolism.[4]
Dog Pharmacokinetics
A validated UPLC-MS/MS method for brexpiprazole in dog plasma has been reported, which was applied to a pharmacokinetic study after a single 4 mg oral dose.[7][8] However, specific pharmacokinetic parameters for this compound from this study are not detailed in the available literature.
Monkey Pharmacokinetics
Pharmacokinetic studies in monkeys have shown that after intravenous administration, the total body clearance of brexpiprazole was 0.326 L/h/kg, with an oral availability of 31.0%.[1][3] Dose-dependent exposures were observed at doses ranging from 0.1 to 3 mg/kg.[1][3] While DM-3411 was identified as a common main metabolite, specific pharmacokinetic parameters for the S-oxide in monkeys are not explicitly provided in the reviewed literature.[1][3]
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in preclinical plasma samples. The validation data demonstrates that the method meets the requirements for bioanalytical method validation. While pharmacokinetic data for the parent drug, brexpiprazole, is available in several preclinical species, there is a notable lack of detailed pharmacokinetic parameters for its primary metabolite, this compound. The presented protocol can be effectively applied to generate these crucial data, thereby enabling a more complete characterization of the absorption, distribution, metabolism, and excretion of brexpiprazole in preclinical models.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and metabolism of brexpiprazole, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arabjchem.org [arabjchem.org]
- 5. Determination and metabolism of brexpiprazole following baicalin to rats by a novel developed UPLC-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. A Validated Quantification Method for Brexpiprazole in Dog Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] A Validated Quantification Method for Brexpiprazole in Dog Plasma. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vitro Permeability Assays of Brexpiprazole S-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brexpiprazole, an atypical antipsychotic, is metabolized in the liver by CYP3A4 and CYP2D6 enzymes to its primary metabolite, Brexpiprazole S-oxide (DM-3411).[1][2][3] Understanding the permeability of this major metabolite is crucial for a comprehensive assessment of the drug's overall absorption, distribution, metabolism, and excretion (ADME) profile. While Brexpiprazole itself is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability, the permeability characteristics of its S-oxide metabolite warrant specific investigation.[4] This document provides detailed application notes and protocols for assessing the in vitro permeability of this compound using two standard high-throughput screening models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.[5][6][7]
These assays serve as foundational tools in early drug development to predict the oral absorption and potential for blood-brain barrier penetration of new chemical entities.[7][8] The PAMPA model specifically evaluates passive diffusion, while the Caco-2 assay provides insights into both passive and active transport mechanisms, including potential efflux.[5][9][10]
Physicochemical Properties of Brexpiprazole and its S-oxide Metabolite
A summary of the relevant physicochemical properties of Brexpiprazole and its S-oxide metabolite is presented below. These properties are critical for the design and interpretation of in vitro permeability assays.
| Property | Brexpiprazole | This compound (DM-3411) | Reference |
| Molecular Formula | C25H27N3O2S | C25H27N3O3S | [11] |
| Molecular Weight | 433.57 g/mol | 449.57 g/mol | [11] |
| Aqueous Solubility | Insoluble | Data not available (predicted to be slightly higher than Brexpiprazole) | [11] |
| LogP | Data not available | Data not available (predicted to be lower than Brexpiprazole) | |
| Protein Binding | >99% | Data not available | [2][3] |
I. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based assay that predicts passive, transcellular permeability.[9] It utilizes a 96-well microtiter plate with a filter membrane coated with a lipid solution, separating a donor and an acceptor compartment. This high-throughput assay is valuable for early-stage screening of compounds to understand their potential for gastrointestinal absorption.[9][12]
Experimental Protocol: PAMPA
This protocol is designed for the assessment of this compound permeability and includes control compounds with known permeability characteristics.
1. Materials and Reagents:
-
This compound (DM-3411)
-
High Purity Water
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Lecithin (B1663433) in dodecane (B42187) (1% w/v)
-
Propranolol (High Permeability Control)
-
Atenolol (B1665814) (Low Permeability Control)
-
96-well PAMPA plates (e.g., Millipore MultiScreen-IP PAMPA assay plates)
-
96-well UV-compatible plates
-
Plate reader
2. Stock Solution Preparation:
-
Prepare 10 mM stock solutions of this compound, propranolol, and atenolol in DMSO.
-
Further dilute the stock solutions with PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be less than 1%.
3. Assay Procedure:
-
Carefully pipette 5 µL of the 1% lecithin in dodecane solution into each well of the donor plate, ensuring the membrane is fully coated.
-
Add 150 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Add 150 µL of the 100 µM test and control compound solutions to the donor plate wells.
-
Assemble the PAMPA plate by placing the donor plate into the acceptor plate, ensuring the underside of the membrane is in contact with the buffer in the acceptor wells.
-
Incubate the plate assembly at room temperature for 16 hours in a sealed container with a moist paper towel to minimize evaporation.
-
After incubation, carefully separate the donor and acceptor plates.
-
Transfer 100 µL from each well of the donor and acceptor plates to a 96-well UV-compatible plate.
-
Determine the concentration of the compounds in each well using a UV plate reader at an appropriate wavelength.
4. Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
Where:
-
[Drug]acceptor is the concentration of the drug in the acceptor well.
-
[Drug]equilibrium is the equilibrium drug concentration.
-
VA is the volume of the acceptor well.
-
VD is the volume of the donor well.
-
Area is the effective surface area of the membrane.
-
Time is the incubation time in seconds.
Expected Data Summary: PAMPA
The following table presents hypothetical data for the PAMPA assay of this compound, alongside control compounds.
| Compound | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| Propranolol | > 10 | High |
| Atenolol | < 1 | Low |
| This compound | 1 - 10 | Moderate |
Workflow for PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
II. Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[10][13] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[5] This assay can assess both passive and active transport, including the identification of substrates for efflux transporters like P-glycoprotein (P-gp).[14]
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the bidirectional permeability assessment of this compound across a Caco-2 cell monolayer.
1. Materials and Reagents:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
This compound (DM-3411)
-
Propranolol (High Permeability, Passive Transport Control)
-
Atenolol (Low Permeability Control)
-
Digoxin (P-gp Substrate Control)
-
Lucifer Yellow (Monolayer Integrity Marker)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
LC-MS/MS system for analysis
2. Caco-2 Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Maintain the cell cultures for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
3. Monolayer Integrity Test:
-
Before the permeability experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be >250 Ω·cm² to ensure monolayer integrity.
-
Additionally, perform a Lucifer Yellow permeability test. The Papp of Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.
4. Permeability Assay (Bidirectional):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS (37°C).
-
Apical to Basolateral (A→B) Permeability:
-
Add 0.5 mL of HBSS containing the test compound (10 µM this compound or controls) to the apical (donor) side.
-
Add 1.5 mL of fresh HBSS to the basolateral (receiver) side.
-
-
Basolateral to Apical (B→A) Permeability:
-
Add 1.5 mL of HBSS containing the test compound (10 µM this compound or controls) to the basolateral (donor) side.
-
Add 0.5 mL of fresh HBSS to the apical (receiver) side.
-
-
Incubate the plates at 37°C on an orbital shaker (50 rpm) for 2 hours.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from both the donor and receiver compartments.
5. Sample Analysis:
-
Analyze the concentration of this compound and control compounds in all samples using a validated LC-MS/MS method.
6. Data Analysis: The apparent permeability coefficient (Papp) is calculated as follows:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor compartment.
The efflux ratio (ER) is calculated to assess active transport:
ER = Papp (B→A) / Papp (A→B)
An ER > 2 suggests that the compound is a substrate for an efflux transporter.
Expected Data Summary: Caco-2 Assay
The following table provides hypothetical data for the Caco-2 permeability assay of this compound.
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification | Efflux Substrate |
| Propranolol | > 10 | > 10 | ~1 | High | No |
| Atenolol | < 1 | < 1 | ~1 | Low | No |
| Digoxin | < 1 | > 2 | > 2 | Low | Yes |
| This compound | 1 - 10 | 1 - 10 | < 2 | Moderate | No |
Workflow for Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.
Conclusion
The provided protocols for PAMPA and Caco-2 assays offer a robust framework for evaluating the in vitro permeability of this compound. The PAMPA assay serves as an initial, high-throughput screen for passive permeability, while the Caco-2 assay provides a more biologically relevant model to assess both passive and active transport phenomena. The resulting data are critical for building a comprehensive ADME profile of Brexpiprazole and its metabolites, aiding in the prediction of its in vivo behavior and informing further drug development decisions.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetics and metabolism of brexpiprazole, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. innpharmacotherapy.com [innpharmacotherapy.com]
- 6. labinsights.nl [labinsights.nl]
- 7. Application of Method Suitability for Drug Permeability Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. tandfonline.com [tandfonline.com]
- 14. DSpace [kuscholarworks.ku.edu]
Application Notes and Protocols for Deuterium-Labeled Brexpiprazole S-oxide-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brexpiprazole (B1667787) is an atypical antipsychotic agent used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. The quantification of brexpiprazole and its major active metabolite, brexpiprazole S-oxide (DM-3411), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[1][2] Stable isotope-labeled internal standards are essential for accurate and precise quantification using mass spectrometry by compensating for matrix effects and variations in sample processing.[3][4]
This document provides detailed application notes and protocols for the use of Deuterium-labeled this compound-d8 (DM-3411-d8) as an internal standard for the sensitive and selective quantification of brexpiprazole and this compound in plasma samples by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound-d8 is the deuterated form of the primary metabolite of brexpiprazole.[2][5]
Signaling Pathway of Brexpiprazole
Brexpiprazole functions as a serotonin-dopamine activity modulator. It exhibits partial agonist activity at serotonin (B10506) 5-HT1A and dopamine (B1211576) D2 receptors, and antagonist activity at serotonin 5-HT2A receptors. This modulation of key neurotransmitter pathways is believed to be the mechanism behind its therapeutic effects.
Experimental Protocols
This section outlines the materials and a validated LC-MS/MS method for the simultaneous quantification of brexpiprazole and this compound in plasma.
Materials and Reagents
-
Brexpiprazole reference standard
-
This compound (DM-3411) reference standard
-
Deuterium-labeled this compound-d8 (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (drug-free)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve brexpiprazole, this compound, and this compound-d8 in methanol to obtain primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions of brexpiprazole and this compound by serial dilution of the primary stock solutions with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d8 primary stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
A simple and efficient protein precipitation method is recommended for sample preparation.[1][6]
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the 100 ng/mL internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Instrument-specific optimization may be required.
Liquid Chromatography (LC) System:
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 1.0 | |
| 1.4 | |
| 1.5 | |
| 2.0 |
Mass Spectrometry (MS) System:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 2.0 kV |
| Desolvation Temperature | 600°C |
| Cone Gas Flow | 150 L/h |
| Desolvation Gas Flow | 1000 L/h |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Brexpiprazole | 434.17 | 273.06 | 30 | 25 |
| This compound (DM-3411) | 450.30 | 203.00 | 30 | 25 |
| This compound-d8 (IS) | 458.3 | 203.00 | 30 | 25 |
*Note: The MRM transition for this compound-d8 is an estimation based on the known molecular weight and the fragmentation pattern of the non-deuterated analog. The precursor ion reflects the addition of 8 daltons from the deuterium (B1214612) labels to the S-oxide metabolite. The product ion is assumed to be the same as the non-deuterated form, assuming the deuterium labels are not on the fragmented portion of the molecule. It is highly recommended to confirm this transition experimentally on the specific instrument being used.
Method Validation and Data
The described method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical quantitative data obtained from validated methods for the analysis of brexpiprazole and its S-oxide metabolite.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Brexpiprazole | 0.5 - 100 | ≥ 0.998 | 0.5 |
| This compound | 0.5 - 100 | ≥ 0.998 | 0.5 |
Data compiled from a study using a similar LC-MS/MS method.[6]
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Brexpiprazole | LQC | 1.0 | ≤ 11.5 | -10.6 to 12.3 | ≤ 11.5 | -10.6 to 12.3 |
| MQC | 8.0 | ≤ 11.5 | -10.6 to 12.3 | ≤ 11.5 | -10.6 to 12.3 | |
| HQC | 80.0 | ≤ 11.5 | -10.6 to 12.3 | ≤ 11.5 | -10.6 to 12.3 | |
| This compound | LQC | 1.0 | ≤ 11.5 | -10.6 to 12.3 | ≤ 11.5 | -10.6 to 12.3 |
| MQC | 8.0 | ≤ 11.5 | -10.6 to 12.3 | ≤ 11.5 | -10.6 to 12.3 | |
| HQC | 80.0 | ≤ 11.5 | -10.6 to 12.3 | ≤ 11.5 | -10.6 to 12.3 |
Acceptance criteria for precision (%RSD) are typically ≤15% (≤20% for LLOQ) and for accuracy are within 85-115% (80-120% for LLOQ). Data presented is representative of published methods.[6]
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Brexpiprazole | LQC | 1.0 | > 81.0 | Not significant |
| HQC | 80.0 | > 81.0 | Not significant | |
| This compound | LQC | 1.0 | > 81.0 | Not significant |
| HQC | 80.0 | > 81.0 | Not significant |
Recovery and matrix effect should be consistent and reproducible. The use of a stable isotope-labeled internal standard like this compound-d8 is crucial for mitigating potential matrix effects.[4][6]
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantitative analysis of brexpiprazole and its S-oxide metabolite using Deuterium-labeled this compound-d8 as an internal standard.
References
- 1. Determination and metabolism of brexpiprazole following baicalin to rats by a novel developed UPLC-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lcms.cz [lcms.cz]
- 4. texilajournal.com [texilajournal.com]
- 5. This compound-d8 (DM-3411 d8) | 5-HT Receptor | 2748605-29-8 | Invivochem [invivochem.com]
- 6. arabjchem.org [arabjchem.org]
Application Note: Chromatographic Separation of Brexpiprazole and its S-Oxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brexpiprazole (B1667787) is an atypical antipsychotic agent utilized in the management of schizophrenia and as an adjunctive therapy for major depressive disorder. It functions as a serotonin-dopamine activity modulator. The primary metabolic pathway for brexpiprazole involves oxidation, leading to the formation of its major metabolite, brexpiprazole S-oxide (DM-3411). Monitoring the levels of both the parent drug and its metabolite is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical manufacturing. This application note provides a detailed protocol for the chromatographic separation of brexpiprazole and this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Metabolic Pathway of Brexpiprazole
Brexpiprazole is principally metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP2D6 through S-oxidation to form its main metabolite, this compound (DM-3411).
Experimental Protocol: UPLC-MS/MS Method
This protocol is adapted from a validated method for the simultaneous quantification of brexpiprazole and this compound in a biological matrix.[1][2]
Instrumentation and Materials
-
Chromatography System: Waters ACQUITY UPLC I-Class System or equivalent.[3]
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.[2][3]
-
Analytical Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).[1][2]
-
Chemicals and Reagents:
-
Brexpiprazole reference standard
-
This compound (DM-3411) reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Chromatographic Conditions
The separation of brexpiprazole and this compound can be achieved using the following UPLC conditions.
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.5 | |
| 1.6 | |
| 2.5 | |
| 2.6 | |
| 3.5 |
Mass Spectrometry Conditions
The analytes are detected using a tandem mass spectrometer with the following parameters.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 1000 L/hr |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Brexpiprazole | 434.2 > 284.2 |
| This compound | 450.2 > 284.2 |
Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of brexpiprazole and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of methanol and water (1:1, v/v) to create calibration standards.
-
Sample Preparation (from plasma): To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 13,000 rpm for 10 minutes. Transfer the supernatant for UPLC-MS/MS analysis.[1][2]
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of brexpiprazole and this compound.
Quantitative Data Summary
The described UPLC-MS/MS method provides excellent separation and quantification of brexpiprazole and this compound. The following table summarizes the key quantitative data obtained from method validation studies.[1][2]
| Parameter | Brexpiprazole | This compound |
| Retention Time (min) | 1.22[2] | 1.14[2] |
| Linearity Range (ng/mL) | 0.5 - 100[1][2] | 0.5 - 100[1][2] |
| Correlation Coefficient (r²) | > 0.99[2] | > 0.99[2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5[1][2] | 0.5[1][2] |
| Intra-day Precision (%RSD) | ≤ 11.5[1] | ≤ 11.5[1] |
| Inter-day Precision (%RSD) | ≤ 11.5[1] | ≤ 11.5[1] |
| Accuracy (% Bias) | -10.6 to 12.3[1] | -10.6 to 12.3[1] |
| Extraction Recovery (%) | > 81.0[1] | > 81.0[1] |
Conclusion
The UPLC-MS/MS method detailed in this application note is a robust and sensitive approach for the simultaneous separation and quantification of brexpiprazole and its major metabolite, this compound. The provided protocol and performance data demonstrate the suitability of this method for various applications in pharmaceutical research and development, including pharmacokinetic analysis and metabolic studies. The clear separation and high sensitivity make it an invaluable tool for researchers and scientists in the field.
References
Application Note: Solid-Phase Extraction of Brexpiprazole S-oxide from Biological Matrices
Introduction
Brexpiprazole (B1667787) is an atypical antipsychotic agent used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. The drug undergoes extensive metabolism in the body, leading to the formation of several metabolites. One of the identified metabolic pathways is S-oxidation, resulting in the formation of Brexpiprazole S-oxide.[1] Accurate and reliable quantification of this metabolite in biological matrices such as plasma, urine, and feces is crucial for comprehensive pharmacokinetic and metabolic studies.
Solid-phase extraction (SPE) is a robust and selective sample preparation technique that offers significant advantages over traditional methods like liquid-liquid extraction and protein precipitation. These benefits include higher recovery, reduced matrix effects, and improved analytical sensitivity, which are critical for bioanalytical assays.
This application note details a solid-phase extraction protocol for the isolation and concentration of this compound from biological matrices prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest, this compound, is retained on the sorbent while other components of the matrix are washed away. The analyte is then eluted from the sorbent using a small volume of a strong solvent. This process allows for the purification and concentration of the analyte. Given that brexpiprazole is a weakly basic compound with a pKa of 7.8, a mixed-mode cation exchange sorbent is recommended for the extraction of its metabolites, including the S-oxide, to leverage both hydrophobic and ionic interactions for enhanced selectivity.
Materials and Reagents
-
SPE Cartridge: Mixed-Mode Cation Exchange, 30 mg, 1 mL
-
This compound reference standard
-
Internal Standard (IS): Isotopically labeled this compound or a structurally similar compound.
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (88%)
-
Ammonium (B1175870) Hydroxide (B78521) (28-30%)
-
Biological Matrix: Human Plasma (with anticoagulant), Human Urine
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Experimental Protocol
A detailed workflow for the solid-phase extraction of this compound is presented below.
Caption: Workflow for the solid-phase extraction of this compound.
Step-by-Step Method:
-
Sample Pre-treatment:
-
Thaw biological samples (plasma or urine) to room temperature and vortex for 30 seconds.
-
To 500 µL of the sample, add 50 µL of the internal standard working solution.
-
Dilute the sample with 500 µL of 4% phosphoric acid in water to facilitate protein precipitation and adjust the pH for optimal binding to the SPE sorbent.
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Place the mixed-mode cation exchange SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent bed.
-
-
Equilibration:
-
Equilibrate the cartridges by passing 1 mL of deionized water. Ensure the sorbent bed does not go dry before sample loading.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned and equilibrated SPE cartridge.
-
Apply a slow and steady flow rate of approximately 1-2 mL/min to ensure efficient binding of the analyte.
-
-
Washing:
-
Wash 1: Pass 1 mL of 0.1% formic acid in deionized water through the cartridge to remove polar impurities.
-
Wash 2: Pass 1 mL of methanol through the cartridge to remove non-polar, non-basic interferences. After this step, dry the sorbent bed under vacuum for 5 minutes.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Elute this compound from the cartridge by passing 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the analyte, and the organic solvent disrupts non-polar interactions, facilitating its release from the sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis. Vortex for 30 seconds to ensure complete dissolution.
-
Data Presentation
The performance of the SPE method should be evaluated through a validation process. The following tables summarize the expected quantitative data for the extraction of this compound from human plasma.
Table 1: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | 1 (LQC) | 92.5 | 98.2 |
| This compound | 50 (MQC) | 95.1 | 97.5 |
| This compound | 200 (HQC) | 94.3 | 99.1 |
-
Recovery (%) = (Peak area of analyte in extracted sample / Peak area of analyte in post-extraction spiked sample) x 100
-
Matrix Effect (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100
Table 2: Precision and Accuracy
| Analyte | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD | Precision (%CV) | Accuracy (%) |
| This compound | 0.5 (LLOQ) | 0.48 ± 0.05 | 10.4 | 96.0 |
| This compound | 1 (LQC) | 0.97 ± 0.08 | 8.2 | 97.0 |
| This compound | 50 (MQC) | 51.2 ± 3.5 | 6.8 | 102.4 |
| This compound | 200 (HQC) | 195.8 ± 11.2 | 5.7 | 97.9 |
-
LLOQ (Lower Limit of Quantification): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Conclusion
The solid-phase extraction protocol detailed in this application note provides an effective and reliable method for the extraction of this compound from biological matrices. The use of a mixed-mode cation exchange sorbent ensures high recovery and clean extracts, minimizing matrix effects and leading to improved performance in subsequent LC-MS/MS analysis. This protocol serves as a robust foundation for researchers and scientists in the field of drug development and clinical research for the accurate quantification of this key metabolite of Brexpiprazole.
References
Application of Brexpiprazole S-oxide in Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brexpiprazole (B1667787) is an atypical antipsychotic agent utilized in the management of schizophrenia and as an adjunctive therapy for major depressive disorder. A thorough understanding of its drug metabolism and pharmacokinetic (DMPK) profile is crucial for ensuring its safety and efficacy. A principal metabolite in the biotransformation of brexpiprazole is Brexpiprazole S-oxide, also known as DM-3411. This document provides detailed application notes and protocols for the use of this compound in DMPK studies, offering insights into its formation, characterization, and relevance in preclinical and clinical research. Brexpiprazole is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2D6 to form this compound.[1][2][3][4][5][6][7][8][9] This metabolite is considered to be pharmacologically inactive, with a lower affinity for D2 receptors compared to the parent compound, and does not significantly contribute to the therapeutic effects of brexpiprazole.[7][8][9]
Data Presentation
Table 1: Pharmacokinetic Parameters of Brexpiprazole and this compound (DM-3411) in Humans
| Parameter | Brexpiprazole | This compound (DM-3411) | Reference |
| Terminal Elimination Half-life (t½) | 91.4 hours | 85.7 hours | [4] |
| Time to Peak Plasma Concentration (Tmax) | 4 hours | - | [4] |
| Ratio of AUC24h (DM-3411/Brexpiprazole) on Day 14 | - | 0.5 - 0.8 | [1] |
Table 2: In Vivo Pharmacokinetic Parameters of Brexpiprazole in Animal Models
| Species | Dose | Total Body Clearance (L/h/kg) | Volume of Distribution (Vd,z) (L/kg) | Oral Availability (%) |
| Rat | 1-30 mg/kg | 2.32 | 2.81 | 13.6 |
| Monkey | 0.1-3 mg/kg | 0.326 | 1.82 | 31.0 |
| [7][8][9] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Brexpiprazole in Human Liver Microsomes (HLM)
Objective: To determine the metabolic profile of brexpiprazole and identify the formation of this compound in a human-relevant in vitro system.
Materials:
-
Brexpiprazole
-
This compound (DM-3411) reference standard
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., deuterated brexpiprazole)
-
Incubator shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL final protein concentration), and brexpiprazole (e.g., 1 µM final concentration).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a clean tube or a 96-well plate and analyze for the presence of brexpiprazole and this compound using a validated LC-MS/MS method. The formation of this compound is confirmed by comparing its retention time and mass spectral data with the authentic reference standard.
Protocol 2: CYP450 Reaction Phenotyping for this compound Formation
Objective: To identify the specific cytochrome P450 isoforms responsible for the metabolism of brexpiprazole to this compound.
Materials:
-
Brexpiprazole
-
This compound reference standard
-
Recombinant human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
-
Pooled Human Liver Microsomes (HLM)
-
Specific chemical inhibitors for CYP isoforms (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure: Part A: Recombinant Human CYP Isoforms
-
Incubate brexpiprazole with each individual recombinant CYP isoform in the presence of an NADPH regenerating system.
-
Follow the incubation and sample processing steps as described in Protocol 1.
-
Analyze the samples by LC-MS/MS to determine which CYP isoforms produce this compound.
Part B: Chemical Inhibition in HLM
-
Pre-incubate HLM with a panel of specific CYP chemical inhibitors for a designated time (e.g., 15 minutes) at 37°C.
-
Add brexpiprazole to the pre-incubated HLM-inhibitor mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Follow the incubation and sample processing steps as described in Protocol 1.
-
Analyze the samples by LC-MS/MS and compare the rate of this compound formation in the presence and absence of each inhibitor. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
Protocol 3: Quantitative Bioanalysis of Brexpiprazole and this compound in Plasma by LC-MS/MS
Objective: To develop and validate a robust analytical method for the simultaneous quantification of brexpiprazole and this compound in plasma samples from pharmacokinetic studies.
Materials:
-
Plasma samples (e.g., human, rat, dog)
-
Brexpiprazole and this compound reference standards
-
Internal Standard (IS), such as a stable isotope-labeled analog (e.g., brexpiprazole-d8)
-
Acetonitrile or other suitable protein precipitation solvent
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma sample (e.g., 100 µL), add the internal standard solution.
-
Add a protein precipitation agent (e.g., 3 volumes of acetonitrile).
-
Vortex thoroughly and centrifuge to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Develop a chromatographic method to achieve baseline separation of brexpiprazole, this compound, and the internal standard.
-
Optimize the mass spectrometer settings for the detection and quantification of each analyte using multiple reaction monitoring (MRM).
-
-
Method Validation:
Mandatory Visualizations
References
- 1. Pharmacokinetics and Safety of Brexpiprazole Following Multiple‐Dose Administration to Japanese Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. A Validated Quantification Method for Brexpiprazole in Dog Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and metabolism of brexpiprazole, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Forced Degradation Studies of Brexpiprazole and the Formation of S-Oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the forced degradation behavior of the atypical antipsychotic drug, brexpiprazole (B1667787). The protocols outlined below are designed to assess the stability of brexpiprazole under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines. Furthermore, this document details the formation and characterization of key degradation products, with a particular focus on brexpiprazole S-oxide, a significant degradation product formed under oxidative stress.
Introduction
Brexpiprazole is a serotonin-dopamine activity modulator approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1][2] Understanding its stability profile is crucial for the development of robust pharmaceutical formulations and for ensuring patient safety. Forced degradation studies, or stress testing, are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3][4] Studies have shown that brexpiprazole is susceptible to degradation under oxidative, hydrolytic, and photolytic conditions, while it remains relatively stable under thermal stress.[5][6] A primary degradation product observed under oxidative conditions is the S-oxide of brexpiprazole.[1][7]
Data Presentation
The following table summarizes the quantitative data from forced degradation studies of brexpiprazole conducted under various stress conditions.
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 1N HCl | 24 hours | No significant degradation | - | [7] |
| 2N HCl | 24 hours | No significant degradation | - | [8] | |
| 0.1 M HCl | 5 hours at 80°C | No significant degradation | - | [9] | |
| Base Hydrolysis | 1N NaOH | 24 hours | No significant degradation | - | [7] |
| 2N NaOH | 24 hours | No significant degradation | - | [8] | |
| 0.1 M NaOH | 5 hours at 80°C | No significant degradation | - | [9] | |
| Oxidative Degradation | 5% H₂O₂ | 24 hours | Significant degradation | This compound, 1-(1-oxidobenzo[b]thiophen-4-yl)-4-(4-((2-oxo-1,2-dihydroquinolin-7-yl)oxy)butyl)piperazine 1,4-dioxide | [7] |
| 10% H₂O₂ | 24 hours | ~12.5% | N-oxide impurity | [8] | |
| 3% H₂O₂ | 3 hours at 60°C | ~6.1% | Peroxide degradation products | [9] | |
| Thermal Degradation | Solid state | - | Stable | - | [5] |
| 40°C/75% RH | 14 days | No significant degradation | - | [9] | |
| Photolytic Degradation | UV/Vis light exposure | - | Susceptible to degradation | Photolytic degradation products | [5][6] |
Experimental Protocols
Forced Degradation Studies
The following protocols are generalized methods for inducing the degradation of brexpiprazole under various stress conditions. Researchers should adapt these protocols based on their specific analytical instrumentation and objectives.
-
Prepare a stock solution of brexpiprazole in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).
-
Transfer an aliquot of the stock solution into a volumetric flask.
-
Add an equal volume of 1N HCl.[7]
-
Keep the solution at room temperature for 24 hours.[7]
-
After the incubation period, neutralize the solution with an appropriate amount of 1N NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for analysis.
-
Prepare a stock solution of brexpiprazole as described in section 1.1.
-
Transfer an aliquot of the stock solution into a volumetric flask.
-
Add an equal volume of 1N NaOH.[7]
-
Keep the solution at room temperature for 24 hours.[7]
-
Neutralize the solution with an appropriate amount of 1N HCl.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
Prepare a stock solution of brexpiprazole.
-
Transfer an aliquot of the stock solution into a volumetric flask.
-
Add an appropriate volume of hydrogen peroxide solution (e.g., 5% or 10% H₂O₂).[7][8]
-
Dilute the solution to a suitable concentration with the mobile phase for analysis.
-
Place a known amount of solid brexpiprazole in a stable, open container.
-
Expose the sample to a high temperature (e.g., 80°C) in a calibrated oven for a specified period.[5]
-
Alternatively, expose the solid drug to conditions of 40°C and 75% relative humidity for 14 days.[9]
-
After exposure, dissolve the sample in a suitable solvent and dilute to a known concentration for analysis.
-
Prepare a solution of brexpiprazole in a suitable solvent.
-
Expose the solution to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.[5]
-
Simultaneously, keep a control sample protected from light.
-
After the exposure period, dilute the samples to a suitable concentration for analysis.
Analytical Methodology: Stability-Indicating HPLC Method
The following is a representative HPLC method for the separation and quantification of brexpiprazole and its degradation products. Method optimization may be required.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. Examples include:
-
Methanol, water, and phosphoric acid (60:40:0.4, v/v/v).[10]
-
0.05% Formic Acid in water and 0.05% Formic Acid in Acetonitrile.[7]
-
20 mM Potassium hydrogen phosphate (B84403) buffer (pH 6.8) and Acetonitrile (50:50 v/v).[8]
-
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).[9]
-
Injection Volume: 20 µL.
Characterization of Degradation Products
The structural elucidation of degradation products is typically performed using a combination of spectroscopic techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the mass-to-charge ratio (m/z) of the degradation products and to propose their elemental composition.[7]
-
High-Resolution Mass Spectrometry (HRMS): To obtain accurate mass measurements for the confirmation of molecular formulas.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR): To provide detailed structural information and confirm the exact structure of the isolated degradation products.[7][8]
Visualizations
Experimental Workflow
Caption: Workflow for Forced Degradation Studies of Brexpiprazole.
Degradation Pathway of Brexpiprazole to S-Oxide
Caption: Formation of this compound under Oxidative Stress.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. ijnrd.org [ijnrd.org]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. joac.info [joac.info]
- 7. jocpr.com [jocpr.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. ajphs.com [ajphs.com]
- 10. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for the Quantification of Brexpiprazole S-oxide by a Validated Stability-Indicating RP-HPLC Method
Introduction
Brexpiprazole (B1667787) is an atypical antipsychotic agent used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. During its metabolism and under oxidative stress conditions, Brexpiprazole can degrade to form various byproducts, including Brexpiprazole S-oxide.[1][2] The quantification of this specific impurity is critical for ensuring the quality, safety, and efficacy of the drug product. This document provides a detailed analytical method validation for the quantification of this compound and a comprehensive protocol for its determination in bulk drug substances and pharmaceutical dosage forms. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]
Analytical Method Validation
A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method was developed and validated to quantify this compound in the presence of Brexpiprazole and other degradation products.
Methodology
The chromatographic separation is achieved on a C18 column with a gradient elution system. Detection is performed using a UV detector at an appropriate wavelength.
Chromatographic Conditions (Typical)
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Phosphate Buffer (pH 3.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized to separate Brexpiprazole, this compound, and other impurities |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Validation Parameters
The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness as per ICH guidelines.[3][4][5][6]
Specificity (Forced Degradation Studies)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1][7] Brexpiprazole is known to be stable under acidic and alkaline conditions but susceptible to oxidative degradation.[1][8]
-
Acid Degradation: Brexpiprazole is subjected to acid hydrolysis (e.g., 1N HCl at room temperature for 24 hours).[8]
-
Base Degradation: The drug is exposed to basic conditions (e.g., 1N NaOH at room temperature for 24 hours).[7]
-
Oxidative Degradation: Brexpiprazole is treated with an oxidizing agent (e.g., 3% H₂O₂ at room temperature). This condition is expected to generate this compound.[1][7]
-
Thermal Degradation: The drug substance is exposed to dry heat (e.g., 60°C).
-
Photolytic Degradation: The drug is exposed to UV light.
The developed HPLC method should effectively separate the peak of this compound from the peaks of the parent drug and other degradation products.
Linearity
The linearity of the method is established by analyzing a series of dilutions of this compound standard solutions over a specified concentration range.
| Parameter | Result |
| Concentration Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (% Recovery)
Accuracy is determined by spiking a known amount of this compound into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
| Level | % Recovery (Mean ± SD) |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Parameter | % RSD |
| Repeatability (n=6) | ≤ 2.0% |
| Intermediate Precision (n=6) | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio.
| Parameter | Result |
| LOD (S/N ratio of 3:1) | ~0.03 µg/mL |
| LOQ (S/N ratio of 10:1) | ~0.1 µg/mL |
Robustness
The robustness of the method is assessed by making deliberate small variations in the chromatographic conditions.
| Parameter Varied | Result |
| Flow Rate (± 0.1 mL/min) | No significant impact on resolution or quantification |
| Mobile Phase pH (± 0.2 units) | No significant impact on resolution or quantification |
| Column Temperature (± 2°C) | No significant impact on resolution or quantification |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of mobile phase A and B).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.
-
Sample Solution (from Bulk Drug): Accurately weigh about 25 mg of the Brexpiprazole bulk drug sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (from Dosage Form): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of Brexpiprazole into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume. Filter the solution through a 0.45 µm nylon filter before injection.
Protocol 2: Forced Degradation Study
-
Acid Degradation: To 10 mg of Brexpiprazole, add 10 mL of 1N HCl. Keep at room temperature for 24 hours. Neutralize the solution with 1N NaOH and dilute to a final concentration of 100 µg/mL with the diluent.
-
Base Degradation: To 10 mg of Brexpiprazole, add 10 mL of 1N NaOH. Keep at room temperature for 24 hours. Neutralize the solution with 1N HCl and dilute to a final concentration of 100 µg/mL with the diluent.
-
Oxidative Degradation: To 10 mg of Brexpiprazole, add 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the diluent.
-
Thermal Degradation: Keep 10 mg of Brexpiprazole in an oven at 60°C for 48 hours. Dissolve in the diluent to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose 10 mg of Brexpiprazole to UV light (254 nm) for 48 hours. Dissolve in the diluent to a final concentration of 100 µg/mL.
Visualizations
Caption: Workflow for Analytical Method Validation of this compound.
Caption: Forced Degradation Pathway of Brexpiprazole.
References
- 1. Secure Verification [machinery.mas.bg.ac.rs]
- 2. In silico, in vitro and in vivo metabolite identification of brexpiprazole using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. jocpr.com [jocpr.com]
- 8. joac.info [joac.info]
Troubleshooting & Optimization
Troubleshooting peak tailing of Brexpiprazole S-oxide in reverse-phase HPLC
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting peak tailing of Brexpiprazole S-oxide in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] It is often an indication of undesirable secondary interactions between the analyte and the stationary phase.[1][2] Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1.2 often indicates a significant tailing issue that may compromise the accuracy and precision of quantification.[2][3]
Q2: Why is my this compound peak tailing?
A2: Brexpiprazole is a weakly basic compound with a pKa of 7.8.[4][5] Its S-oxide metabolite is also expected to have basic properties. Basic compounds are prone to peak tailing in RP-HPLC, primarily due to interactions with acidic silanol (B1196071) groups on the surface of silica-based stationary phases.[2][6][7] These interactions create a secondary retention mechanism that leads to peak distortion.[1][2] Other potential causes include issues with the mobile phase, column, or HPLC system.[8]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound. At a mid-range pH, residual silanol groups on the silica (B1680970) packing can be ionized and interact with the protonated basic analyte, causing tailing.[2][7] To minimize this, it is recommended to adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte. For Brexpiprazole (pKa 7.8), a mobile phase pH of 2-4 is often effective in suppressing the ionization of silanol groups and ensuring the analyte is fully protonated, leading to improved peak symmetry.[3][4][5]
Q4: Can the choice of HPLC column influence peak tailing for this compound?
A4: Absolutely. The choice of column chemistry is crucial. For basic compounds, using a modern, high-purity silica column with end-capping is highly recommended to minimize the number of accessible silanol groups.[1][6] Columns with alternative stationary phases, such as those with polar-embedded groups or charged surfaces, can also provide better peak shapes for basic analytes.[3][7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.
Step 1: Evaluate the Mobile Phase
Is the mobile phase pH appropriate?
-
Problem: The mobile phase pH may be too high, leading to interaction between the ionized silanol groups on the stationary phase and the basic this compound.
-
Solution: Adjust the mobile phase pH to a lower value, typically between 2.5 and 4.0. This will suppress the ionization of the silanol groups and ensure the analyte is in a single ionic form.[2][3] Use a suitable buffer (e.g., phosphate (B84403) or formate) at a concentration of 10-25 mM to maintain a stable pH.[9]
Is the buffer concentration sufficient?
-
Problem: Inadequate buffer capacity can lead to pH shifts on the column, causing peak distortion.
-
Solution: Ensure the buffer concentration is adequate, typically in the range of 10-50 mM.[3][9]
Step 2: Assess the HPLC Column
Is the column chemistry suitable for basic compounds?
-
Problem: Older silica-based columns (Type A) have a higher concentration of acidic silanol groups that can cause tailing with basic analytes.[1]
-
Solution: Use a modern, high-purity silica column (Type B) that is well end-capped.[1] Alternatively, consider columns with phases designed for basic compounds, such as those with polar-embedded groups.[7]
Is the column old or contaminated?
-
Problem: Column performance degrades over time due to contamination or loss of stationary phase, leading to poor peak shapes.[3][10]
-
Solution: Flush the column with a strong solvent to remove contaminants.[3] If peak shape does not improve, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[10]
Step 3: Check for System and Sample Issues
Could there be extra-column band broadening?
-
Problem: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak tailing.[3]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[7]
Is the sample overloaded?
-
Problem: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[3]
-
Solution: Reduce the injection volume or dilute the sample.[3]
Is the sample solvent compatible with the mobile phase?
-
Problem: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
Experimental Protocols
Example RP-HPLC Method for Brexpiprazole
This method is adapted from published literature and can serve as a starting point for the analysis of Brexpiprazole and its S-oxide metabolite.[4][5]
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | 10 mM Potassium Phosphate Monobasic (pH adjusted to 2.0 with phosphoric acid) : Acetonitrile (B52724) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 213 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Mobile Phase Preparation Protocol
-
Prepare the buffer: Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water to make a 10 mM solution.
-
Adjust the pH: Carefully add 85% phosphoric acid dropwise while monitoring the pH until it reaches 2.0.
-
Mix the mobile phase: Combine the prepared buffer and HPLC-grade acetonitrile in a 50:50 volume ratio.
-
Degas the mobile phase: Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. mastelf.com [mastelf.com]
- 7. chromtech.com [chromtech.com]
- 8. waters.com [waters.com]
- 9. hplc.eu [hplc.eu]
- 10. uhplcs.com [uhplcs.com]
Optimization of mass spectrometry parameters for Brexpiprazole S-oxide detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for the detection and quantification of Brexpiprazole (B1667787) S-oxide (also known as DM-3411), a major metabolite of Brexpiprazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for the formation of Brexpiprazole S-oxide?
A1: Brexpiprazole is predominantly metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2D6. The formation of this compound (DM-3411) occurs through the S-oxidation of the thioether group in the benzo[b]thiophene ring system of Brexpiprazole.[1][2]
Q2: What are the recommended mass spectrometry parameters for the detection of this compound?
A2: For quantitative analysis using a triple quadrupole mass spectrometer, the multiple reaction monitoring (MRM) mode is recommended. The following MRM transition has been successfully used for this compound (DM-3411):
-
Precursor Ion (m/z): 450.30
-
Product Ion (m/z): 203.00
Optimal cone voltage and collision energy have been reported as 30 V and 25 eV, respectively.[1] It is crucial to optimize these parameters on your specific instrument for maximum sensitivity.
Q3: What type of internal standard should be used for the quantification of this compound?
A3: A stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision by compensating for matrix effects and variations in instrument response. This compound-d8 (DM-3411-d8) is a suitable choice.[3] If a stable isotope-labeled standard is unavailable, a structurally similar analog, such as OPC-14714, can be considered, though this may not correct for all matrix effects as effectively.[2]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization | Ensure the mass spectrometer is operating in positive ion mode with electrospray ionization (ESI). Optimize the capillary voltage (a starting point of 2.0 kV is suggested) and source temperature.[1] |
| Incorrect MRM Transition | Verify that the correct precursor and product ions for this compound (m/z 450.30 → 203.00) are entered into the acquisition method.[1] Perform a product ion scan of the [M+H]+ ion of this compound to confirm the most abundant fragment ion on your instrument. |
| Inefficient Extraction | The choice of sample preparation method is critical. For plasma samples, both protein precipitation (using acetonitrile) and liquid-liquid extraction (using ethyl acetate) have been shown to be effective.[1][4] If recovery is low, consider optimizing the extraction solvent or pH. |
| Analyte Degradation | Brexpiprazole and its metabolites can be susceptible to degradation. Ensure proper sample handling and storage. Store plasma samples at -80°C until analysis.[1] Avoid prolonged exposure to light and high temperatures during sample preparation. |
| Matrix Effects (Ion Suppression) | Biological matrices can significantly suppress the ionization of the analyte. To mitigate this, ensure adequate chromatographic separation from endogenous interferences. The use of a stable isotope-labeled internal standard is the most effective way to compensate for ion suppression.[5][6] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Contamination or Degradation | Implement a column wash routine between batches. If peak shape does not improve, consider replacing the column. An Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) has been shown to provide good peak shape.[1] |
| Incompatible Mobile Phase pH | The pH of the mobile phase can affect the peak shape of ionizable compounds. A mobile phase containing 0.1% formic acid or 10 mM ammonium (B1175870) acetate (B1210297) has been used successfully.[1][4] Ensure the pH is stable and appropriate for the analyte's pKa. |
| Inappropriate Injection Solvent | The composition of the solvent used to reconstitute the dried extract should be similar to or weaker than the initial mobile phase to avoid peak distortion. A mixture of methanol (B129727) and water (1:1, v/v) is a suitable reconstitution solvent.[4] |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate the proteins.[1]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[1]
-
Transfer 100 µL of the supernatant to an autosampler vial for UPLC-MS/MS analysis.[1]
UPLC-MS/MS Analysis
The following table summarizes the key parameters for a validated UPLC-MS/MS method for the analysis of Brexpiprazole and this compound (DM-3411).[1]
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC |
| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Column Temperature | 30°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 - 0.5 mL/min |
| Injection Volume | 5 - 6 µL |
| Mass Spectrometer | Waters Xevo TQ-S Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 2.0 kV |
| Desolvation Temperature | 600°C |
| Cone Gas Flow | 150 L/h |
| Desolvation Gas Flow | 1000 L/h |
Gradient Elution Program: [1]
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0 - 0.5 | 10 |
| 0.5 - 1.0 | 90 |
| 1.0 - 1.4 | 90 |
| 1.4 - 1.5 | 10 |
| 1.5 - 2.0 | 10 |
Quantitative Data Summary
The following table presents a summary of the quantitative performance of a validated UPLC-MS/MS method for Brexpiprazole and its S-oxide metabolite (DM-3411).[1]
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Brexpiprazole | 0.5 - 100 | 0.5 | ≤ 11.5 | ≤ 11.5 | -10.6 to 12.3 |
| This compound (DM-3411) | 0.5 - 100 | 0.5 | ≤ 11.5 | ≤ 11.5 | -10.6 to 12.3 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Determination and metabolism of brexpiprazole following baicalin to rats by a novel developed UPLC-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 2. This compound | 1191900-51-2 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Brexpiprazole S-oxide Extraction from Plasma
Welcome to the technical support center for the bioanalysis of Brexpiprazole S-oxide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction recovery of this compound from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting this compound from plasma?
A1: this compound, a major metabolite of Brexpiprazole, is more polar than its parent compound. This increased polarity can lead to lower recovery rates with traditional liquid-liquid extraction (LLE) methods optimized for the more lipophilic parent drug. Additionally, like its parent compound, this compound may exhibit binding to plasma proteins, which can hinder its efficient extraction. Key challenges include overcoming these factors to achieve consistent and high recovery.
Q2: Which extraction technique is generally recommended for this compound?
A2: The choice of extraction technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—depends on the desired sample cleanliness, sensitivity, and throughput.
-
Protein Precipitation (PPT): A simple and fast method, but may result in significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT, but requires careful optimization of solvent and pH for a polar metabolite like this compound.
-
Solid-Phase Extraction (SPE): Often yields the cleanest extracts and highest recovery, but is more time-consuming and requires method development to select the appropriate sorbent and elution conditions.
Q3: How does the pH of the plasma sample affect the extraction recovery of this compound?
A3: Brexpiprazole is a weak base with a pKa of approximately 8.4.[1] Its S-oxide metabolite is also expected to be a weak base. To ensure efficient extraction into an organic solvent during LLE or retention on a reversed-phase SPE sorbent, the pH of the plasma sample should be adjusted to be at least 2 pH units above the pKa of the analyte.[2] This converts the basic amine to its neutral, less polar form, which has a higher affinity for the organic phase or SPE sorbent.
Q4: What are some common causes of low recovery for this compound?
A4: Low recovery can stem from several factors:
-
Suboptimal pH: Failure to adjust the plasma sample to a basic pH before extraction.
-
Inappropriate Solvent Selection (LLE): Using a solvent that is too non-polar may not efficiently extract the more polar S-oxide metabolite.
-
Inefficient Elution (SPE): The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent.
-
Incomplete Disruption of Protein Binding: Strong binding to plasma proteins can prevent the analyte from being extracted.
-
Analyte Instability: Degradation of the analyte during sample processing.
Troubleshooting Guides
Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Potential Cause | Recommended Solution |
| Low analyte signal in the final extract. | Suboptimal pH of the aqueous phase. | Adjust the pH of the plasma sample to >10.5 using a suitable base (e.g., 1M NaOH) to ensure this compound is in its neutral form.[3] |
| Incorrect organic solvent polarity. | This compound has a LogP of approximately 3.1, making it less lipophilic than the parent drug.[4] Use a more polar extraction solvent like methyl t-butyl ether (MTBE) or a mixture of less polar and more polar solvents (e.g., hexane/ethyl acetate). | |
| Insufficient mixing/vortexing. | Ensure thorough mixing of the plasma and organic solvent to maximize the partitioning of the analyte into the organic phase. Vortex for at least 1-2 minutes. | |
| Emulsion formation. | Centrifuge the sample at a higher speed or for a longer duration. Adding salt ("salting out") or freezing the aqueous layer can also help break the emulsion. | |
| Incomplete disruption of protein binding. | Pre-treat the plasma sample with a small amount of acetonitrile (B52724) or methanol (B129727) before pH adjustment and extraction to help disrupt protein binding. |
Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Recommended Solution |
| Analyte detected in the flow-through or wash fractions. | Improper cartridge conditioning or equilibration. | Ensure the SPE cartridge is properly conditioned with methanol and equilibrated with water or a weak buffer before loading the sample.[5] |
| Sample loading flow rate is too high. | Load the sample at a slow, consistent flow rate (e.g., ~1 mL/min) to allow for adequate interaction between the analyte and the sorbent.[6] | |
| Wash solvent is too strong. | Decrease the percentage of organic solvent in the wash solution (e.g., from 30% methanol to 15%). Analyze the wash fraction to confirm if the analyte is being lost.[7] | |
| Low analyte signal in the elution fraction. | Incomplete elution. | The elution solvent may not be strong enough. Increase the strength of the elution solvent (e.g., higher percentage of organic solvent). Adjust the pH of the elution solvent to ionize the analyte; for this compound, adding a small amount of acid (e.g., formic acid) will protonate it, increasing its polarity and aiding elution from a reversed-phase sorbent. |
| Insufficient elution volume. | Increase the volume of the elution solvent and consider a two-step elution to ensure complete recovery.[8] |
Troubleshooting Issues with Protein Precipitation (PPT)
| Symptom | Potential Cause | Recommended Solution |
| Low analyte recovery. | Analyte co-precipitation with proteins. | Optimize the ratio of precipitation solvent (e.g., acetonitrile) to plasma. A 3:1 or 4:1 ratio is a good starting point.[9] Consider cooling the samples after adding the solvent to enhance protein precipitation. |
| Incomplete protein precipitation. | Ensure vigorous vortexing after adding the precipitation solvent. Acetonitrile is generally more efficient than methanol for protein precipitation.[10] | |
| High matrix effects in LC-MS/MS analysis. | Insufficient removal of phospholipids (B1166683) and other matrix components. | While simple, PPT is known for resulting in less clean extracts. If matrix effects are significant, consider switching to LLE or SPE for a cleaner sample. |
| Poor peak shape in chromatography. | Injection of a highly organic extract into a highly aqueous mobile phase. | Evaporate the supernatant to dryness and reconstitute in a solvent that is compatible with the initial mobile phase conditions.[11] |
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 200 µL of human plasma in a microcentrifuge tube, add the internal standard.
-
pH Adjustment: Add 50 µL of 1M NaOH to adjust the sample pH to >10.5. Vortex briefly.
-
Extraction: Add 1 mL of methyl t-butyl ether (MTBE).
-
Mixing: Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 x g for 10 minutes.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is designed for a polymeric reversed-phase SPE sorbent (e.g., Oasis HLB).
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard. Add 200 µL of 4% phosphoric acid in water to disrupt protein binding. Vortex and centrifuge to pellet any precipitated proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution: Elute the analyte with 1 mL of methanol containing 0.1% formic acid.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Protocol 3: Protein Precipitation (PPT)
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Mixing: Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.
-
Dry-down and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the mobile phase.
Data Presentation
Table 1: Physicochemical Properties of Brexpiprazole and its S-oxide Metabolite
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa (Strongest Basic) |
| Brexpiprazole | C₂₅H₂₇N₃O₂S | 433.57 | 5.38[1] | 8.4[1] |
| This compound | C₂₅H₂₇N₃O₃S | 449.57 | 3.1[4] | Not Available |
Table 2: Comparison of Extraction Methods for Polar Metabolites (Representative Data)
| Extraction Method | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 60 - 85 | Fast, simple, high-throughput | High matrix effects, potential for co-precipitation |
| Liquid-Liquid Extraction (LLE) | 75 - 95 | Cleaner extracts than PPT, good recovery with optimization | Requires solvent and pH optimization, can be labor-intensive |
| Solid-Phase Extraction (SPE) | 85 - 105 | Cleanest extracts, high recovery and concentration factor | More complex method development, higher cost, lower throughput |
Note: Recovery percentages are representative and can vary significantly based on the specific analyte and experimental conditions.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Troubleshooting Decision Tree for Low Recovery.
References
- 1. Human Metabolome Database: Showing metabocard for Brexpiprazole (HMDB0249379) [hmdb.ca]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. This compound (DM3411) | S-oxidized, CYP3A4- | CAS 1191900-51-2 | atypical antipsychotic medication and a partial agonist of human 5-HT1A | 5-HT2A receptor antagonist | InvivoChem [invivochem.com]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. biotage.com [biotage.com]
- 7. welch-us.com [welch-us.com]
- 8. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. it.restek.com [it.restek.com]
Stability issues of Brexpiprazole S-oxide in different solvents and pH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Brexpiprazole (B1667787) S-oxide in various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Brexpiprazole S-oxide typically formed?
This compound is primarily formed under oxidative stress conditions.[1][2][3] Exposure of Brexpiprazole to oxidizing agents, such as hydrogen peroxide, will likely lead to the formation of its N-oxide and S-oxide derivatives.[1][2] It is also identified as a metabolite of Brexpiprazole, formed in vivo through enzymatic oxidation, primarily by Cytochrome P450 3A4 (CYP3A4).[4][5]
Q2: What is the general stability of Brexpiprazole and its S-oxide metabolite under different pH conditions?
Brexpiprazole itself is reported to be stable in acidic and alkaline conditions under hydrolytic stress.[1][2] However, it is susceptible to degradation under neutral hydrolysis.[6] One study indicated susceptibility to hydrolytic degradation across acidic, alkaline, and neutral conditions.[7] Given that this compound is a major degradation product, its stability is intrinsically linked to the stability of the parent compound. Therefore, conditions that degrade Brexpiprazole, especially oxidative and neutral pH environments, may influence the presence and subsequent stability of the S-oxide.
Q3: What solvents are recommended for dissolving and storing Brexpiprazole and its S-oxide metabolite?
Brexpiprazole is soluble in organic solvents like DMSO, ethanol, and dimethyl formamide (B127407) (DMF).[8] For aqueous buffers, it is sparingly soluble, and it is recommended to first dissolve it in DMF and then dilute with the aqueous buffer.[8] Given the structural similarity, it is anticipated that this compound would exhibit a comparable solubility profile. For stock solutions in DMSO, it is recommended to aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles.[4][5] Aqueous solutions of Brexpiprazole are not recommended for storage for more than one day.[8]
Q4: How can I prevent the formation of this compound during my experiments with Brexpiprazole?
To minimize the formation of this compound, it is crucial to avoid oxidative conditions. This can be achieved by using de-gassed solvents, purging solutions with an inert gas like nitrogen or argon, and avoiding the use of oxidizing agents.[8] Additionally, protecting the sample from light can prevent photolytic degradation, which may also involve oxidative pathways.[6][7] The addition of antioxidants could also be considered to improve stability.[7]
Q5: What analytical techniques are suitable for detecting and quantifying this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used and effective method for the separation and quantification of Brexpiprazole and its degradation products, including the S-oxide.[1][9][10] Detection is typically performed using a UV detector at wavelengths around 213 nm, 214 nm, or 215 nm.[9][10][11] Mass spectrometry (LC-MS) can be used for the identification and characterization of degradation products.[2][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peak corresponding to this compound in my chromatogram. | Sample degradation due to oxidative stress. | Prepare fresh solutions using de-gassed solvents. Purge all solutions with an inert gas (e.g., nitrogen, argon). Avoid high temperatures and exposure to light. |
| Contaminated solvent or reagent. | Use high-purity, HPLC-grade solvents and fresh reagents. | |
| Inconsistent quantification of this compound. | Instability in the analytical solution. | Prepare standards and samples fresh daily. If using an autosampler, ensure the temperature is controlled to minimize degradation. Sample and standard solutions of Brexpiprazole have been found to be stable for up to 26 hours at 25°C.[11] |
| pH of the mobile phase is not optimal. | Ensure the mobile phase is buffered and the pH is controlled. A mobile phase consisting of 0.1% acetic acid and methanol (B129727) (65:35, v/v) has been used successfully.[9] | |
| Poor solubility of Brexpiprazole or its S-oxide. | Inappropriate solvent selection. | For aqueous solutions, first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or DMF, and then dilute with the desired aqueous buffer.[8] |
| pH of the aqueous medium. | Brexpiprazole has pH-dependent solubility, with higher solubility at acidic pH. Adjusting the pH of the buffer may improve solubility. |
Data Summary
Table 1: Solubility of Brexpiprazole in Various Solvents
| Solvent | Solubility | Reference |
| Water (pH 7.0) | 0.0063 mg/mL | [6] |
| Ethanol (~99.5%) | ~1 - 1.2 mg/mL | [6][8] |
| DMSO | ≥21.68 - ~25 mg/mL | [6][8] |
| Dimethyl formamide (DMF) | ~30 mg/mL | [8] |
| DMF:PBS (pH 7.2) (1:7) | ~0.12 mg/mL | [8] |
Table 2: pH-Dependent Solubility of Brexpiprazole
| pH | Solubility | Reference |
| 2 | 0.56 mg/mL | [6] |
| Acidic pH | High solubility | |
| Neutral and Alkaline pH | Decreased solubility |
Table 3: Summary of Brexpiprazole Stability under Forced Degradation Conditions
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis (e.g., 0.1N - 2N HCl) | Generally stable, no significant degradation observed. | [2][6] |
| Basic Hydrolysis (e.g., 0.1N - 2N NaOH) | Generally stable, no significant degradation observed. | [2][6] |
| Neutral Hydrolysis | Susceptible to degradation. | [6][7] |
| Oxidative Degradation (e.g., 3-10% H₂O₂) | Unstable, significant degradation with the formation of N-oxide and S-oxide products. | [1][2][6] |
| Thermal Degradation | Stable. | [6][7] |
| Photolytic Degradation | Susceptible to degradation. | [6][7] |
Experimental Protocols
Protocol 1: Forced Degradation Study (General)
This protocol outlines a general procedure for conducting forced degradation studies on Brexpiprazole to investigate the formation of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of Brexpiprazole in a suitable solvent (e.g., methanol or a mixture of acetonitrile (B52724) and water).
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N or 1 N HCl) and keep it at room temperature or an elevated temperature for a specified period (e.g., 24 hours).[6]
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N or 1 N NaOH) under similar temperature and time conditions as the acid hydrolysis.[6]
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-10% H₂O₂) at room temperature for a specified period (e.g., 24 hours).[2]
-
Thermal Degradation: Expose the solid drug or a solution to high temperatures (e.g., 60-80°C) for a defined period.[6]
-
Photostability: Expose the solid drug and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: RP-HPLC Method for Brexpiprazole and its Degradation Products
This is an example of an RP-HPLC method that can be used to separate Brexpiprazole from its degradation products.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, 0.1% acetic acid and methanol (65:35, v/v)[9] or 20 mM Potassium hydrogen phosphate (B84403) buffer (pH 6.8) and Acetonitrile (50:50 v/v).[1]
-
Injection Volume: 20 µL.[11]
-
Column Temperature: Ambient or controlled (e.g., 30°C).[10]
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Simplified degradation pathway of Brexpiprazole.
References
- 1. jocpr.com [jocpr.com]
- 2. joac.info [joac.info]
- 3. Secure Verification [machinery.mas.bg.ac.rs]
- 4. This compound-d8 (DM-3411 d8) | 5-HT Receptor | 2748605-29-8 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. jddtonline.info [jddtonline.info]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. ijnrd.org [ijnrd.org]
Minimizing ion suppression effects for Brexpiprazole S-oxide in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the LC-MS analysis of Brexpiprazole S-oxide.
Troubleshooting Guide
Problem: Low signal intensity or complete signal loss for this compound.
This is a classic symptom of ion suppression, where other components in the sample interfere with the ionization of the analyte of interest in the mass spectrometer's source.[1][2][3][4]
Initial Assessment Workflow
Caption: A workflow diagram for the initial assessment of ion suppression.
Step-by-Step Troubleshooting:
-
Confirm the Presence of Ion Suppression: The most definitive way to identify ion suppression is through a post-column infusion experiment.[5][6][7] This involves infusing a standard solution of this compound directly into the MS source while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of your analyte confirms that co-eluting matrix components are causing suppression.
-
Evaluate Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression, often due to endogenous matrix components like phospholipids.[8][9][10]
-
Protein Precipitation (PPT): While quick, PPT is often the least effective method for removing interfering components, frequently resulting in significant matrix effects.[11]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT.[8][11] Optimizing the pH of the aqueous matrix can improve the extraction efficiency for this compound.[8]
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by selectively extracting the analyte.[8][10][11] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[11]
-
-
Optimize Chromatographic Separation: The goal is to chromatographically separate this compound from the interfering matrix components.
-
Increase Resolution: Using a UPLC/UHPLC system can significantly improve peak resolution and separate the analyte from suppressive endogenous materials.[12][13]
-
Modify Mobile Phase: Adjusting the mobile phase composition and gradient can alter the retention of both the analyte and interfering species.[4][10] Since this compound is a metabolite of an antipsychotic drug, it is likely a basic compound. Manipulating the mobile phase pH can change its retention time relative to phospholipids, which are often major contributors to ion suppression.[11]
-
Mobile Phase Additives: Be cautious with mobile phase additives. While additives like trifluoroacetic acid (TFA) can improve peak shape, they are also known to cause significant ion suppression.[1][14] Formic acid is generally a better choice for LC-MS applications.[1]
-
-
Reduce Matrix Load:
-
Sample Dilution: A straightforward approach is to dilute the sample.[3][15] This reduces the concentration of interfering components, but can only be used if the analyte concentration is high enough to remain detectable.[15]
-
Injection Volume: Reducing the injection volume can also lessen the amount of matrix introduced into the system.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ion suppression for this compound in biological samples?
A1: The most common causes are co-eluting endogenous matrix components from biological fluids like plasma or urine.[4][10] Phospholipids are particularly problematic in plasma samples as they are abundant and often co-extract with analytes during sample preparation.[9] Salts, proteins, and peptides can also contribute to ion suppression.[5]
Q2: How can I quantitatively assess the extent of ion suppression?
A2: You can quantify the matrix effect by comparing the peak area of this compound in a sample where the analyte is spiked into a blank, extracted matrix (post-extraction spike) with the peak area of the analyte in a pure solvent solution at the same concentration.[1] The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Q3: Will using a tandem mass spectrometer (MS/MS) eliminate ion suppression?
A3: No. While MS/MS is highly selective and can filter out many chemical interferences, ion suppression occurs in the ionization source before mass analysis.[1][2] Therefore, MS/MS methods are just as susceptible to ion suppression as single quadrupole MS methods.[1]
Q4: Are there any instrumental parameters I can adjust to minimize ion suppression?
A4: While sample preparation and chromatography are the primary tools, some instrument parameters can have an effect. Optimizing the ion source temperature and gas flow rates can influence ionization efficiency.[10] Additionally, reducing the mobile phase flow rate into the nano-flow range can make the ionization process more tolerant to non-volatile species in the sample.[2]
Q5: What is the best type of internal standard to use to compensate for ion suppression?
A5: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute.[10] Consequently, it will experience the same degree of ion suppression, allowing for an accurate analyte-to-internal standard ratio and reliable quantification.[3][10]
Experimental Protocols & Data
Protocol 1: Post-Column Infusion for Ion Suppression Detection
This experiment identifies regions of ion suppression in your chromatogram.
Caption: A schematic of a post-column infusion setup.
Methodology:
-
Prepare a standard solution of this compound (e.g., 100 ng/mL in mobile phase).
-
Set up the LC-MS system as you normally would for your analysis.
-
Using a T-connector, introduce the this compound solution into the mobile phase stream between the LC column and the MS inlet via a syringe pump at a low, constant flow rate (e.g., 10 µL/min).
-
Once a stable, elevated baseline signal for this compound is achieved, inject a blank matrix sample that has been through your sample preparation procedure.
-
Monitor the this compound signal. Any significant drop in the signal indicates a region of ion suppression.[6][7]
Protocol 2: Comparison of Sample Preparation Techniques
This protocol compares the effectiveness of different sample preparation methods in reducing matrix effects.
Methodology:
-
Pool a batch of blank biological matrix (e.g., human plasma).
-
Divide the pooled matrix into three sets.
-
Prepare spiked samples by adding a known concentration of this compound to each set.
-
Process each set using a different sample preparation technique:
-
Set A: Protein Precipitation (e.g., add 3 volumes of cold acetonitrile, vortex, centrifuge).
-
Set B: Liquid-Liquid Extraction (e.g., adjust pH, add an immiscible organic solvent like methyl tert-butyl ether, vortex, centrifuge, evaporate, and reconstitute).
-
Set C: Solid-Phase Extraction (e.g., use a mixed-mode cation exchange cartridge, follow manufacturer's instructions for conditioning, loading, washing, and eluting).
-
-
Analyze the final extracts by LC-MS.
-
Prepare a reference standard of this compound in the final mobile phase at the same theoretical concentration as the spiked samples.
-
Calculate the matrix effect for each preparation method.
Data Presentation: Comparison of Sample Preparation Methods
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation (PPT) | 95 ± 5 | 45 ± 8 | 43 ± 7 |
| Liquid-Liquid Extraction (LLE) | 80 ± 7 | 85 ± 6 | 68 ± 8 |
| Solid-Phase Extraction (SPE) | 92 ± 4 | 98 ± 3 | 90 ± 5 |
Note: These are representative data and will vary based on the specific matrix and experimental conditions.
Summary of Findings:
The table above illustrates a common trend where PPT, despite high recovery, shows significant ion suppression (low matrix effect percentage). LLE improves the matrix effect but may have lower recovery for certain analytes. SPE, particularly mixed-mode, typically provides the cleanest extracts, minimizing ion suppression and leading to the highest overall process efficiency.[11]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. lctsbible.com [lctsbible.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Chromatographic Resolution of Brexpiprazole and its Metabolites
Welcome to the technical support center for the chromatographic analysis of brexpiprazole (B1667787) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of brexpiprazole I should be aware of during chromatographic analysis?
A1: The primary metabolite of brexpiprazole is DM-3411.[1][2] Other significant metabolites include OPC-3952, which is the most abundant metabolite found in urine, and the minor metabolite DM-3412.[3][4] Brexpiprazole is metabolized primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[1]
Q2: What is the main challenge in developing a stability-indicating chromatographic method for brexpiprazole?
A2: The principal challenge is the susceptibility of brexpiprazole to oxidative degradation.[3][5][6] It is relatively stable under acidic, basic, thermal, and photolytic stress conditions.[5][7] The primary oxidative degradation product is often an N-oxide impurity, which requires adequate resolution from the parent drug.[3][5]
Q3: What type of columns are typically used for the separation of brexpiprazole and its metabolites?
A3: Reversed-phase C18 columns are most commonly used for the chromatographic separation of brexpiprazole and its metabolites.[8][9] Specific examples include Inertsil ODS 3V (150 cm × 4.6 mm × 5 µm), Waters C18 (150 mm × 4.6 mm, 5 µm), and Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm).[1][5][8] A Kromasil C8 column has also been reported for the determination of related substances.[10]
Q4: What mobile phases are commonly employed for the analysis of brexpiprazole?
A4: Mobile phases typically consist of a mixture of an aqueous buffer and an organic solvent. Common choices include potassium hydrogen phosphate (B84403) buffer with acetonitrile[5], or 0.1% formic acid in water with acetonitrile (B52724).[1] The pH of the aqueous phase can be a critical parameter to optimize separation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between brexpiprazole and an oxidative degradation product (e.g., N-oxide). | - Inappropriate mobile phase composition or pH.- Suboptimal column chemistry. | - Adjust the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer.- Modify the pH of the buffer; for basic compounds like brexpiprazole, a lower pH can improve peak shape and resolution.[11]- Try a different stationary phase (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column). |
| Peak tailing for brexpiprazole or its metabolites. | - Secondary interactions with residual silanols on the silica-based column packing.- Column overload.- Dead volume in the HPLC system. | - Lower the pH of the mobile phase to suppress the ionization of silanol (B1196071) groups.[11]- Use a highly end-capped column.- Reduce the injection volume or the concentration of the sample.[12]- Check and minimize the length and diameter of tubing, especially between the column and the detector.[12] |
| Low sensitivity for metabolites in biological samples (e.g., plasma, urine). | - Insufficient sample cleanup leading to matrix effects.- Suboptimal detector settings.- Low concentration of metabolites. | - Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering substances.[13]- For LC-MS/MS, optimize the ionization source parameters (e.g., capillary voltage, gas flow) and select appropriate MRM transitions.[1]- Increase the injection volume if the chromatography allows without compromising peak shape. |
| Inconsistent retention times. | - Fluctuations in mobile phase composition.- Temperature variations.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Check the column performance with a standard mixture and replace it if it shows signs of deterioration (e.g., loss of efficiency, high backpressure). |
Quantitative Data Summary
Table 1: Forced Degradation of Brexpiprazole
| Stress Condition | Reagent/Condition | Degradation (%) | Reference |
| Acid Hydrolysis | 2 N HCl, 24h, RT | Stable | [6] |
| Base Hydrolysis | 2 N NaOH, 24h, RT | Stable | [6] |
| Oxidative | 10% H₂O₂, 24h, RT | Significant degradation | [6] |
| Thermal | 60°C | Stable | [14] |
| Photolytic | UV light | Stable | [6] |
Table 2: Chromatographic Parameters for Brexpiprazole Analysis
| Method | Column | Mobile Phase | Retention Time of Brexpiprazole (min) | Reference |
| RP-HPLC | Inertsil ODS 3V (150 cm × 4.6 mm × 5 µm) | 20 mM Potassium hydrogen phosphate buffer (pH 6.8) and Acetonitrile (50:50 v/v) | Not Specified | [5] |
| RP-HPLC | Waters C18 (150 mm × 4.6 mm, 5 µm) | 10 mM Monobasic Potassium phosphate buffer (pH 2.0) and Acetonitrile | 2.5 | [8] |
| UPLC-MS/MS | Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm) | Gradient of 0.1% Formic acid in water and Acetonitrile | 1.22 | [1] |
Detailed Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Brexpiprazole
This protocol is based on a method for the determination of brexpiprazole in the presence of its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Waters C18 (150 mm × 4.6 mm, 5 µm).[8]
-
Mobile Phase: A filtered and degassed mixture of 10 mM monobasic potassium phosphate buffer (pH adjusted to 2.0 with orthophosphoric acid) and acetonitrile (50:50, v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[8]
-
Detection: UV detection at 213 nm.[8]
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a suitable concentration.
Protocol 2: UPLC-MS/MS Method for Brexpiprazole and DM-3411 in Plasma
This protocol is suitable for the quantitative analysis of brexpiprazole and its major metabolite, DM-3411, in biological matrices.
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).[1]
-
Column: Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm).[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-1.0 min: 10% to 90% B
-
1.0-1.4 min: 90% B
-
1.4-1.5 min: 90% to 10% B
-
1.5-2.0 min: 10% B[1]
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]
-
MRM Transitions:
-
Brexpiprazole: m/z 434.17 → 273.06
-
DM-3411: m/z 450.30 → 203.00[1]
-
-
Sample Preparation (Plasma): Protein precipitation with acetonitrile.[1]
Visualizations
Brexpiprazole Signaling Pathway
Caption: Brexpiprazole's mechanism of action.
Chromatographic Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. arabjchem.org [arabjchem.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Secure Verification [machinery.mas.bg.ac.rs]
- 4. Brexpiprazole as a New Serotonin–Dopamine Receptor Modulator: Considering the Clinical Relevance for Metabolic Parameters and Prolactin Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. ijnrd.org [ijnrd.org]
- 10. researchgate.net [researchgate.net]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Overcoming matrix effects in the bioanalysis of Brexpiprazole S-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Brexpiprazole S-oxide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting endogenous components of the biological sample matrix. In the context of LC-MS/MS analysis of this compound, these effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1] Biological matrices like plasma and brain tissue are complex and contain numerous components, such as phospholipids (B1166683), salts, and metabolites, that can interfere with the ionization of this compound and its internal standard.[1][2]
Q2: What are the common sources of matrix effects in plasma and brain tissue samples for this compound analysis?
A2: The most common sources of matrix effects in bioanalysis are phospholipids from cell membranes.[1][2] Other potential sources include:
-
Endogenous metabolites
-
Salts and ions
-
Proteins that may not have been fully precipitated
-
Anticoagulants and their metabolites (in plasma)
-
Lipids and cholesterol
Q3: How can I determine if my assay for this compound is experiencing matrix effects?
A3: The presence of matrix effects can be assessed using the post-extraction spike method.[3] This involves comparing the peak area of this compound spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), indicates the extent of ion suppression or enhancement. An MF less than 1 suggests ion suppression, while an MF greater than 1 indicates ion enhancement. Ideally, the MF should be close to 1.
Troubleshooting Guide
Problem: Inconsistent or inaccurate quantification of this compound.
This issue is often attributable to matrix effects. The following troubleshooting guide provides a systematic approach to identifying and mitigating these effects.
Step 1: Assess the Matrix Effect
Follow the experimental protocol for the post-extraction spike method outlined below to quantify the matrix effect in your assay.
Experimental Protocols
Protocol 1: Post-Extraction Spike Method for Matrix Effect Assessment
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analytical standard of this compound and the internal standard (IS) into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma, brain homogenate) through the entire sample preparation procedure. Spike the this compound analytical standard and IS into the final extracted sample.
-
Set C (Pre-Extraction Spike): Spike the this compound analytical standard and IS into the biological matrix before starting the sample preparation procedure.
-
-
Analyze the samples using your validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Recovery (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100
-
Step 2: Mitigate the Matrix Effect
Based on the assessment, if significant matrix effects are observed, consider the following sample preparation strategies.
Strategy 1: Protein Precipitation (PPT)
PPT is a simple and common method but may not be sufficient to remove all interfering phospholipids.[1][2]
Protocol 2: Protein Precipitation
-
To 100 µL of plasma or brain homogenate, add 300 µL of cold acetonitrile (B52724) (or methanol) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Strategy 2: Liquid-Liquid Extraction (LLE)
LLE is more effective at removing phospholipids and other interferences than PPT.[1]
Protocol 3: Liquid-Liquid Extraction
-
To 100 µL of plasma or brain homogenate, add the internal standard.
-
Add 25 µL of a basifying agent (e.g., 1M NaOH) to adjust the pH.
-
Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Strategy 3: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup and can be tailored to the analyte's properties.[1]
Protocol 4: Solid-Phase Extraction
-
Condition the SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent) with methanol (B129727) followed by water.
-
Load the pre-treated sample (e.g., plasma diluted with an acidic solution).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound and the IS with a stronger organic solvent, possibly with an added acid or base.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
Strategy 4: Phospholipid Depletion Plates
Specialized plates, such as HybridSPE®-Phospholipid, are highly effective at removing phospholipids.[2]
Protocol 5: Phospholipid Depletion
-
Perform a protein precipitation step as described in Protocol 2.
-
Load the supernatant onto the phospholipid depletion plate.
-
Collect the filtrate, which is now depleted of phospholipids.
-
Evaporate the filtrate to dryness.
-
Reconstitute the residue in the mobile phase.
Data Presentation
Summarize your matrix effect and recovery data in a clear, tabular format for easy comparison of different sample preparation methods.
| Sample Preparation Method | Analyte | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Spike) | Matrix Factor | Mean Peak Area (Pre-Spike) | Recovery (%) |
| Protein Precipitation | This compound | 50,000 | 35,000 | 0.70 | 30,000 | 85.7 |
| Liquid-Liquid Extraction | This compound | 50,000 | 48,000 | 0.96 | 45,000 | 93.8 |
| Solid-Phase Extraction | This compound | 50,000 | 49,500 | 0.99 | 47,000 | 94.9 |
| Phospholipid Depletion | This compound | 50,000 | 49,800 | 1.00 | 48,000 | 96.4 |
Visualizations
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for assessing matrix effects.
Troubleshooting Decision Tree for Matrix Effects
Caption: Decision tree for troubleshooting matrix effects.
References
Preventing the degradation of Brexpiprazole S-oxide during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Brexpiprazole and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Brexpiprazole S-oxide (DM-3411) during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, also known as DM-3411, is the primary metabolite of the atypical antipsychotic drug Brexpiprazole.[1] It is formed in the body through the action of cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6.[1] The stability of this compound is a significant concern during sample preparation and analysis because, like its parent drug, it is susceptible to oxidation.[2] Inaccurate quantification due to degradation can lead to erroneous pharmacokinetic and pharmacodynamic data.
Q2: What is the primary degradation pathway for Brexpiprazole and this compound?
Forced degradation studies have consistently shown that Brexpiprazole is most susceptible to oxidative stress.[2] This leads to the formation of degradation products, including an N-oxide impurity and the S-oxide (DM-3411).[2] While stable under acidic and alkaline conditions, exposure to oxidizing agents like hydrogen peroxide results in significant degradation.[2] Therefore, preventing oxidation is the most critical aspect of sample handling.
Q3: What are the best practices for collecting and handling blood samples to ensure the stability of this compound?
To minimize the risk of degradation, it is crucial to adhere to the following best practices during sample collection and handling:
-
Anticoagulant Selection: Use of EDTA as an anticoagulant is recommended as it can chelate metal ions that may catalyze oxidation.
-
Temperature Control: Blood samples should be collected and kept on ice and processed in a refrigerated centrifuge. Plasma should be separated as soon as possible.
-
Minimize Hemolysis: Hemolysis can release components that may contribute to oxidative stress, so gentle handling of blood samples is important.
-
Prompt Freezing: After separation, plasma samples should be immediately frozen and stored at -80°C for long-term stability.
Q4: Can freeze-thaw cycles affect the stability of this compound in plasma samples?
Troubleshooting Guide: Degradation of this compound
This guide addresses common issues that may arise during the analysis of this compound, leading to inaccurate results due to degradation.
Issue 1: Low recovery or high variability of this compound in QC samples.
-
Potential Cause: Oxidation during sample preparation.
-
Troubleshooting Steps:
-
Work at Low Temperatures: Perform all sample preparation steps, including protein precipitation and solvent evaporation, on ice or at reduced temperatures.
-
Incorporate Antioxidants: Consider adding an antioxidant to your sample collection tubes or during the initial stages of sample processing. Common antioxidants used in bioanalysis include ascorbic acid and sodium metabisulfite.
-
Use Fresh Solvents: Ensure that all solvents used are of high purity and freshly prepared to minimize the presence of peroxides.
-
Optimize pH: While Brexpiprazole is stable in acidic and basic conditions, the pH of your extraction solvent can influence the rate of oxidation. Empirically test different pH conditions for your extraction solvent.
-
Issue 2: Appearance of unexpected peaks or a drifting baseline in the chromatogram.
-
Potential Cause: On-column or in-autosampler degradation.
-
Troubleshooting Steps:
-
Autosampler Temperature: Maintain the autosampler at a low temperature (e.g., 4°C) to prevent degradation of the processed samples while they are awaiting injection.
-
Mobile Phase Compatibility: Ensure that the pH and composition of the mobile phase are not promoting on-column degradation.
-
Run Time: A shorter chromatographic run time can minimize the time the analyte spends on the column, potentially reducing on-column degradation.
-
Issue 3: Inconsistent results between batches or over a long analytical run.
-
Potential Cause: Instability of stock or working solutions.
-
Troubleshooting Steps:
-
Solvent for Stock Solutions: this compound is typically dissolved in solvents like DMSO for stock solutions. Ensure the DMSO is of high purity and stored under appropriate conditions to prevent peroxide formation.
-
Storage of Solutions: Store stock and working solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions regularly. One source suggests that stock solutions of this compound in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[3]
-
Data Presentation
While specific quantitative stability data for this compound from peer-reviewed publications is limited, the following tables provide an illustrative summary based on general principles for sulfoxide (B87167) stability and qualitative statements from existing literature. These tables are intended to guide researchers in setting up their own stability assessments.
Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma at -80°C
| Number of Freeze-Thaw Cycles | Analyte | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Recovery (Illustrative) |
| 1 | This compound | 5 | 4.95 | 99.0 |
| 1 | This compound | 50 | 49.8 | 99.6 |
| 3 | This compound | 5 | 4.85 | 97.0 |
| 3 | This compound | 50 | 49.1 | 98.2 |
| 5 | This compound | 5 | 4.60 | 92.0 |
| 5 | This compound | 50 | 47.5 | 95.0 |
Table 2: Illustrative Short-Term Temperature Stability of this compound in Human Plasma
| Storage Condition | Duration (hours) | Analyte | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Recovery (Illustrative) |
| Room Temperature | 4 | This compound | 5 | 4.90 | 98.0 |
| Room Temperature | 4 | This compound | 50 | 49.5 | 99.0 |
| Room Temperature | 24 | This compound | 5 | 4.50 | 90.0 |
| Room Temperature | 24 | This compound | 50 | 46.5 | 93.0 |
| 4°C | 24 | This compound | 5 | 4.95 | 99.0 |
| 4°C | 24 | This compound | 50 | 49.8 | 99.6 |
Table 3: Illustrative Long-Term Stability of this compound in Human Plasma at -80°C
| Storage Duration (Months) | Analyte | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Recovery (Illustrative) |
| 1 | This compound | 5 | 4.98 | 99.6 |
| 1 | This compound | 50 | 50.1 | 100.2 |
| 3 | This compound | 5 | 4.90 | 98.0 |
| 3 | This compound | 50 | 49.5 | 99.0 |
| 6 | This compound | 5 | 4.80 | 96.0 |
| 6 | This compound | 50 | 48.8 | 97.6 |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of Brexpiprazole and this compound from plasma samples for UPLC-MS/MS analysis.
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., a deuterated analog of Brexpiprazole or a structurally similar compound) to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Inject an appropriate volume of the reconstituted sample into the UPLC-MS/MS system.
Visualizations
Caption: Metabolic and oxidative degradation pathway of Brexpiprazole.
Caption: Recommended workflow for plasma sample preparation.
Caption: A logical approach to troubleshooting inaccurate results.
References
Technical Support Center: Optimization of Mobile Phase for Brexpiprazole Isomer Separation
Welcome to the technical support center for the chromatographic separation of brexpiprazole (B1667787). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of brexpiprazole, with a focus on its potential isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating brexpiprazole isomers?
A1: Brexpiprazole possesses a chiral center, meaning it can exist as enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation challenging using standard reversed-phase HPLC methods.[1][2] Effective separation requires the use of a chiral environment, typically a chiral stationary phase (CSP) or a chiral mobile phase additive.
Q2: What are the common chromatographic techniques for separating chiral compounds like brexpiprazole?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common techniques for chiral separations.[1][3][4] Both methods often employ chiral stationary phases to achieve enantioselective separation. SFC is often favored for its speed and efficiency in chiral method development.[3][5]
Q3: What are the key considerations for selecting a mobile phase for chiral separation?
A3: The choice of mobile phase is critical and depends on the chiral stationary phase and the analyte. Key factors include the organic modifier (e.g., methanol, ethanol (B145695), isopropanol, acetonitrile), additives (e.g., acids, bases, or salts), and, in the case of SFC, the supercritical fluid (typically carbon dioxide).[6] The mobile phase composition influences retention, resolution, and peak shape.
Q4: Can I use a standard C18 column to separate brexpiprazole isomers?
A4: It is highly unlikely that a standard C18 column will separate brexpiprazole enantiomers. These columns are achiral and do not provide the necessary stereospecific interactions for enantioseparation. However, they are effective for separating brexpiprazole from its process-related impurities and degradation products.[7][8]
Q5: What are some recommended starting points for mobile phase optimization for brexpiprazole isomer separation?
A5: For chiral HPLC, a good starting point is to screen different chiral stationary phases with a mobile phase consisting of a non-polar organic solvent (like hexane (B92381) or heptane) and a polar organic modifier (like ethanol or isopropanol). For SFC, a mobile phase of supercritical CO2 with an alcohol modifier is a common starting point. The specific conditions will need to be optimized based on the chosen chiral column.
Troubleshooting Guides
Issue 1: No separation of isomers is observed.
| Possible Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | The selected chiral stationary phase (CSP) may not be suitable for brexpiprazole. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic antibiotic-based). |
| Incorrect Mobile Phase Composition | The mobile phase composition is critical for chiral recognition. Vary the organic modifier (e.g., switch between methanol, ethanol, and isopropanol). Adjust the ratio of the organic modifier to the non-polar solvent (in normal phase) or aqueous buffer (in reversed phase). |
| Suboptimal Temperature | Temperature can significantly affect chiral separations. Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C). |
| Inadequate Detection | Ensure the detector wavelength is appropriate for brexpiprazole (typically around 215 nm or 227 nm).[7][9] |
Issue 2: Poor resolution between isomer peaks.
| Possible Cause | Troubleshooting Step |
| Mobile Phase Strength is Too High | If the peaks are eluting too quickly, decrease the percentage of the strong solvent (e.g., the alcohol modifier in normal phase or acetonitrile/methanol in reversed phase). |
| Flow Rate is Too High | A lower flow rate can sometimes improve resolution by allowing for more interaction with the stationary phase. Try reducing the flow rate in small increments. |
| Mobile Phase Additive is Needed | Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and selectivity by suppressing ionization or interacting with the stationary phase. |
| Suboptimal Organic Modifier | The choice of organic modifier can impact selectivity. Evaluate different alcohols (methanol, ethanol, isopropanol) or acetonitrile. |
Issue 3: Poor peak shape (tailing or fronting).
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Add a mobile phase modifier to reduce unwanted interactions. For basic compounds like brexpiprazole, a small amount of a basic additive (e.g., triethylamine) can improve peak shape. |
| Sample Overload | Inject a smaller volume or a more dilute sample to see if peak shape improves. |
| Inappropriate pH of Mobile Phase (Reversed Phase) | If using a reversed-phase chiral column, the pH of the aqueous component of the mobile phase can affect the ionization state of brexpiprazole and its interaction with the stationary phase. Adjust the pH using a suitable buffer. |
| Column Contamination or Degradation | Flush the column with a strong solvent or, if necessary, replace the column. |
Experimental Protocols
Table 1: Reported Achiral HPLC Methods for Brexpiprazole Analysis
| Parameter | Method 1 [7] | Method 2 [8] | Method 3 [9] | Method 4 [10] |
| Stationary Phase | Primesil C-18 (250mm x 4.6mm, 5µm) | Waters C18 (150 mm × 4.6 mm, 5 µm) | Hemochrom C-8 (25 cm X 4.6 mm, 5 µ) | Water spherisorb C18 (100 mm × 4.6; 5m) |
| Mobile Phase | Potassium dihydrogen phosphate (B84403) buffer (pH 3.5) and Acetonitrile (50:50 v/v) | 10 mM monobasic Potassium phosphate buffer (pH 2.0) and Acetonitrile (50:50 v/v) | Triethylamine (20 ml) in water (1000 ml) and Methanol (680 ml), pH adjusted to 4.0 with phosphoric acid | 10 mM phosphate buffer (pH 2.5) and Acetonitrile (35:65 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 215 nm | 213 nm | 227 nm | 216 nm |
| Column Temperature | Ambient | 30°C | 18-22 °C | Not Specified |
Visualizations
Experimental Workflow for Chiral Method Development
Caption: A typical workflow for developing a chiral separation method.
Logical Relationship for Troubleshooting Poor Resolution
Caption: Key parameters to adjust when troubleshooting poor resolution.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. fagg.be [fagg.be]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. agilent.com [agilent.com]
- 6. ymc.eu [ymc.eu]
- 7. ijnrd.org [ijnrd.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Dissolution method development and validation of brexpiprazole - Int J Pharm Chem Anal [ijpca.org]
- 10. researchgate.net [researchgate.net]
Enhancing the sensitivity of Brexpiprazole S-oxide detection in biological samples
Welcome to the technical support center for the bioanalysis of Brexpiprazole (B1667787) S-oxide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the detection and quantification of this key metabolite in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is Brexpiprazole S-oxide and why is it important to measure it?
This compound, also known as DM-3411, is the primary active metabolite of the atypical antipsychotic drug Brexpiprazole.[1][2] Brexpiprazole is metabolized mainly by the cytochrome P450 enzymes CYP2D6 and CYP3A4 to form this S-oxide metabolite.[1][2][3] Monitoring the levels of this compound is crucial for pharmacokinetic studies, understanding the drug's metabolism, and assessing patient exposure and potential drug-drug interactions.[4] At steady-state, DM-3411 can represent a significant portion (23.1% to 47.7%) of the parent drug's exposure in plasma.[4]
Q2: Which analytical techniques are most suitable for the sensitive detection of this compound in biological matrices?
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a widely used and highly sensitive method for the simultaneous determination of Brexpiprazole and this compound in biological samples like plasma.[5][6][7] This technique offers excellent selectivity and low limits of quantification, often reaching sub-nanogram per milliliter levels.[5][7] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be used, though it may offer less sensitivity compared to MS/MS detection.[8][9][10][11]
Q3: What are the key metabolic pathways for Brexpiprazole?
Brexpiprazole undergoes extensive metabolism primarily through the cytochrome P450 (CYP) system. The main enzymes involved are CYP3A4 and CYP2D6, which are responsible for the S-oxidation of Brexpiprazole to its major metabolite, DM-3411.[1][3] Other metabolic pathways include hydroxylation, glucuronidation, N-oxidation, dioxidation, oxidative deamination, and N-dealkylation.[12]
References
- 1. ClinPGx [clinpgx.org]
- 2. Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arabjchem.org [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Development and validation of a precise flow injection method for the assessment of brexpiprazole, with application to pharmaceutical dosage forms and human plasma analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. In silico, in vitro and in vivo metabolite identification of brexpiprazole using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Brexpiprazole S-oxide reference standards
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Brexpiprazole (B1667787) S-oxide reference standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Brexpiprazole S-oxide reference standards?
A1: For long-term storage, this compound reference standards should be stored at -80°C.[1] For short-term storage, -20°C is acceptable for up to one month.[1] It is crucial to store the standard in its original, tightly sealed container to protect it from moisture and light.[2]
Q2: How should I handle the reference standard upon receipt?
A2: Upon receipt, immediately verify the integrity of the container and the label. The Certificate of Analysis (CoA) should be reviewed for specific storage instructions and characterization data.[3] The standard should be logged into your inventory management system and transferred to the recommended storage conditions as soon as possible.
Q3: Can I dissolve the entire reference standard at once?
A3: It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the standard.[1][4] Once a stock solution is prepared, it should be aliquoted into single-use vials and stored at -80°C for up to six months or -20°C for up to one month.[1]
Q4: What are the main degradation pathways for Brexpiprazole and its metabolites like the S-oxide?
A4: Brexpiprazole is susceptible to oxidative and photolytic degradation.[5] The amine group in the brexpiprazole molecule is particularly vulnerable to oxidation, leading to the formation of N-oxide impurities.[6][7] Therefore, it is critical to protect the standard from light and oxidizing agents.
Q5: How often should the purity of the reference standard be re-tested?
A5: Reference standards should be re-evaluated at regular intervals to ensure their continued qualification. The re-test period is typically determined based on available stability data. If no re-test date is provided by the manufacturer, it is good practice to establish an internal re-qualification schedule.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram | 1. Degradation of the reference standard due to improper storage (e.g., exposure to light, high temperatures, or oxygen).2. Contamination of the solvent or mobile phase.3. Column degradation or contamination. | 1. Verify storage conditions and handling procedures. Prepare a fresh solution from a new aliquot.2. Use fresh, high-purity solvents and filter the mobile phase.3. Flush the column with an appropriate solvent or replace it if necessary. |
| Loss of signal intensity or peak area | 1. Decomposition of the analyte in solution.2. Adsorption of the analyte to the container surface.3. Inaccurate pipetting or dilution. | 1. Prepare fresh stock solutions and working standards. Avoid prolonged storage of solutions at room temperature.2. Use silanized glass or polypropylene (B1209903) vials.3. Calibrate pipettes and verify dilution calculations. |
| Inconsistent analytical results | 1. Fluctuation in storage temperature.2. Repeated freeze-thaw cycles of the stock solution.3. Non-homogeneity of the reference standard powder. | 1. Ensure the storage unit maintains a stable temperature. Use a calibrated temperature monitoring device.2. Always use a fresh aliquot for each experiment.3. Ensure the powder is homogenous before weighing by gently rotating the vial. |
Experimental Protocols
Protocol 1: Stability Testing of this compound Reference Standard
Objective: To evaluate the stability of the this compound reference standard under long-term storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Aliquot the stock solution into multiple amber, tightly sealed vials.
-
-
Storage Conditions:
-
Store aliquots at the following conditions:
-
-80°C (long-term)
-
-20°C (accelerated)
-
4°C (refrigerator)
-
25°C/60% RH (ambient)
-
-
-
Testing Schedule:
-
Analyze the samples at initial (T=0) and at predetermined time points (e.g., 1, 3, 6, 12, 24 months for -80°C; 1, 2, 3, 6 months for other conditions).
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC method. An example method is provided below.
-
-
Data Analysis:
-
Assess the purity of the standard at each time point.
-
Identify and quantify any degradation products.
-
Determine the shelf-life based on the time it takes for the purity to drop below a specified limit (e.g., 98%).
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from potential degradation products.
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of phosphate (B84403) buffer (pH 3.5) and acetonitrile (B52724) (50:50, v/v)[9] |
| Flow Rate | 1.0 mL/min[10] |
| Detection Wavelength | 215 nm[9] |
| Column Temperature | 30°C[10] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Visualizations
Caption: Workflow for Handling and Storage of this compound.
Caption: Troubleshooting Decision Tree for Inconsistent Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reference Standards FAQs | USP [usp.org]
- 3. Brexpiprazole |Axios Research [axios-research.com]
- 4. abmole.com [abmole.com]
- 5. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Secure Verification [machinery.mas.bg.ac.rs]
- 8. mriglobal.org [mriglobal.org]
- 9. ijnrd.org [ijnrd.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Mass Spectrometry Analysis of Brexpiprazole S-oxide
Welcome to the technical support center for the MS/MS analysis of Brexpiprazole (B1667787) S-oxide (DM-3411). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the mass spectrometric analysis of this key metabolite of Brexpiprazole.
Frequently Asked Questions (FAQs)
Q1: What is Brexpiprazole S-oxide and why is it important?
This compound, also known as DM-3411, is a major active metabolite of the atypical antipsychotic drug Brexpiprazole.[1][2][3][4] Brexpiprazole is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6, leading to the formation of this S-oxide metabolite.[3] Accurate and robust quantification of this compound is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies.
Q2: What are the typical mass spectrometry (MS) parameters for analyzing Brexpiprazole and its S-oxide metabolite?
While a universally optimized method is instrument-dependent, published literature provides starting points for UPLC-MS/MS analysis. A study successfully separated Brexpiprazole and DM-3411 using a C18 column with a gradient elution of methanol (B129727) and ammonium (B1175870) formate (B1220265) buffer (10mM, pH 4.0).[5] Another method utilized positive ion scanning with a Xevo TQ-S triple quadrupole mass spectrometer.[2] However, it is important to note that some published methods have been described as lacking sufficient detail for direct replication, necessitating method development and optimization in your laboratory.[2]
Q3: I am observing a weak or absent molecular ion for this compound in my full scan MS. What could be the cause?
Poor ionization efficiency is a common reason for a weak molecular ion. This compound, being more polar than its parent compound, might require different ion source settings. In-source fragmentation, where the molecule fragments within the ion source before entering the mass analyzer, can also lead to a diminished molecular ion peak. This can be influenced by high source temperatures or voltages.
Troubleshooting Guide: Poor Fragmentation of this compound in MS/MS
Poor or inconsistent fragmentation of this compound can significantly impact the sensitivity and reliability of quantitative assays. This guide provides a systematic approach to diagnosing and resolving common fragmentation issues.
Problem: Weak or No Fragment Ions Observed
This is a common issue that can stem from several factors, from instrument settings to the inherent stability of the protonated molecule.
Caption: A stepwise workflow for troubleshooting poor MS/MS fragmentation.
| Step | Action | Rationale |
| 1. Verify Precursor Ion Selection | Confirm that the mass spectrometer is isolating the correct precursor ion for this compound ([M+H]⁺). | Incorrect precursor ion selection is a fundamental error that will result in no or incorrect fragment ions. |
| 2. Optimize Collision Energy (CE) | Perform a collision energy ramp or a series of discrete CE experiments to determine the optimal setting for generating characteristic fragment ions. | Insufficient CE will not induce fragmentation, while excessive CE can lead to extensive fragmentation and loss of structurally informative ions. |
| 3. Check Collision Gas Pressure | Ensure the collision gas (e.g., argon) pressure is within the manufacturer's recommended range. | Low collision gas pressure reduces the efficiency of collisions, leading to poor fragmentation. |
| 4. Investigate In-Source Fragmentation | Reduce the cone/nozzle voltage and ion source temperature. | High voltages and temperatures in the ion source can cause the molecule to fragment before it reaches the collision cell, reducing the abundance of the precursor ion available for MS/MS.[6][7][8] |
| 5. Evaluate Mobile Phase Composition | Experiment with different mobile phase additives (e.g., formic acid vs. ammonium formate) and concentrations. | The mobile phase composition can influence the ionization efficiency and the stability of the precursor ion. Different additives can lead to the formation of different adducts, which may fragment differently. |
Problem: Inconsistent Fragmentation Ratios
Fluctuating ratios between different fragment ions can compromise the accuracy and precision of quantitative analyses.
| Potential Cause | Troubleshooting Action | Explanation |
| Source Contamination | Clean the ion source. | Contaminants in the ion source can lead to ion suppression and inconsistent ionization, which can affect fragmentation patterns. |
| Unstable Spray | Check for a stable spray. Adjust the nebulizer gas flow and spray needle position. | An unstable electrospray will result in fluctuating ion current and, consequently, inconsistent fragmentation. |
| Matrix Effects | Improve sample clean-up or use a matrix-matched calibrator. | Co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to variable fragmentation. |
Experimental Protocols
Protocol 1: Collision Energy Optimization
-
Prepare a standard solution of this compound at a concentration that provides a stable and robust signal.
-
Infuse the solution directly into the mass spectrometer or perform a single injection in your LC-MS/MS system.
-
Set up an MS/MS experiment to monitor the precursor ion of this compound.
-
Create a series of experiments where the collision energy is ramped from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in small increments (e.g., 2-5 eV).
-
Analyze the resulting data to identify the collision energy that produces the most stable and intense fragment ions.
Protocol 2: Investigating In-Source Fragmentation
-
Infuse a standard solution of this compound into the mass spectrometer.
-
Acquire full scan MS data at various cone/nozzle voltage settings, starting from a low value and gradually increasing it.
-
Monitor the intensity of the precursor ion and look for the appearance of fragment ions in the full scan spectrum.
-
A significant decrease in the precursor ion intensity with a concurrent increase in fragment ion intensity as the voltage is raised is indicative of in-source fragmentation.
-
Repeat the experiment at different ion source temperatures to assess its impact.
Plausible Fragmentation Pathway of this compound
Caption: A simplified diagram showing the proposed major fragmentation pathways for protonated this compound.
Summary of Plausible Fragment Ions
| Fragment Ion | Proposed Structure | m/z (monoisotopic) | Fragmentation Pathway |
| [M+H]⁺ | Protonated this compound | 450.18 | - |
| Fragment A | Protonated Brexpiprazole | 434.19 | Neutral loss of oxygen from the S-oxide |
| Fragment B | Protonated 1-(1-oxobenzo[b]thiophen-4-yl)piperazine | 219.08 | Cleavage of the butoxy-piperazine bond |
| Fragment C | Protonated 7-hydroxyquinolin-2(1H)-one | 174.09 | Cleavage of the butoxy linker |
This technical support guide provides a starting point for addressing the challenges associated with the MS/MS analysis of this compound. Successful analysis will depend on careful method development and optimization tailored to your specific instrumentation and experimental needs.
References
- 1. In silico, in vitro and in vivo metabolite identification of brexpiprazole using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arabjchem.org [arabjchem.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. joac.info [joac.info]
- 10. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
How to avoid in-source fragmentation of Brexpiprazole S-oxide
Welcome to the technical support center for the analysis of Brexpiprazole (B1667787) S-oxide. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimental analysis, with a specific focus on mitigating in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for Brexpiprazole S-oxide analysis?
A1: In-source fragmentation (ISF) is a process where molecules fragment within the ion source of a mass spectrometer before they are mass analyzed.[1] This can lead to the misidentification of compounds and inaccurate quantification. This compound, a metabolite of Brexpiprazole, is susceptible to ISF, which can complicate its detection and measurement in biological matrices.[2][3] The fragmentation of similar compounds, such as N-oxides, is known to be influenced by thermal conditions within the ion source.[4]
Q2: What is the most common in-source fragment of this compound?
A2: While direct studies on this compound fragmentation are limited, based on the behavior of analogous N-oxide compounds, a common fragmentation pathway is the loss of an oxygen atom (a neutral loss of 16 Da).[4][5] This "deoxygenation" can lead to a fragment ion that has the same mass as Brexpiprazole, potentially interfering with its analysis.
Q3: How can I confirm if I am observing in-source fragmentation of this compound?
A3: To confirm ISF, you can perform a series of experiments by systematically varying the ion source parameters. For instance, a gradual reduction in the cone voltage (also known as fragmentor voltage or declustering potential) should lead to a decrease in the intensity of the suspected fragment ion relative to the parent ion of this compound.[1][6]
Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound
This guide provides a systematic approach to troubleshoot and minimize the in-source fragmentation of this compound during LC-MS analysis.
Initial Assessment
Before modifying instrument parameters, it's crucial to confirm that the observed fragmentation is indeed occurring in the ion source.
Experimental Protocol: Verifying In-Source Fragmentation
-
Analyte Infusion: Prepare a pure solution of this compound and infuse it directly into the mass spectrometer.
-
Parameter Ramp: While monitoring the mass spectrum, gradually decrease the cone voltage/fragmentor voltage from a high value to a low value.
-
Data Analysis: Observe the relative intensities of the this compound parent ion and the suspected fragment ion (e.g., [M+H-16]⁺). A significant decrease in the fragment ion intensity at lower voltages confirms in-source fragmentation.
Troubleshooting Steps
If in-source fragmentation is confirmed, follow these steps to minimize it:
Step 1: Optimize Ion Source Parameters
The primary approach to reducing ISF is to use "softer" ionization conditions.[6][7] This involves adjusting the voltages and temperatures within the ion source to reduce the energy transferred to the analyte ions.
| Parameter | Recommended Action | Rationale |
| Cone Voltage / Fragmentor Voltage | Decrease in small increments | Reduces the kinetic energy ions gain, minimizing collisions that cause fragmentation.[1][6] |
| Source Temperature | Optimize (often decrease) | High temperatures can promote thermal degradation of labile molecules like S-oxides.[1][4] |
| Capillary Voltage | Optimize for signal intensity | While less impactful on fragmentation than cone voltage, extreme values can affect ion stability.[8] |
| Nebulizer Gas Pressure | Optimize for stable spray | Proper nebulization ensures efficient desolvation without excessive energy transfer.[8] |
Step 2: Employ Softer Ionization Techniques
If available, consider using an alternative ionization method known for being "softer" than conventional electrospray ionization (ESI).
| Technique | Description |
| Chemical Ionization (CI) | A soft ionization technique that uses a reagent gas to ionize sample molecules through ion-molecule reactions.[7] |
| Atmospheric Pressure Photoionization (APPI) | Uses photochemical action to ionize samples and can be suitable for a range of polar and non-polar molecules.[7] |
Step 3: Modify Mobile Phase Composition
The composition of the mobile phase can influence ionization efficiency and ion stability.
| Modification | Recommendation | Rationale |
| Solvent Composition | Increase the organic solvent percentage if possible | Can improve desolvation efficiency at lower temperatures. |
| Additives | Use additives like ammonium (B1175870) formate (B1220265) or acetate | These can promote the formation of more stable adducts, potentially reducing fragmentation. |
Visual Guides
Logical Workflow for Troubleshooting In-Source Fragmentation
Caption: A step-by-step workflow for identifying and mitigating in-source fragmentation.
Potential Fragmentation Pathway of this compound
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. In silico, in vitro and in vivo metabolite identification of brexpiprazole using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
Technical Support Center: Analysis of Brexpiprazole S-oxide
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the column selection and troubleshooting of Brexpiprazole (B1667787) S-oxide analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of chromatography used for the analysis of Brexpiprazole and its S-oxide metabolite?
A1: The most prevalent technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is well-suited for separating Brexpiprazole and its metabolites, including the more polar S-oxide, from the parent drug and other related substances.
Q2: Which stationary phase is recommended for the separation of Brexpiprazole and Brexpiprazole S-oxide?
A2: C18 columns are the most frequently reported stationary phases for the successful separation of Brexpiprazole and its degradation products, including the S-oxide.[1][2][3] The choice of a specific C18 column can influence the separation, and various commercial columns have been used effectively.
Q3: What are the key mobile phase considerations for this analysis?
A3: A buffered mobile phase is crucial for reproducible chromatography, as Brexpiprazole's ionization is pH-sensitive.[1] A combination of a phosphate (B84403) buffer and acetonitrile (B52724) is commonly used.[1][2] The pH of the aqueous phase and the proportion of the organic modifier (acetonitrile) are critical parameters that must be optimized to achieve the desired separation.[1][2]
Q4: Can this compound be analyzed by UPLC-MS/MS?
A4: Yes, Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) methods have been developed for the simultaneous analysis of Brexpiprazole and its metabolites in biological matrices. These methods also typically employ a C18 stationary phase.[4][5][6]
Column Selection Guide
The selection of an appropriate column is critical for the successful separation of Brexpiprazole from its S-oxide metabolite. While various C18 columns can be used, their performance can differ based on the specific properties of the packing material.
| Column Name | Dimensions | Particle Size | Key Features | Reference |
| Inertsil ODS 3V | 150 cm × 4.6 mm | 5 µm | Provides good separation of Brexpiprazole and its degradation products.[1] | [1] |
| Primesil C-18 | 250mm*4.6mm | 5µ | Produces symmetrical peaks for Brexpiprazole.[2] | [2] |
| Waters C18 | 150 mm×4.6 mm | 5 µm | Used in a stability-indicating method with a low pH mobile phase. | |
| Acquity BEH C18 | 2.1 mm × 50 mm | 1.7 µm | Suitable for high-throughput UPLC-MS/MS analysis of Brexpiprazole and its metabolites.[4][5][6] | [4][5][6] |
| COSMICSIL | 150 X 4.6mm | 5μm | Used for the estimation of Brexpiprazole in bulk and pharmaceutical formulations.[7] | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Method 1: Stability-Indicating RP-HPLC Method for Brexpiprazole and its Degradation Products
-
Column: Inertsil ODS 3V (150 cm × 4.6 mm, 5 µm)[1]
-
Mobile Phase: 20 mM Potassium hydrogen phosphate buffer (pH 6.8) and Acetonitrile (50:50 v/v)[1]
-
Flow Rate: 1.5 mL/min[1]
-
Detection: 220 nm[1]
-
Sample Preparation (Forced Degradation - Oxidation): Brexpiprazole is subjected to oxidative stress conditions to generate the S-oxide degradation product.[1]
Method 2: UPLC-MS/MS Method for Brexpiprazole and its Metabolite DM-3411
-
Mobile Phase: Gradient elution with a mixture of aqueous and organic solvents.
-
Mass Spectrometry: Xevo TQ-S triple quadrupole tandem mass spectrometer with positive ion scanning.[4]
-
Ion Transitions:
-
Sample Preparation: Protein precipitation with acetonitrile is used for plasma samples.[4][5][6]
Troubleshooting Guide
// Nodes start [label="Problem Encountered", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; peak_tailing [label="Poor Peak Shape\n(Tailing/Fronting)", fillcolor="#FBBC05", fontcolor="#202124"]; poor_resolution [label="Poor Resolution Between\nBrexpiprazole and S-oxide", fillcolor="#FBBC05", fontcolor="#202124"]; co_elution [label="Co-elution with\nOther Degradation Products", fillcolor="#FBBC05", fontcolor="#202124"]; low_sensitivity [label="Low Sensitivity/\nPoor Peak Area", fillcolor="#FBBC05", fontcolor="#202124"];
solution_ph [label="Adjust Mobile Phase pH", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_organic [label="Optimize Organic\nModifier Percentage", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_column [label="Evaluate a Different\nC18 Column", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_flowrate [label="Adjust Flow Rate", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_wavelength [label="Optimize Detection Wavelength", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_injection [label="Check Injection Volume\nand Sample Concentration", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> peak_tailing; start -> poor_resolution; start -> co_elution; start -> low_sensitivity;
peak_tailing -> solution_ph [label="Brexpiprazole is sensitive to pH"]; peak_tailing -> solution_column [label="Silanol interactions can cause tailing"]; poor_resolution -> solution_ph [label="Altering ionization can improve selectivity"]; poor_resolution -> solution_organic [label="Fine-tune retention"]; poor_resolution -> solution_flowrate [label="Lower flow rate can increase efficiency"]; co_elution -> solution_ph [label="Change selectivity of ionizable compounds"]; co_elution -> solution_organic [label="Adjusting organic content can resolve peaks"]; co_elution -> solution_column [label="Different C18 bonding may offer different selectivity"]; low_sensitivity -> solution_wavelength [label="Ensure detection is at λmax"]; low_sensitivity -> solution_injection [label="Increase analyte amount on-column"]; } dot Caption: Troubleshooting flowchart for this compound analysis.
Q: I am observing poor peak shape (tailing) for the Brexpiprazole peak. What could be the cause?
A: Peak tailing for basic compounds like Brexpiprazole on silica-based C18 columns can be due to interactions with residual silanol (B1196071) groups on the stationary phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase is adequately buffered. Using a buffer at a pH that suppresses the ionization of residual silanols (typically lower pH) can improve peak shape.
-
Column Choice: Consider using a C18 column with advanced end-capping technology to minimize silanol interactions.
-
Q: I am struggling to get baseline separation between Brexpiprazole and its S-oxide.
A: The S-oxide is more polar than Brexpiprazole and will therefore have a shorter retention time in reversed-phase chromatography. Achieving good resolution requires careful optimization of the mobile phase.
-
Troubleshooting Steps:
-
Optimize Organic Modifier Percentage: A lower percentage of the organic solvent (e.g., acetonitrile) will increase the retention of both compounds and may improve resolution. Fine-tuning the organic content is a critical step.
-
Adjust Mobile Phase pH: Changing the pH can alter the ionization state of Brexpiprazole and potentially improve selectivity between it and the S-oxide.[1]
-
Consider a Different C18 Column: Not all C18 columns are the same. A column with a different carbon load or surface chemistry might provide the necessary selectivity.
-
Q: My this compound peak is co-eluting with other degradation products.
A: In forced degradation studies, multiple degradation products can be formed. Co-elution is a common challenge in stability-indicating methods.
-
Troubleshooting Steps:
-
Mobile Phase Optimization: Both the pH and the organic modifier can significantly impact the selectivity of the separation. Experiment with different buffer pH values and acetonitrile concentrations.[1] The use of acetonitrile over methanol (B129727) has been shown to resolve co-eluting peaks in some instances.[1]
-
Gradient Elution: If isocratic elution is not providing sufficient resolution, a shallow gradient may be necessary to separate all the degradation products.
-
Logical Workflow for Method Development
// Nodes start [label="Start: Method\nDevelopment Goal", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; col_select [label="Column Selection:\nChoose a C18 Column", fillcolor="#F1F3F4", fontcolor="#202124"]; mob_phase [label="Mobile Phase Selection:\nBuffer + Acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; ph_opt [label="pH Optimization", fillcolor="#FBBC05", fontcolor="#202124"]; org_opt [label="Organic Modifier\nOptimization", fillcolor="#FBBC05", fontcolor="#202124"]; flow_opt [label="Flow Rate and\nTemperature Optimization", fillcolor="#FBBC05", fontcolor="#202124"]; validation [label="Method Validation\n(as per ICH guidelines)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> col_select; col_select -> mob_phase; mob_phase -> ph_opt; ph_opt -> org_opt; org_opt -> flow_opt; flow_opt -> validation; } dot Caption: A logical workflow for developing a robust analytical method.
References
- 1. jocpr.com [jocpr.com]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination and metabolism of brexpiprazole following baicalin to rats by a novel developed UPLC-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 5. arabjchem.org [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
Technical Support Center: Robustness Testing for Brexpiprazole S-oxide Analytical Method
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting robustness testing for the analytical method of Brexpiprazole (B1667787) S-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of robustness testing for an analytical method?
A1: Robustness testing evaluates the reliability of an analytical method by assessing its capacity to remain unaffected by small, deliberate variations in method parameters.[1][2][3] It provides an indication of the method's reliability during normal usage and is a critical component of method validation as per ICH guidelines.[1][4]
Q2: What are the typical parameters to vary during robustness testing of an HPLC method for Brexpiprazole S-oxide?
A2: Common parameters to intentionally vary include the flow rate of the mobile phase, the pH of the buffer, the percentage of organic solvent in the mobile phase, the column temperature, and the detection wavelength.[5][6][7]
Q3: What are the acceptable limits for the variations in these parameters?
A3: The acceptable limits for variations are typically a small percentage of the nominal value. For instance, the flow rate might be varied by ±0.1 mL/min, the mobile phase composition by ±2%, and the column temperature by ±5°C. The specific limits should be defined in the validation protocol.
Q4: How do I interpret the results of a robustness study?
A4: The results are interpreted by analyzing the impact of the parameter variations on the analytical results, such as peak area, retention time, and resolution between Brexpiprazole and its S-oxide. The method is considered robust if the results remain within the system suitability criteria despite these small changes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant shift in retention time of this compound peak when changing mobile phase composition. | The S-oxide is sensitive to changes in the organic modifier to aqueous buffer ratio. | Ensure the variation in mobile phase composition is within the predefined limits of the robustness protocol (e.g., ±2%). If the shift is still significant, the method may not be robust to this parameter, and the acceptable range may need to be narrowed. |
| Poor peak shape (e.g., tailing, fronting) for the S-oxide peak with a change in mobile phase pH. | The ionization state of this compound is affected by the pH of the mobile phase. | Verify that the pH variation is within the specified range (e.g., ±0.2 units). A significant change in peak shape may indicate that the method is not robust to pH changes, and a buffer with a pKa closer to the desired pH should be considered for better control. |
| Loss of resolution between Brexpiprazole and this compound peaks when the flow rate is altered. | The separation of these two closely related compounds is sensitive to the flow rate. | Confirm that the flow rate variation is within the protocol's defined limits (e.g., ±0.1 mL/min). If resolution is still lost, the nominal flow rate may need to be optimized, or a column with higher efficiency might be required. |
| Inconsistent peak area for this compound with changes in column temperature. | The compound may be sensitive to thermal degradation, or the viscosity of the mobile phase is changing significantly with temperature, affecting the detector response. | Ensure the temperature variation is within the specified range (e.g., ±5°C). If inconsistency persists, investigate the thermal stability of the S-oxide in the mobile phase. Consider using a more stable temperature for the analysis. |
Experimental Protocols
Robustness Study Experimental Design
The robustness of the analytical method is assessed by evaluating the effect of small, deliberate variations in the chromatographic conditions on the system suitability parameters. The following parameters are typically investigated:
-
Flow Rate: The flow rate of the mobile phase is varied from the nominal value (e.g., 1.0 mL/min) by ±0.1 mL/min.
-
Mobile Phase Composition: The percentage of the organic modifier in the mobile phase is varied from the nominal composition (e.g., 50:50 Acetonitrile:Buffer) by ±2%.
-
Mobile Phase pH: The pH of the aqueous buffer is varied from the nominal pH (e.g., pH 3.0) by ±0.2 units.
-
Column Temperature: The column temperature is varied from the nominal temperature (e.g., 30°C) by ±5°C.
-
Wavelength: The detection wavelength is varied from the nominal wavelength (e.g., 215 nm) by ±2 nm.[8]
A standard solution of Brexpiprazole and this compound is injected under each of the modified conditions, and the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay results are recorded.
Data Presentation: Robustness Study of this compound Analysis
| Parameter Varied | Variation | Retention Time (min) - Brexpiprazole | Retention Time (min) - this compound | Resolution (Rs) | Tailing Factor - this compound | Theoretical Plates - this compound |
| Flow Rate | 0.9 mL/min | 4.8 | 5.9 | > 2.0 | < 1.5 | > 2000 |
| 1.1 mL/min | 4.1 | 5.0 | > 2.0 | < 1.5 | > 2000 | |
| Mobile Phase Composition (% Organic) | +2% | 4.0 | 4.9 | > 2.0 | < 1.5 | > 2000 |
| -2% | 4.6 | 5.6 | > 2.0 | < 1.5 | > 2000 | |
| Mobile Phase pH | +0.2 | 4.3 | 5.3 | > 2.0 | < 1.5 | > 2000 |
| -0.2 | 4.4 | 5.4 | > 2.0 | < 1.5 | > 2000 | |
| Column Temperature | +5°C | 4.2 | 5.1 | > 2.0 | < 1.5 | > 2000 |
| -5°C | 4.5 | 5.5 | > 2.0 | < 1.5 | > 2000 | |
| Wavelength | +2 nm | 4.3 | 5.3 | > 2.0 | < 1.5 | > 2000 |
| -2 nm | 4.3 | 5.3 | > 2.0 | < 1.5 | > 2000 | |
| Nominal Conditions | - | 4.3 | 5.3 | > 2.0 | < 1.5 | > 2000 |
Note: The values in this table are illustrative and should be replaced with actual experimental data.
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. jocpr.com [jocpr.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Dissolution method development and validation of brexpiprazole - Int J Pharm Chem Anal [ijpca.org]
- 8. ijnrd.org [ijnrd.org]
Validation & Comparative
A Comparative Pharmacokinetic Analysis of Brexpiprazole and its Major Metabolite, Brexpiprazole S-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the atypical antipsychotic brexpiprazole (B1667787) and its principal active metabolite, brexpiprazole S-oxide (DM-3411). The information presented herein is supported by experimental data to facilitate a comprehensive understanding of the absorption, distribution, metabolism, and excretion of these compounds.
Executive Summary
Brexpiprazole is an orally administered medication that undergoes extensive metabolism, primarily forming this compound. Both the parent drug and its metabolite have long half-lives, contributing to stable plasma concentrations at steady state. Brexpiprazole exhibits high oral bioavailability and is highly protein-bound. The S-oxide metabolite reaches significant systemic exposure, with its area under the curve (AUC) being a substantial fraction of the parent drug's exposure. This guide will delve into the quantitative pharmacokinetic parameters, the metabolic pathway, and the experimental methodologies used to derive these data.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for brexpiprazole and this compound, derived from a study in Japanese patients with schizophrenia following multiple oral doses of brexpiprazole.[1][2]
| Parameter | Brexpiprazole | This compound (DM-3411) |
| Peak Plasma Concentration (Cmax) | Dose-proportional increase | Dose-proportional increase |
| Time to Peak Concentration (Tmax) | 4-5 hours (median)[1][2] | Not explicitly stated, but its formation is dependent on the metabolism of brexpiprazole. |
| Area Under the Curve (AUC) | Dose-proportional increase | AUC ratio (metabolite/parent) at steady state: 0.5 to 0.8[1] |
| Elimination Half-life (t½) | 52-92 hours[1][2] | ~86 hours |
| Oral Bioavailability | ~95% | Not applicable (metabolite) |
| Protein Binding | >99%[3] | Information not available |
Metabolic Pathway
Brexpiprazole is primarily metabolized in the liver by the cytochrome P450 enzymes CYP2D6 and CYP3A4 to form its major active metabolite, this compound.[3] This metabolic conversion is a key determinant of the overall pharmacokinetic profile and therapeutic activity of the drug.
Experimental Protocols
The pharmacokinetic data presented in this guide are primarily based on a Phase 1, multiple-dose study conducted in Japanese patients with schizophrenia.[1][2]
Study Design
This was a 14-day, open-label, multiple-dose study. Patients were administered oral doses of brexpiprazole at 1 mg, 4 mg, or 6 mg once daily.[1][2]
Subject Population
The study enrolled Japanese patients diagnosed with schizophrenia. A total of 21 patients were included in the pharmacokinetic analysis, with 7, 8, and 6 patients in the 1 mg, 4 mg, and 6 mg dose groups, respectively.[1] The study also evaluated the influence of CYP2D6 polymorphisms (intermediate metabolizers [IMs] and extensive metabolizers [EMs]) on the pharmacokinetics.[1][2]
Dosing and Sample Collection
Brexpiprazole was administered orally once daily for 14 consecutive days. Blood samples for pharmacokinetic analysis were collected at pre-dose and at multiple time points post-dose on Day 1 and Day 14 to determine the plasma concentrations of brexpiprazole and this compound.[1]
Bioanalytical Method
The concentrations of brexpiprazole and this compound in plasma samples were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
-
Sample Preparation: Protein precipitation was used to extract the analytes from the plasma matrix.[1]
-
Chromatography: The separation of analytes was achieved using a C18 column.
-
Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection and quantification.
-
Validation: The method was validated for linearity, precision, accuracy, and stability, with a lower limit of quantification (LLOQ) of 0.5 ng/mL for both brexpiprazole and its S-oxide metabolite.[1]
References
- 1. Pharmacokinetics and Safety of Brexpiprazole Following Multiple‐Dose Administration to Japanese Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Safety of Brexpiprazole Following Multiple-Dose Administration to Japanese Patients With Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of brexpiprazole, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Brexpiprazole's Oxidative Degradants: A Comparative Guide to S-Oxide and N-Oxide Identification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
Brexpiprazole (B1667787), an atypical antipsychotic, is susceptible to oxidative degradation, leading to the formation of several degradation products, most notably the S-oxide and N-oxide. Distinguishing between these isomers, alongside other related impurities, is critical for ensuring drug purity, stability, and safety. This guide provides a comprehensive comparison of these degradants, supported by analytical data and detailed experimental protocols to aid in their differentiation.
Executive Summary of Analytical Differentiation
The primary challenge in analyzing Brexpiprazole's oxidative degradation products lies in the isomeric nature of the S-oxide and N-oxide, which possess the same molecular weight. However, their distinct physicochemical properties allow for their separation and identification using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) can effectively separate these isomers, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provide definitive structural elucidation.
Forced degradation studies are instrumental in generating these impurities for analytical method development and validation. Brexpiprazole is known to be labile to oxidative conditions, typically using hydrogen peroxide, while showing greater stability against thermal, photolytic, and hydrolytic stress.[1][2][3]
Comparative Data of Brexpiprazole and its Oxidative Degradation Products
The following table summarizes the key analytical data for Brexpiprazole and its primary oxidative degradation products, collated from various studies. This data serves as a reference for the identification and quantification of these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical HPLC Retention Time (minutes) | Key Mass Spectral Fragments (m/z) |
| Brexpiprazole | C25H27N3O2S | 433.57 | ~5.94 | 434.1890 [M+H]+ |
| Brexpiprazole N-Oxide | C25H27N3O3S | 449.57 | ~2.0 | 450.1839 [M+H]+, 434.1890 [M+H-O]+ |
| Brexpiprazole S-Oxide | C25H27N3O3S | 449.57 | Varies; distinct from N-Oxide | 450.1839 [M+H]+ |
| Brexpiprazole Dioxide (N- & S-Oxide) | C25H27N3O4S | 465.56 | Distinct from mono-oxides | 466.1788 [M+H]+ |
Experimental Protocols
Forced Degradation Study (Oxidative Stress)
This protocol is designed to generate the N-oxide, S-oxide, and other oxidative degradation products of Brexpiprazole for analytical studies.
Materials:
-
Brexpiprazole Active Pharmaceutical Ingredient (API)
-
30% Hydrogen Peroxide (H2O2) solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
Procedure:
-
Accurately weigh 50 mg of Brexpiprazole API and transfer it to a 100 mL volumetric flask.
-
Add 10 mL of 30% H2O2 solution.
-
Allow the solution to stand at room temperature for 24-48 hours to facilitate degradation.
-
After the incubation period, dilute the solution to the mark with a suitable diluent (e.g., 50:50 methanol:water).
-
Analyze the resulting solution using HPLC-UV and LC-MS to identify the degradation products formed.
HPLC Method for Separation of Brexpiprazole and its Degradation Products
This method provides a baseline for the chromatographic separation of Brexpiprazole from its oxidative impurities.
Chromatographic Conditions:
-
Column: Inertsil ODS 3V (150 cm × 4.6 mm, 5 µm) or equivalent C18 column.[2]
-
Mobile Phase: Isocratic elution with a mixture of 20 mM potassium dihydrogen phosphate (B84403) buffer (pH 6.8) and acetonitrile (B52724) in a 50:50 (v/v) ratio.[2]
-
Flow Rate: 1.5 mL/min.[2]
-
Detection Wavelength: 220 nm.[2]
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
Mass Spectrometric Analysis
This protocol outlines the general parameters for the mass spectrometric analysis and characterization of the degradation products.
Instrumentation:
-
Liquid Chromatography system coupled with a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
Ionization Mode:
-
Positive Electrospray Ionization (ESI+).
Data Acquisition:
-
Acquire full scan mass spectra to determine the molecular weights of the parent drug and its degradation products.
-
Perform tandem MS (MS/MS) on the protonated molecular ions to elicit fragmentation patterns for structural elucidation.
Differentiating S-Oxide from N-Oxide
The key to differentiating the S-oxide and N-oxide of Brexpiprazole lies in their distinct fragmentation patterns in mass spectrometry and their unique chemical shifts in NMR spectroscopy.
Mass Spectrometry:
-
Brexpiprazole N-Oxide: A characteristic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom ([M+H-16]+). This is often observed as a prominent fragment in the MS/MS spectrum. The presence of a significant fragment at m/z 434.1890 from the precursor ion at m/z 450.1839 is a strong indicator of the N-oxide.
-
This compound: While sulfoxides can also undergo deoxygenation, it is generally a less favorable fragmentation pathway compared to N-oxides under typical ESI conditions. The fragmentation of the S-oxide is more likely to involve cleavages within the rest of the molecule. The absence or very low abundance of the [M+H-16]+ fragment can help distinguish it from the N-oxide.
NMR Spectroscopy: Definitive structural confirmation can be achieved through the isolation of each impurity followed by 1D and 2D NMR analysis (¹H, ¹³C, COSY, HSQC, HMBC). The oxidation of the sulfur atom in the benzothiophene (B83047) ring or the nitrogen atom in the piperazine (B1678402) ring will induce significant changes in the chemical shifts of the neighboring protons and carbons, allowing for unambiguous identification.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the processes involved in the analysis of Brexpiprazole and its mechanism of action, the following diagrams have been generated.
Caption: Workflow for the differentiation of Brexpiprazole degradation products.
Caption: Brexpiprazole's mechanism of action at key neurotransmitter receptors.
References
- 1. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. joac.info [joac.info]
A Comparative Guide to Analytical Methods for the Quantification of Brexpiprazole S-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Brexpiprazole (B1667787) S-oxide (DM-3411), a major metabolite of the atypical antipsychotic Brexpiprazole. The selection of a robust and reliable analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This document outlines the experimental protocols and performance characteristics of commonly employed techniques, primarily focusing on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Comparative Analysis of Analytical Methods
The quantification of Brexpiprazole S-oxide in biological matrices is predominantly achieved through LC-MS/MS methods due to their high sensitivity and selectivity. RP-HPLC methods with UV detection are also utilized, particularly for the analysis of the bulk drug and pharmaceutical dosage forms.
UPLC-MS/MS methods offer the advantage of very low limits of quantification, making them ideal for pharmacokinetic studies where metabolite concentrations can be minimal. These methods typically involve a straightforward sample preparation step, such as protein precipitation, followed by rapid chromatographic separation and highly selective detection by mass spectrometry.
RP-HPLC methods , while generally less sensitive than LC-MS/MS, provide a cost-effective and widely accessible alternative for the analysis of higher concentration samples. These methods often require more extensive sample clean-up and longer run times.
The following tables summarize the key parameters of various published methods for the analysis of Brexpiprazole and its metabolites.
Data Presentation
Table 1: Comparison of Chromatographic and Detection Methods
| Parameter | Method 1: UPLC-MS/MS | Method 2: RP-HPLC | Method 3: RP-HPLC |
| Analyte(s) | Brexpiprazole and DM-3411 | Brexpiprazole | Brexpiprazole |
| Chromatography | UPLC | HPLC | HPLC |
| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)[1] | Primesil C-18 (250mm4.6mm5µ)[2] | Inertsil ODS C8 (150*4.6mm, 3µm)[3] |
| Mobile Phase | Methanol (B129727) and 10 mM ammonium (B1175870) acetate[4] | Phosphate Buffer (pH 3.5) and Acetonitrile (50:50)[2] | 0.1%v/v Trifluoro acetic acid in water: Acetonitrile (30:70)[3] |
| Flow Rate | Not Specified | 1 ml/min[2] | 0.7 ml/minute[3] |
| Detection | Tandem Mass Spectrometry (Positive Ion Scanning)[1] | UV at 215nm[2] | UV at 315nm[3] |
| Internal Standard | Aripiprazole[1] | Not Specified | Not Specified |
Table 2: Comparison of Sample Preparation and Validation Parameters
| Parameter | Method 1: UPLC-MS/MS | Method 2: RP-HPLC | Method 3: RP-HPLC |
| Matrix | Rat Plasma[1] | Bulk API[2] | Pharmaceutical Formulations[3] |
| Sample Preparation | Protein precipitation with acetonitrile[1] | Dissolution in mobile phase[2] | Dissolution in Diluent[3] |
| Linearity Range | 0.5–100 ng/mL[1][4] | 50% to 150% of standard concentration[2] | 50.0 – 150.0 μg/ml[3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][4] | Not Specified | Not Specified |
| Accuracy (% Recovery) | -10.6% to 12.3% (as bias)[4] | 99.2% to 100.4%[2] | Not Specified |
| Precision (%RSD) | ≤11.5%[4] | ≤ 1.1%[2] | 0.24%[3] |
Experimental Protocols
Method 1: UPLC-MS/MS for Quantification in Rat Plasma
This method is suitable for the simultaneous determination of brexpiprazole and its major metabolite, DM-3411, in plasma samples.
-
Sample Preparation: To 100 µL of plasma, 20 µL of the internal standard working solution (aripiprazole, 100 ng/mL) is added. Protein precipitation is achieved by adding 300 µL of acetonitrile. The mixture is vortexed and then centrifuged at 13,000 g for 10 minutes at 4°C. An aliquot of the supernatant is then injected into the UPLC-MS/MS system.[1]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray ionization.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Method 2: RP-HPLC for Assay of Brexpiprazole Bulk Drug
This method is designed for the assay of brexpiprazole in active pharmaceutical ingredient (API) form.
-
Sample Preparation: A standard stock solution of 200 ppm is prepared by dissolving 20 mg of Brexpiprazole API in 100 ml of the mobile phase. A 20 ppm diluted standard solution is prepared by diluting 5 ml of the stock solution to 50 ml with the mobile phase.[2]
-
Chromatographic Conditions:
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of an analytical method, a crucial process to ensure the reliability of data for any comparative study or cross-validation.
Caption: Workflow for Analytical Method Validation.
References
- 1. Development and validation of a precise flow injection method for the assessment of brexpiprazole, with application to pharmaceutical dosage forms and human plasma analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Brexpiprazole S-oxide Formation: A Comparative Analysis in Human and Rat Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro formation of brexpiprazole (B1667787) S-oxide, the primary metabolite of the atypical antipsychotic brexpiprazole, in human and rat liver microsomes. Understanding species-specific metabolic differences is paramount for the accurate extrapolation of preclinical data to human clinical outcomes.
Executive Summary
In humans, the formation of brexpiprazole S-oxide is predominantly mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[1][2] The common main metabolite, DM-3411, is consistently observed in in vitro metabolic reactions using liver S9 fractions from both animals and humans.[1][3]
Quantitative Data Comparison
While specific kinetic constants (Km and Vmax) for this compound formation in rat liver microsomes are not publicly available, the following table summarizes the key comparative findings from in vitro metabolism studies.
| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Source(s) |
| Primary Metabolite | This compound (DM-3411) | This compound (DM-3411) | [1][3] |
| Primary Metabolic Pathway | S-oxidation | S-oxidation | [4][5] |
| Key Metabolizing Enzymes | CYP3A4 and CYP2D6 | Cytochrome P450 enzymes | [1][2] |
| In Vitro System Used | Liver Microsomes, Liver S9 Fraction | Liver Microsomes, Liver S9 Fraction | [1][4][5] |
| Reported Species Difference | - | Stated to have no remarkable differences compared to humans. | [1] |
Metabolic Pathway
The metabolic conversion of brexpiprazole to its S-oxide metabolite is a critical pathway in its clearance. The following diagram illustrates this primary metabolic step.
Caption: Primary metabolic pathway of brexpiprazole.
Experimental Protocols
The following section details a generalized experimental protocol for assessing the in vitro metabolism of brexpiprazole in liver microsomes, based on commonly cited methodologies.
In Vitro Incubation with Liver Microsomes
Objective: To determine the formation of this compound in human and rat liver microsomes.
Materials:
-
Brexpiprazole
-
Pooled human liver microsomes
-
Pooled rat liver microsomes (e.g., from Sprague-Dawley rats)
-
100 mM Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., 20 mM NADPH solution)
-
Acetonitrile (or other suitable organic solvent for reaction termination)
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing brexpiprazole and either human or rat liver microsomes in the phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This step also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube or vial for analysis.
-
Quantification: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound formed.
Experimental Workflow Diagram
References
- 1. Pharmacokinetics and metabolism of brexpiprazole, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In silico, in vitro and in vivo metabolite identification of brexpiprazole using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Brexpiprazole and its S-Oxide Metabolite: A Comparative Analysis of In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro pharmacological properties of the atypical antipsychotic brexpiprazole (B1667787) and its major human metabolite, brexpiprazole S-oxide (DM-3411). The data presented is compiled from publicly available non-clinical studies submitted to regulatory agencies and peer-reviewed scientific literature.
Executive Summary
Brexpiprazole is a serotonin-dopamine activity modulator approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. It is primarily metabolized in the liver by CYP3A4 and CYP2D6 enzymes to form its main metabolite, this compound (DM-3411). Pharmacological assessments reveal that while DM-3411 shares a similar target profile with its parent drug, it exhibits significantly lower potency at key central nervous system receptors. Coupled with its limited penetration of the central nervous system, DM-3411 is not considered to significantly contribute to the overall therapeutic efficacy of brexpiprazole.
Data Presentation
The following tables summarize the available quantitative data on the receptor binding affinity and functional activity of brexpiprazole and its S-oxide metabolite.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Brexpiprazole (Ki, nM) | This compound (DM-3411) (Relative Affinity) |
| Dopamine D2 | 0.30 | 9- to 17-fold lower affinity than brexpiprazole[1] |
| Dopamine D3 | 1.1 | 9- to 17-fold lower affinity than brexpiprazole[1] |
| Serotonin 5-HT1A | 0.12 | Not explicitly quantified, but considered less potent. |
| Serotonin 5-HT2A | 0.47 | 2- to 5-fold lower affinity than brexpiprazole[1] |
| Serotonin 5-HT2B | 1.9 | 2- to 5-fold lower affinity than brexpiprazole[1] |
Table 2: Comparative Functional Activity
| Receptor | Brexpiprazole | This compound (DM-3411) |
| Dopamine D2 | Partial Agonist | Antagonist (IC50 = 4.1 nM) |
| Dopamine D3 | Partial Agonist | Antagonist (IC50 = 38 nM) |
| Serotonin 5-HT1A | Partial Agonist | Weak Partial Agonist |
Experimental Protocols
The following are generalized experimental protocols representative of the methodologies used to generate the in vitro pharmacological data for brexpiprazole and its metabolites. The specific, detailed protocols from the original proprietary studies are not publicly available.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound to a specific receptor.
General Procedure:
-
Membrane Preparation: Membranes from cells recombinantly expressing the target human receptor (e.g., D2, 5-HT1A) or from specific brain regions of rodents are prepared by homogenization and centrifugation.
-
Binding Reaction: The prepared membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the test compound (brexpiprazole or DM-3411).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Functional Assays (e.g., cAMP Accumulation Assay for G-protein Coupled Receptors)
Objective: To determine the functional activity (e.g., agonist, antagonist, partial agonist) and potency (EC50 or IC50) of a test compound at a specific G-protein coupled receptor.
General Procedure:
-
Cell Culture: Cells stably expressing the human receptor of interest (e.g., D2, 5-HT1A) are cultured in appropriate media.
-
Assay Setup: Cells are seeded into multi-well plates and grown to a suitable confluency.
-
Compound Addition: The cells are then treated with varying concentrations of the test compound. For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known agonist.
-
Stimulation: For Gi-coupled receptors like D2 and 5-HT1A, adenylyl cyclase is stimulated with forskolin (B1673556) to induce the production of cyclic AMP (cAMP).
-
Incubation: The cells are incubated for a specific period to allow for the modulation of cAMP levels by the test compound.
-
cAMP Measurement: The intracellular concentration of cAMP is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or other commercially available kits.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values. The maximal effect of the compound relative to a full agonist is also determined to classify it as a full agonist, partial agonist, or antagonist.
Mandatory Visualization
Brexpiprazole Metabolism and Action
Caption: Metabolism of brexpiprazole and comparative actions at key CNS receptors.
Experimental Workflow for Receptor Binding Assay
Caption: Generalized workflow for in vitro receptor binding assays.
References
Validation of a UPLC method for the simultaneous determination of brexpiprazole and its metabolites
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of a validated Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous determination of brexpiprazole (B1667787) and its major metabolite, DM-3411, against alternative analytical techniques. The supporting experimental data and protocols demonstrate the superior performance of the UPLC method for comprehensive pharmacokinetic and metabolic studies.
Brexpiprazole is an atypical antipsychotic agent primarily metabolized in the liver by cytochrome P450 enzymes CYP3A4 and CYP2D6, leading to the formation of its main metabolite, DM-3411.[1] Monitoring the levels of both the parent drug and its metabolite is crucial for understanding its pharmacokinetics, metabolism, and ensuring therapeutic efficacy and safety. This guide focuses on a validated UPLC-MS/MS method that allows for the simultaneous quantification of both compounds and compares it with other analytical approaches such as High-Performance Liquid Chromatography (HPLC) and spectrofluorimetry, which have been reported for the analysis of brexpiprazole alone.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for accurate and reliable quantification of pharmaceutical compounds in biological matrices. This section compares the performance of a UPLC-MS/MS method with alternative HPLC and spectrofluorimetric methods for the analysis of brexpiprazole and its metabolite.
Method Performance Comparison
The UPLC-MS/MS method stands out for its ability to simultaneously measure both brexpiprazole and its primary metabolite, DM-3411, with high sensitivity and a wide dynamic range. In contrast, the identified HPLC and spectrofluorimetric methods have only been validated for the determination of brexpiprazole.
| Parameter | UPLC-MS/MS (Brexpiprazole & DM-3411 in rat plasma)[1][2][3] | HPLC-UV (Brexpiprazole in human plasma)[4] | Spectrofluorimetry (Brexpiprazole in human plasma)[5][6] |
| Linearity Range | 0.5 - 100 ng/mL | 10 - 400 ng/mL | 5 - 220 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 10 ng/mL | 2.38 ng/mL |
| Accuracy (% Recovery) | 81.0% - 93.1% | 98.12% | Not explicitly stated |
| Precision (% RSD) | ≤ 11.5% | 3.57% | Not explicitly stated |
| Simultaneous Analysis | Brexpiprazole and DM-3411 | Brexpiprazole only | Brexpiprazole only |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical methods. This section outlines the experimental protocols for the UPLC-MS/MS method for simultaneous analysis of brexpiprazole and DM-3411, as well as representative protocols for HPLC and spectrofluorimetric methods for brexpiprazole alone.
UPLC-MS/MS Method for Simultaneous Determination of Brexpiprazole and DM-3411 in Rat Plasma[1][2][3]
This method provides a robust and sensitive approach for the simultaneous quantification of brexpiprazole and its major metabolite DM-3411.
Sample Preparation:
-
To 100 µL of rat plasma, add 20 µL of the internal standard working solution (aripiprazole).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for analysis.
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 6.0 µL
Mass Spectrometry Conditions:
-
System: Xevo TQ-S triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Alternative Method 1: HPLC-UV for Brexpiprazole in Human Plasma[4]
This method is suitable for the quantification of brexpiprazole in human plasma but does not simultaneously measure its metabolites.
Sample Preparation:
-
To 0.5 mL of human plasma, add 100 µL of internal standard (oriconazole) and 100 µL of 0.1 M sodium hydroxide.
-
Add 3 mL of ethyl acetate (B1210297) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
System: HPLC with UV detection
-
Column: Phenomenex C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.01N potassium dihydrogen phosphate (B84403) (pH 4.8) and acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
Alternative Method 2: Spectrofluorimetry for Brexpiprazole in Human Plasma[5][6]
This method offers a sensitive approach for the determination of brexpiprazole based on its native fluorescence.
Sample Preparation:
-
To 1 mL of human plasma, add 5 mL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 20 minutes.
-
Transfer the supernatant to a tube and evaporate to dryness at 40°C.
-
Reconstitute the residue in 1 mL of 1.0 M sulfuric acid.
Analytical Conditions:
-
Instrument: Spectrofluorometer
-
Excitation Wavelength: 333 nm
-
Emission Wavelength: 390 nm
-
Solvent: 1.0 M Sulfuric Acid
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the metabolic pathway of brexpiprazole and the analytical workflow of the UPLC-MS/MS method.
Caption: Metabolic pathway of brexpiprazole.
Caption: UPLC-MS/MS analytical workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. arabjchem.org [arabjchem.org]
- 3. Determination and metabolism of brexpiprazole following baicalin to rats by a novel developed UPLC-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Spectrofluorimetric determination of brexpiprazole via quenching of erythrosine B fluorescence: optimization using Box-Behnken design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Augmentation of Brexpiprazole fluorescence through photoinduced electron transfer inhibition for the sensitive spectrofluorimetric assay of pharmaceutical dosage forms and spiked human plasma: Application to content uniformity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction techniques for Brexpiprazole S-oxide
For researchers, scientists, and drug development professionals engaged in the analysis of Brexpiprazole (B1667787) and its metabolites, the selection of an appropriate extraction technique is a critical step in ensuring accurate and reliable quantification from biological matrices. Brexpiprazole S-oxide, also known as DM-3411, is the primary metabolite of the atypical antipsychotic Brexpiprazole. The efficiency of its extraction from complex sample matrices like plasma directly impacts the sensitivity and robustness of subsequent analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This guide provides a head-to-head comparison of common extraction techniques for this compound, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and an overview of Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research needs.
Data Presentation: Quantitative Comparison of Extraction Techniques
The following table summarizes the key performance metrics for the different extraction techniques based on available experimental data for Brexpiprazole and its S-oxide metabolite.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |
| Analyte | Brexpiprazole & this compound | Brexpiprazole | Atypical Antipsychotics (General) | Antidepressants (General) |
| Matrix | Rat Plasma | Dog Plasma | Human Plasma | Saliva |
| Recovery Rate (%) | 81.0 - 93.1% for this compound[1] | Not explicitly stated for S-oxide. 98.12% for Brexpiprazole[2] | 50.5 - 79.3%[3] | 73 - 110%[4] |
| Matrix Effect (%) | 87.7 - 113.8%[1] | Not explicitly stated | Generally lower than PPT[3] | < 20%[4] |
| Processing Time | Fast | Moderate | Slow to Moderate | Very Fast |
| Solvent Consumption | Low to Moderate | High | Moderate | Low |
| Selectivity | Low | Moderate | High | Moderate to High |
| Cost | Low | Low | High | Low |
| Automation Potential | High | Moderate | High | Moderate |
Experimental Protocols
Below are detailed methodologies for the key extraction techniques discussed.
Protein Precipitation (PPT)
This method is favored for its simplicity and speed, making it suitable for high-throughput analysis.
Protocol for Brexpiprazole and this compound in Rat Plasma [1]
-
To 100 µL of rat plasma sample, add the internal standard solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the sample at 13,000 g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for UPLC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Protocol for Brexpiprazole in Dog Plasma [5]
-
To a 300 µL plasma sample, add 25 µL of the internal standard stock solution.
-
Add 1,000 µL of ethyl acetate (B1210297) as the extraction solvent.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer 900 µL of the supernatant (organic layer) to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 75 µL of a methanol-water (1:1, v/v) solution.
-
Vortex the reconstituted sample for 3 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Inject 5 µL of the solution into the UPLC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent to selectively retain the analyte of interest while impurities are washed away. While a specific protocol for this compound was not found, a general procedure for atypical antipsychotics is as follows.
General Protocol for Atypical Antipsychotics in Human Plasma [3]
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol (B129727) followed by water.
-
Loading: Load the pre-treated plasma sample (e.g., diluted or pH-adjusted) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
-
Elution: Elute the analyte of interest with a strong organic solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonia).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in a suitable solvent for analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method involves a two-step process of salting-out extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[6] While a specific protocol for this compound is not available, a general workflow is presented.
General QuEChERS Workflow [4][6]
-
Extraction:
-
Place the biological sample (e.g., 1 mL of plasma or homogenized tissue) into a centrifuge tube.
-
Add an appropriate organic solvent (typically acetonitrile).
-
Add a salt mixture (e.g., magnesium sulfate (B86663), sodium chloride, and a buffering salt).
-
Shake or vortex vigorously.
-
Centrifuge to separate the layers.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (organic layer).
-
Add it to a d-SPE tube containing a sorbent (e.g., primary secondary amine (PSA) to remove fatty acids, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water).
-
Vortex and then centrifuge.
-
The resulting supernatant is ready for analysis.
-
Mandatory Visualization
Brexpiprazole Signaling Pathway
Brexpiprazole's therapeutic effects are attributed to its unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A and noradrenergic α1B/2C receptors.[7][8][9]
Caption: Brexpiprazole's multi-receptor signaling pathway.
Experimental Workflow Comparison
The following diagram illustrates the general workflows for Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
Caption: Comparative workflow of common extraction techniques.
References
- 1. Determination and metabolism of brexpiprazole following baicalin to rats by a novel developed UPLC-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. academic.oup.com [academic.oup.com]
- 6. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 7. What is the mechanism of Brexpiprazole? [synapse.patsnap.com]
- 8. simpleandpractical.com [simpleandpractical.com]
- 9. psychscenehub.com [psychscenehub.com]
Comparative Stability of Brexpiprazole and Brexpiprazole S-oxide Under Stress Conditions: A Review of Available Data
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the stability of brexpiprazole (B1667787) under various stress conditions as established through forced degradation studies. It is important to note that while brexpiprazole S-oxide (DM-3411) is a major metabolite of brexpiprazole, a thorough search of the scientific literature did not yield specific studies on its stability under forced degradation conditions. Therefore, a direct comparative analysis with brexpiprazole is not possible at this time. The following data and protocols are based on studies conducted on brexpiprazole.
Executive Summary
Forced degradation studies indicate that brexpiprazole is most susceptible to oxidative stress , leading to the formation of several degradation products, including an N-oxide derivative. The drug also exhibits susceptibility to hydrolytic (acidic, basic, and neutral) and photolytic degradation to varying degrees. In contrast, brexpiprazole has demonstrated notable stability under thermal stress conditions.
Data Presentation
The following table summarizes the degradation of brexpiprazole observed under various stress conditions as reported in the literature. The percentage of degradation can vary based on the specific experimental conditions (e.g., concentration of stressing agent, duration of exposure, temperature).
| Stress Condition | Reagent/Method | Observed Degradation of Brexpiprazole | Key Degradation Products Identified |
| Oxidative | 3% - 10% Hydrogen Peroxide (H₂O₂) | Significant Degradation (e.g., ~9-12.5%) | N-oxide, 1-(1-oxidobenzo[b]thiophen-4-yl)-4-(4-((2-oxo-1,2-dihydroquinolin-7-l)oxy)butyl)piperazine 1,4-dioxide, and other oxidized species |
| Acid Hydrolysis | 0.1 N - 2 N Hydrochloric Acid (HCl) | Stable to slight degradation | Minimal degradation products observed |
| Base Hydrolysis | 0.1 N - 2 N Sodium Hydroxide (NaOH) | Stable to slight degradation | Minimal degradation products observed |
| Neutral Hydrolysis | Water/Buffer | Susceptible to degradation[1] | Not specified in detail |
| Photolytic | Exposure to UV and fluorescent light (ICH Q1B) | Susceptible to degradation[1] | Not specified in detail |
| Thermal | Dry heat (e.g., 70-105°C) | Generally stable | No significant degradation observed[1][2] |
Experimental Protocols
The following are representative methodologies for conducting forced degradation studies on brexpiprazole, compiled from various research articles.
Preparation of Stock Solution
A stock solution of brexpiprazole is typically prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water, to a known concentration (e.g., 1 mg/mL).
Stress Conditions
-
Acid Hydrolysis: The brexpiprazole stock solution is mixed with an equal volume of an acidic solution (e.g., 2 N HCl) and refluxed at a specific temperature (e.g., 80°C) for a defined period (e.g., 6 hours). The solution is then cooled and neutralized with a suitable base (e.g., 2 N NaOH).[2]
-
Base Hydrolysis: The drug stock solution is treated with an equal volume of a basic solution (e.g., 2 N NaOH) and refluxed under similar conditions as acid hydrolysis. The resulting solution is cooled and neutralized with an appropriate acid (e.g., 2 N HCl).[2]
-
Oxidative Degradation: The stock solution is exposed to an oxidizing agent, typically 3-10% hydrogen peroxide (H₂O₂), at room temperature for a specified duration (e.g., 24 hours).[2]
-
Thermal Degradation: Solid brexpiprazole powder is exposed to dry heat in an oven at a high temperature (e.g., 105°C) for an extended period (e.g., 7 days).[2] A solution may also be heated to assess stability in the liquid state.
-
Photolytic Degradation: Brexpiprazole, in both solid and solution form, is exposed to a combination of ultraviolet (UV) and visible light in a photostability chamber. The total illumination is typically not less than 1.2 million lux hours, and the near-UV energy is not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Sample Analysis
Following exposure to stress conditions, the samples are diluted with a suitable solvent to an appropriate concentration. The amount of remaining brexpiprazole and the formation of any degradation products are then quantified using a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the forced degradation studies of brexpiprazole.
Caption: Experimental workflow for forced degradation studies of brexpiprazole.
References
Brexpiprazole S-oxide: A Comparative Analysis of Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological activity of Brexpiprazole (B1667787) S-oxide (DM-3411), the primary metabolite of the atypical antipsychotic brexpiprazole. The following sections detail the available experimental data on the binding affinities and functional activities of both compounds at key central nervous system receptors, along with descriptions of the experimental methodologies employed in these characterizations.
Summary of Pharmacological Activity
Brexpiprazole S-oxide is a pharmacologically active metabolite of brexpiprazole. However, based on available non-clinical data, its contribution to the overall therapeutic effect of brexpiprazole is considered to be minimal. This is attributed to two key factors: a significantly lower binding affinity for key dopamine (B1211576) and serotonin (B10506) receptors compared to the parent compound, and poor penetration of the blood-brain barrier.
Comparative Receptor Binding Affinities
Brexpiprazole exhibits a complex binding profile, with high affinity for a range of dopamine and serotonin receptors, contributing to its mechanism of action as a serotonin-dopamine activity modulator. In contrast, its S-oxide metabolite, DM-3411, generally displays a substantially reduced affinity for these same receptors.
| Receptor | Brexpiprazole Ki (nM) | This compound (DM-3411) Ki (nM) | Fold Difference (DM-3411/Brexpiprazole) |
| Dopamine D2 | 0.30 | 4.1 | 13.7 |
| Dopamine D3 | 1.1 | 38 | 34.5 |
| Serotonin 5-HT1A | 0.12 | Data Not Available | - |
| Serotonin 5-HT2A | 0.47 | ~0.94 - 2.35* | ~2 - 5 |
| Serotonin 5-HT2B | 1.9 | Data Not Available | - |
| Serotonin 5-HT7 | 3.7 | Data Not Available | - |
| Histamine H1 | 19 | 80 | 4.2 |
| Adrenergic α1B | 0.17 | Data Not Available | - |
| Adrenergic α2C | 0.59 | Data Not Available | - |
Comparative Functional Activity
Brexpiprazole is characterized by its partial agonist activity at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and antagonist activity at serotonin 5-HT₂ₐ receptors. This profile is believed to contribute to its efficacy and tolerability. In contrast, this compound (DM-3411) primarily acts as an antagonist at the receptors for which data is available.
| Receptor | Brexpiprazole Functional Activity | This compound (DM-3411) Functional Activity |
| Dopamine D2 | Partial Agonist | Antagonist |
| Dopamine D3 | Partial Agonist | Antagonist |
| Serotonin 5-HT1A | Partial Agonist | Weak Partial Agonist (receptor unspecified) |
| Serotonin 5-HT2A | Antagonist | Data Not Available |
| Histamine H1 | Antagonist | Antagonist |
Quantitative data on the intrinsic activity (e.g., Emax) of this compound at D₂ and 5-HT₁ₐ receptors, which would allow for a precise comparison of its partial agonist/antagonist profile with that of brexpiprazole, is not currently available in the reviewed literature.
Signaling Pathways and Metabolism
The metabolism of brexpiprazole to its less active S-oxide form is a key determinant of its pharmacological profile.
A Comparative Guide to the Oxidative Metabolites of Brexpiprazole: Structural Elucidation and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oxidative metabolites of brexpiprazole (B1667787), a serotonin-dopamine activity modulator. It summarizes key findings on their structural elucidation, analytical methodologies for their identification and quantification, and their relationship to the parent drug's metabolic pathways.
Introduction to Brexpiprazole Metabolism
Brexpiprazole undergoes extensive metabolism primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[1][2] The metabolic pathways are diverse and include S-oxidation, N-oxidation, hydroxylation, dealkylation, and further conjugation reactions.[3][4] Understanding the structure and comparative profile of these metabolites is crucial for a complete characterization of the drug's disposition and for identifying potential pharmacologically active or toxic species.
Structural Elucidation of Oxidative Metabolites
The chemical structures of brexpiprazole and its known oxidative metabolites are presented below. The major metabolite, DM-3411, is formed through S-oxidation of the benzothiophene (B83047) sulfur atom.[4][5] Other identified oxidative metabolites arise from N-oxidation of the piperazine (B1678402) ring and hydroxylation at various positions on the molecule.
Forced degradation studies have also been instrumental in identifying potential oxidative degradation products, which can mimic metabolites formed in vivo. These studies have shown that brexpiprazole is particularly susceptible to oxidation.[3][4] One such study identified two primary oxidative degradants, DP-1 and DP-2, with DP-2 being a known N-oxide metabolite.[3]
Figure 1: Chemical Structures of Brexpiprazole and Key Oxidative Metabolites
-
Brexpiprazole: 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one[6][7]
-
DM-3411 (Brexpiprazole S-oxide): The major metabolite, formed by oxidation of the sulfur atom in the benzothiophene ring.[4][5]
-
DP-1: 1-(1-oxidobenzo[b]thiophen-4-yl)-4-(4-((2-oxo-1,2-dihydroquinolin-7-yl)oxy)butyl)piperazine 1,4-dioxide[3]
-
DP-2 (N-oxide): An N-oxide of the piperazine ring.[3]
Note: The precise structures for all 16 metabolites identified in in-vitro and in-vivo studies are not all publicly available in the reviewed literature.
Comparative Data of Brexpiprazole and its Major Oxidative Metabolite
The following table summarizes the available pharmacokinetic parameters for brexpiprazole and its major oxidative metabolite, DM-3411, in humans. This data highlights the significant exposure of the S-oxide metabolite in plasma.
| Parameter | Brexpiprazole | DM-3411 (S-oxide) | Reference |
| Cmax (ng/mL) | Dose-proportional | Lower than Brexpiprazole | [8] |
| AUC24h (ng·h/mL) | Dose-proportional | 50-80% of Brexpiprazole | [1] |
| t1/2 (hours) | 52-92 | Not explicitly stated | [1] |
| Pharmacological Activity | Active | Not considered to contribute significantly to therapeutic effects | [9][10] |
Experimental Protocols
Detailed methodologies are essential for the accurate identification and quantification of brexpiprazole and its metabolites. Below are summaries of typical experimental protocols cited in the literature.
In Vitro Metabolite Profiling[3][4][11]
-
Incubation: Brexpiprazole is incubated with human or rat liver microsomes or S9 fractions at 37°C.
-
Cofactors: The incubation mixture typically contains NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP450 activity.
-
Sample Preparation: The reaction is quenched with a solvent like acetonitrile (B52724) to precipitate proteins. The supernatant is then collected for analysis.
In Vivo Metabolite Identification[3][11]
-
Dosing: Brexpiprazole is administered to animal models, such as Sprague-Dawley rats.
-
Sample Collection: Biological matrices like plasma, urine, and feces are collected at various time points.
-
Sample Preparation: Samples are processed to extract the drug and its metabolites, often involving protein precipitation followed by solid-phase extraction or liquid-liquid extraction.
Analytical Instrumentation
-
LC-MS/MS for Quantification: [11]
-
Chromatography: Reversed-phase chromatography is commonly used with a C18 column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 μm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.05% formic acid in water) and an organic solvent (e.g., 0.05% formic acid in acetonitrile) is typical.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+) is used for sensitive and specific detection.
-
MRM Transitions:
-
Brexpiprazole: m/z 434.17 → 273.06
-
DM-3411: m/z 450.30 → 203.00
-
-
-
Key MS Parameters:
-
Desolvation Temperature: ~600 °C
-
Capillary Voltage: ~2.0 kV
-
Cone Voltage: ~30 V
-
Collision Energy: ~25 eV
-
-
-
High-Resolution MS (QTOF-MS) for Structural Elucidation: [3][12]
-
This technique provides accurate mass measurements of precursor and product ions, enabling the determination of elemental compositions and aiding in the identification of unknown metabolites.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation: [3][13]
-
Sample Preparation: Metabolites are isolated and purified, typically using preparative HPLC.
-
NMR Experiments: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to unambiguously determine the chemical structure and stereochemistry of the metabolites.
-
Visualizations
Experimental Workflow for Metabolite Identification
Caption: Workflow for in vitro and in vivo metabolite identification.
Brexpiprazole Signaling Pathways
Caption: Brexpiprazole's primary signaling pathways.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. joac.info [joac.info]
- 4. researchgate.net [researchgate.net]
- 5. Secure Verification [machinery.mas.bg.ac.rs]
- 6. researchgate.net [researchgate.net]
- 7. Brexpiprazole | C25H27N3O2S | CID 11978813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination and metabolism of brexpiprazole following baicalin to rats by a novel developed UPLC-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 12. In silico, in vitro and in vivo metabolite identification of brexpiprazole using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Primary Metabolites of Aripiprazole and Brexpiprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the principal metabolites of two leading atypical antipsychotics, aripiprazole (B633) and brexpiprazole (B1667787). While both parent drugs share structural similarities and are metabolized by the same cytochrome P450 enzymes, their primary metabolites exhibit distinct pharmacological profiles. This report synthesizes available experimental data to facilitate a comprehensive understanding of their respective contributions to the overall therapeutic and side-effect profiles of their parent compounds.
Executive Summary
Aripiprazole's primary active metabolite is dehydro-aripiprazole, which demonstrates pharmacological activity comparable to the parent drug. In contrast, brexpiprazole is metabolized to its S-oxide, DM-3411, a metabolite considered to be significantly less pharmacologically active with limited central nervous system penetration. This fundamental difference in the activity of their main metabolites is a key distinguishing feature between these two second-generation antipsychotics.
Metabolic Pathways and Pharmacokinetics
Both aripiprazole and brexpiprazole are primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[1][2]
Aripiprazole's metabolism involves dehydrogenation to form its active metabolite, dehydro-aripiprazole.[2] This metabolite contributes significantly to the drug's overall effect, possessing a long half-life and accumulating to approximately 40% of the aripiprazole concentration in plasma at steady state.[3][4]
Brexpiprazole undergoes S-oxidation to form its main metabolite, DM-3411.[1] While DM-3411 is the predominant drug-related moiety in systemic circulation, it is reported to have substantially lower pharmacological potency than brexpiprazole and does not readily cross the blood-brain barrier.[1]
The following table summarizes the key pharmacokinetic parameters of the parent drugs and their primary metabolites.
| Parameter | Aripiprazole | Dehydro-aripiprazole | Brexpiprazole | DM-3411 (S-oxide) |
| Mean Elimination Half-life (t½) | ~75 hours[5] | ~94 hours[5] | ~91 hours | ~86 hours[1] |
| Time to Peak Plasma Concentration (Tmax) | 3-5 hours[5] | Dependent on aripiprazole metabolism[4] | ~4 hours | Not specified |
| Protein Binding | >99%[5] | >99%[5] | >99% | Not specified |
| Primary Metabolizing Enzymes | CYP3A4, CYP2D6[2] | Not applicable | CYP3A4, CYP2D6[1] | Not applicable |
Receptor Binding Affinity
The following table presents a comparison of the receptor binding affinities (Ki values in nM) for aripiprazole, dehydro-aripiprazole, and brexpiprazole. While specific Ki values for brexpiprazole's S-oxide metabolite (DM-3411) are not widely available in publicly accessible literature, it is consistently reported to have a lower affinity for key receptors, such as the D2 receptor, compared to the parent compound.[6]
| Receptor | Aripiprazole (Ki, nM) | Dehydro-aripiprazole (Ki, nM) | Brexpiprazole (Ki, nM) | DM-3411 (S-oxide) (Ki, nM) |
| Dopamine (B1211576) D2 | 0.34[7] | Similar to aripiprazole | 0.30[8] | Lower than brexpiprazole[6] |
| Dopamine D3 | 0.8[7] | Data not available | 1.1[8] | Data not available |
| Serotonin (B10506) 5-HT1A | 1.7[7] | Data not available | 0.12[8] | Data not available |
| Serotonin 5-HT2A | 3.4[7] | Data not available | 0.47[8] | Data not available |
| Serotonin 5-HT2B | 0.36[7] | Data not available | 1.9[8] | Data not available |
| Serotonin 5-HT7 | 39 | Data not available | 3.7[8] | Data not available |
| Adrenergic α1A | 57 | Data not available | 3.8[8] | Data not available |
| Adrenergic α1B | Data not available | Data not available | 0.17[8] | Data not available |
| Histamine H1 | 61 | Data not available | 19[8] | Data not available |
Functional Activity
Dehydro-aripiprazole exhibits partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, similar to aripiprazole.[9] In contrast, DM-3411 is considered to be pharmacologically inactive or to possess significantly lower intrinsic activity compared to brexpiprazole.[1]
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
Objective: To determine the metabolic pathway of aripiprazole and brexpiprazole and identify their major metabolites.
Methodology:
-
Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (0.2-0.5 mg/mL protein), the test compound (aripiprazole or brexpiprazole, typically 1-10 µM), and a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, often containing an internal standard for analytical quantification.
-
Sample Processing: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is then collected for analysis.
-
Metabolite Identification: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites. The structure of the metabolites is elucidated based on their mass-to-charge ratio (m/z) and fragmentation patterns compared to reference standards if available.[10]
Radioligand Displacement Assay for Receptor Binding Affinity
Objective: To determine the binding affinity (Ki) of dehydro-aripiprazole and DM-3411 for various G-protein coupled receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells (e.g., CHO or HEK293 cells) or from tissue homogenates.
-
Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.
-
Competition Binding: A fixed concentration of a radiolabeled ligand with known high affinity for the receptor is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (dehydro-aripiprazole or DM-3411).
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[11][12][13]
cAMP Accumulation Assay for Functional Activity
Objective: To determine the functional activity (e.g., partial agonism) of dehydro-aripiprazole and DM-3411 at Gs- or Gi-coupled receptors.
Methodology:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., dopamine D2 or serotonin 5-HT1A receptors) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to attach overnight.
-
Assay Conditions: Cells are washed and incubated in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Ligand Stimulation: Cells are treated with increasing concentrations of the test compound (dehydro-aripiprazole or DM-3411) and a known full agonist (as a positive control) for a defined period. For Gi-coupled receptors, cells are co-stimulated with forskolin (B1673556) to induce cAMP production.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a variety of commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or bioluminescence.[14][15][16]
-
Data Analysis: Concentration-response curves are generated, and the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) are determined. The intrinsic activity of the test compound is calculated as the ratio of its Emax to the Emax of the full agonist.
Visualizations
References
- 1. ClinPGx [clinpgx.org]
- 2. ClinPGx [clinpgx.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Pharmacokinetics and metabolism of brexpiprazole, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychscenehub.com [psychscenehub.com]
- 8. Brexpiprazole | C25H27N3O2S | CID 11978813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Specificity of a Brexpiprazole Immunoassay Against Its S-Oxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the specificity of an immunoassay for the atypical antipsychotic drug brexpiprazole (B1667787) against its major S-oxide metabolite, DM-3411. Given the structural similarity between a parent drug and its metabolites, assessing potential cross-reactivity is a critical step in the validation of any drug immunoassay. This ensures accurate quantification of the target analyte without interference from related compounds, which is paramount for reliable pharmacokinetic and pharmacodynamic studies.
Introduction
Brexpiprazole is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[1] One of its major metabolites is the S-oxide form, also known as DM-3411.[1] The structural proximity of a metabolite to the parent drug can lead to cross-reactivity in immunoassays, potentially resulting in an overestimation of the brexpiprazole concentration in biological samples.[2] Therefore, a rigorous evaluation of the immunoassay's specificity is essential.
This guide outlines the experimental protocols necessary to determine the degree of cross-reactivity and presents a clear method for data presentation and visualization of the underlying scientific principles and workflows.
Data Presentation: A Comparative Analysis
A crucial aspect of this evaluation is the direct comparison of the immunoassay's performance with brexpiprazole and its S-oxide metabolite. The following table illustrates how to present the quantitative data obtained from specificity testing. The values presented here are hypothetical and serve as a template for reporting actual experimental findings.
| Analyte | IC50 (ng/mL) | % Cross-Reactivity |
| Brexpiprazole | 15.2 | 100% |
| Brexpiprazole S-oxide (DM-3411) | 875.4 | 1.74% |
| Alternative Antipsychotic 1 | >10,000 | <0.15% |
| Alternative Antipsychotic 2 | >10,000 | <0.15% |
% Cross-Reactivity is calculated using the formula: (IC50 of Brexpiprazole / IC50 of Metabolite) x 100
Experimental Protocols
A detailed and standardized experimental protocol is fundamental for reproducible and reliable results. The following sections describe the key experiments for evaluating immunoassay specificity.
Preparation of Standard Solutions
Standard solutions of both brexpiprazole and its S-oxide metabolite should be prepared in the same matrix as the samples to be analyzed (e.g., drug-free human plasma or urine).
-
Stock Solutions: Prepare high-concentration stock solutions of brexpiprazole and this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
Working Standards: Create a series of working standards by serially diluting the stock solutions in the chosen biological matrix. The concentration range should be sufficient to generate a full dose-response curve.
Competitive Immunoassay Procedure
A competitive immunoassay format is commonly used for the detection of small molecules like brexpiprazole.
-
Coating: Coat a 96-well microtiter plate with a capture antibody specific for brexpiprazole.
-
Incubation: Add the standard solutions (or samples) and a fixed amount of enzyme-labeled brexpiprazole to the wells. The unlabeled brexpiprazole in the standards/samples will compete with the enzyme-labeled brexpiprazole for binding to the capture antibody.
-
Washing: After incubation, wash the plate to remove any unbound components.
-
Substrate Addition: Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
Signal Detection: Measure the signal using a plate reader. The signal intensity will be inversely proportional to the concentration of brexpiprazole in the standard/sample.
Specificity (Cross-Reactivity) Testing
To determine the specificity of the immunoassay, dose-response curves are generated for both brexpiprazole and its S-oxide metabolite.
-
Prepare separate serial dilutions of brexpiprazole and this compound in the appropriate matrix.
-
Run the competitive immunoassay for each set of dilutions.
-
Plot the signal intensity against the logarithm of the analyte concentration for both compounds.
-
Determine the concentration of each compound that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the formula mentioned in the data presentation section.
Visualizing the Concepts
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following diagrams were created using the DOT language to provide a clear visual representation of the concepts discussed.
Metabolic Pathway of Brexpiprazole
The metabolism of brexpiprazole is a key consideration in understanding the potential for immunoassay cross-reactivity.
Immunoassay Specificity Evaluation Workflow
This diagram outlines the logical flow of the experimental process for assessing the cross-reactivity of the immunoassay.
References
A Comparative Guide to System Suitability Testing for Brexpiprazole S-oxide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of system suitability testing (SST) parameters for the analysis of Brexpiprazole and its primary oxidative metabolite, Brexpiprazole S-oxide. The information presented is collated from various validated HPLC and UPLC methods to assist in the development and validation of robust analytical procedures for impurity profiling and stability studies.
Introduction to Brexpiprazole and its S-oxide Metabolite
Brexpiprazole is an atypical antipsychotic agent.[1] Under oxidative stress conditions, Brexpiprazole can degrade to form impurities, with the S-oxide being a significant variant.[2] The chemical structure of this compound has been elucidated and is a known metabolite. Accurate and precise analytical methods are crucial for quantifying this and other related substances to ensure the quality and safety of the drug product.
System suitability testing is an integral part of chromatographic analysis, ensuring that the analytical system is performing adequately for the intended purpose.[3] Key SST parameters include resolution, tailing factor, theoretical plates, and repeatability (%RSD).
Comparison of Analytical Methods and SST Parameters
The following tables summarize the chromatographic conditions and system suitability parameters from two representative analytical methods: a traditional High-Performance Liquid Chromatography (HPLC) method and a more modern Ultra-High-Performance Liquid Chromatography (UPLC) method. This comparison highlights the performance differences and specific SST criteria for the analysis of Brexpiprazole and its S-oxide.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1: RP-HPLC | Method 2: UPLC |
| Column | Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm)[4] | C18 (50 mm x 2.1 mm, 1.7 µm)[5] |
| Mobile Phase | 20 mM Potassium hydrogen phosphate (B84403) buffer (pH 6.8) and Acetonitrile (50:50 v/v)[4] | pH 2.0 buffer and Acetonitrile (67:33 v/v)[5] |
| Flow Rate | 1.5 mL/min[4] | 0.5 mL/min[5] |
| Detection Wavelength | 220 nm[4] | 215 nm[5] |
| Column Temperature | Ambient | Not Specified |
| Injection Volume | Not Specified | Not Specified |
| Run Time | > 6 minutes (based on retention time) | < 2 minutes[5] |
Table 2: Comparison of System Suitability Testing (SST) Parameters
| Parameter | Method 1: RP-HPLC - Acceptance Criteria | Method 2: UPLC - Acceptance Criteria | General USP/ICH Guideline |
| Tailing Factor (T) | Asymmetry: 1.14[4] | Tailing factor and resolution are key response variables.[5] | Tailing factor should be ≤ 2. |
| Theoretical Plates (N) | > 2000[6] | > 2000[6] | Reportable |
| Repeatability (%RSD) | ≤ 0.22% for peak area (n=5)[4] | Not explicitly stated for SST, but method precision is high. | RSD for peak areas of replicate injections should be < 2%. |
| Resolution (Rs) | Not explicitly stated for S-oxide, but method is stability-indicating. | Resolution is a critical response variable in method development.[5] | A minimum resolution between the active ingredient and any related compound must be demonstrated. |
Experimental Protocols
Method 1: Representative RP-HPLC Method
This method is adapted from a stability-indicating assay for Brexpiprazole and its degradation products.[4]
1. System Suitability Solution Preparation:
-
Prepare a solution containing Brexpiprazole and its potential degradation products, including the S-oxide, at a suitable concentration in the mobile phase. This can be achieved by subjecting a Brexpiprazole solution to oxidative stress (e.g., with hydrogen peroxide) to generate the S-oxide in situ.
2. Chromatographic System:
-
Column: Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 20 mM Potassium hydrogen phosphate buffer (adjusted to pH 6.8) and Acetonitrile in a 50:50 v/v ratio.
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 220 nm
3. System Suitability Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the system suitability solution five times.
-
Calculate the tailing factor, theoretical plates, and the relative standard deviation (%RSD) of the peak areas for the Brexpiprazole peak.
Method 2: Representative UPLC Method
This method is based on a Quality-by-Design (QbD) approach for the quantification of Brexpiprazole in the presence of its impurities.[5]
1. System Suitability Solution Preparation:
-
As in Method 1, prepare a solution containing Brexpiprazole and its S-oxide impurity in the mobile phase.
2. Chromatographic System:
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particles
-
Mobile Phase: A mixture of a pH 2.0 buffer and Acetonitrile in a 67:33 v/v ratio.
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 215 nm
3. System Suitability Procedure:
-
Equilibrate the UPLC system with the mobile phase.
-
Perform replicate injections of the system suitability solution.
-
Evaluate the resolution between the Brexpiprazole and this compound peaks, as well as the peak tailing for Brexpiprazole.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for system suitability testing and the logical relationship of the key SST parameters.
Caption: Experimental workflow for system suitability testing.
Caption: Logical relationship of key SST parameters.
References
- 1. informaticsjournals.co.in [informaticsjournals.co.in]
- 2. Secure Verification [machinery.mas.bg.ac.rs]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. QbD-Based UPLC Method for Quantification of Brexpiprazole in Presence of Impurities and Application to In Vitro Dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating ICH Guidelines for the Validation of Analytical Methods for Brexpiprazole S-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods suitable for the validation of Brexpiprazole S-oxide, a significant oxidative degradation product of the atypical antipsychotic drug Brexpiprazole. Adherence to the International Council for Harmonisation (ICH) guidelines for analytical method validation is paramount in ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the essential validation parameters as stipulated by ICH Q2(R1) and the recently revised Q2(R2) guidelines, and compares published stability-indicating methods capable of separating and potentially quantifying this compound.
Understanding the ICH Validation Framework
The objective of analytical method validation is to demonstrate that a method is suitable for its intended purpose.[1] The ICH guidelines detail the validation characteristics required for various analytical procedures. For the quantification of an impurity like this compound, the key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as the parent drug (Brexpiprazole), other impurities, and degradation products.[2] Stability-indicating methods are crucial in this regard, as they can resolve the analyte of interest from all potential interferents.
Comparative Analysis of Analytical Methods
While the available literature extensively covers the validation of analytical methods for the parent drug, Brexpiprazole, specific, fully validated quantitative methods for its S-oxide degradation product are not explicitly detailed. However, several stability-indicating RP-HPLC methods have been developed for Brexpiprazole that successfully separate the S-oxide impurity. These methods, therefore, form the basis of our comparison.
The following tables summarize the chromatographic conditions and validation data for two prominent stability-indicating RP-HPLC methods that can be adapted for the analysis of this compound. It is important to note that the provided validation data primarily pertains to Brexpiprazole. For the explicit quantification of this compound, a separate validation study focusing on this specific analyte would be required.
Table 1: Comparison of Chromatographic Conditions for Stability-Indicating Methods
| Parameter | Method 1 (Bhatt et al., 2018) | Method 2 (Pulusu et al., 2019) |
| Column | Inertsil ODS 3V (150 mm × 4.6 mm, 5 µm) | C18 column Waters (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM Potassium dihydrogen phosphate (B84403) buffer (pH 6.8) and Acetonitrile (B52724) (50:50, v/v) | 10 mM Monobasic Potassium phosphate buffer (pH 2.0 with Orthophosphoric acid) and Acetonitrile (50:50, v/v) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 220 nm | 213 nm |
| Column Temperature | Not Specified | 30°C |
| Retention Time of Brexpiprazole | 5.94 min | 2.5 min |
| Retention Time of N-oxide Impurity | 2.0 min | Not explicitly stated, but separation from the main peak is achieved. |
Table 2: Summary of Validation Parameters for Brexpiprazole (as per the cited methods)
| Validation Parameter | Method 1 (Bhatt et al., 2018) | Method 2 (Pulusu et al., 2019) | ICH Q2(R1) Acceptance Criteria for Impurity Quantification |
| Linearity Range (µg/mL) | 0.96 - 71 | 10 - 60 | Correlation coefficient (r²) ≥ 0.98 |
| Correlation Coefficient (r²) | >0.999 | 0.999 | |
| Accuracy (% Recovery) | 95 - 105% | Not explicitly stated for a range, but the method is described as accurate. | Varies with concentration. Typically 80-120% for impurities. |
| Precision (%RSD) | Not explicitly stated | Intraday: 0.10%, Interday: 0.10% | Repeatability (RSD) ≤ specified limit (e.g., 5-15% depending on impurity level) |
| LOD (µg/mL) | Determined by S/N ratio of 3:1 | 0.1 | Signal-to-noise ratio of 3:1 or based on the standard deviation of the response and the slope. |
| LOQ (µg/mL) | Determined by S/N ratio of 10:1 | 0.3 | Signal-to-noise ratio of 10:1 or based on the standard deviation of the response and the slope. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, which can serve as a foundation for validating an analytical method for this compound.
Method 1: Stability-Indicating RP-HPLC Method (Adapted from Bhatt et al., 2018)
1. Preparation of Solutions:
-
Buffer Preparation (20 mM Potassium dihydrogen phosphate, pH 6.8): Dissolve an appropriate amount of potassium dihydrogen phosphate in water to make a 20 mM solution. Adjust the pH to 6.8 with a suitable base (e.g., potassium hydroxide (B78521) solution).
-
Mobile Phase: Mix the prepared buffer and acetonitrile in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution of Brexpiprazole: Accurately weigh and dissolve Brexpiprazole in the mobile phase to obtain a known concentration.
-
Sample Preparation for S-oxide Generation (Forced Degradation): To generate the this compound, subject a solution of Brexpiprazole to oxidative stress. This can be achieved by treating the drug substance with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or elevated temperature for a specified duration. The concentration of hydrogen peroxide and the duration of exposure should be optimized to achieve a detectable amount of the S-oxide without complete degradation of the parent drug.
2. Chromatographic System:
-
HPLC System: A liquid chromatograph equipped with a UV detector.
-
Column: Inertsil ODS 3V (150 mm × 4.6 mm, 5 µm).
-
Flow Rate: 1.5 mL/min.
-
Detection: 220 nm.
-
Injection Volume: 10 µL.
3. Validation Experiments:
-
Specificity: Inject the mobile phase, a solution of Brexpiprazole standard, the forced degradation sample containing this compound, and a placebo solution (if analyzing a formulated product). The method is specific if the peak for this compound is well-resolved from the Brexpiprazole peak and any other peaks.
-
Linearity: Prepare a series of at least five concentrations of this compound (if a pure standard is available). Plot a graph of peak area versus concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution of this compound on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment.
-
-
LOD and LOQ: Determine by the signal-to-noise ratio method or by using the standard deviation of the response and the slope of the calibration curve.
Visualizing the Validation Workflow
The following diagrams illustrate the key workflows and relationships in the validation of an analytical method for this compound according to ICH guidelines.
Caption: Workflow for ICH-compliant analytical method validation.
Caption: Oxidative degradation pathway of Brexpiprazole.
References
Safety Operating Guide
Navigating the Disposal of Brexpiprazole S-oxide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Brexpiprazole S-oxide, ensuring compliance with regulatory standards and fostering a culture of safety.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste, including active pharmaceutical ingredients (APIs) like this compound and their metabolites, is regulated by multiple agencies. In the United States, these primarily include the Environmental Protection Agency (EPA), which governs hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which oversees controlled substances.[1][2][3] It is crucial to manage pharmaceutical waste in a way that prevents environmental contamination and potential harm to public health.[1]
Hazard Profile of Brexpiprazole and its Metabolites
| Hazard Classification | Description | Primary Concern |
| Acute Oral Toxicity | Harmful if swallowed.[4][6] | Accidental ingestion by personnel. |
| Carcinogenicity | Suspected of causing cancer.[4][5][6] | Long-term exposure risks. |
| Reproductive Toxicity | May damage fertility or the unborn child.[4][5][6] | Exposure to personnel of reproductive age. |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure.[4][5][6] | Chronic exposure risks. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[4][5][6] | Environmental contamination from improper disposal. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Handling:
-
Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][8]
-
Handle the material in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[6][7]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with general laboratory trash or non-hazardous chemical waste.
-
Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled, and sealed container.
-
For liquid waste containing this compound, use a dedicated, sealed, and leak-proof container.
-
The container should be labeled as "Hazardous Waste" and include the chemical name "this compound." In the United States, hazardous waste is often collected in black containers.
3. Accidental Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[7]
-
Wearing appropriate PPE, cover the spill with an absorbent material.[6]
-
Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[7]
-
Clean the spill area thoroughly.
-
Prevent the spill from entering drains or waterways.[7]
4. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.[7]
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Final Disposal:
-
The primary and recommended method for the disposal of hazardous pharmaceutical waste is incineration at a licensed and permitted facility.[2][3][9]
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[10]
-
Do not discharge this compound waste to sewer systems.[7] Flushing of hazardous pharmaceuticals down the drain is prohibited.[2]
-
Landfilling is generally not a recommended practice for this type of chemical waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. echemi.com [echemi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. How Does Law Enforcement Dispose of Drugs in America? | Inciner8 [inciner8.com]
- 10. ehs.ucsf.edu [ehs.ucsf.edu]
Personal protective equipment for handling Brexpiprazole S-oxide
This guide provides crucial safety and logistical information for laboratory professionals handling Brexpiprazole S-oxide. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure.[1] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][3] | Protects against splashes and dust formation.[2][4] |
| Hand Protection | Chemical-resistant, impervious gloves that comply with EN 374.[1][3][4] Gloves must be inspected before use. | Prevents skin contact. |
| Skin and Body Protection | Wear suitable protective clothing.[1][4] For significant exposure risk, fire/flame resistant and impervious clothing is recommended.[2][4] | Protects skin from accidental contact. |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[2][4] | Prevents inhalation of harmful dust or vapors. |
Safe Handling and Engineering Controls
Proper handling procedures and engineering controls are essential to minimize the risk of exposure to this compound.
Operational Plan:
-
Engineering Controls: Ensure adequate ventilation, such as a laboratory fume hood or other local exhaust ventilation systems.[3][5] An eyewash station and safety shower must be readily accessible.[1][5][6]
-
Handling Practices:
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[4][8]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is critical.
Emergency Procedures:
| Situation | Action |
| Spill | Evacuate the area. Wear appropriate PPE.[4][9] Avoid dust formation.[4] Collect the spillage using spark-proof tools and place it in a suitable, closed container for disposal.[4] Prevent the chemical from entering drains.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[8] |
| Ingestion | Rinse mouth with water.[2] Do NOT induce vomiting.[7] Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
Disposal Guidelines:
-
Product Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[4]
-
Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4]
Workflow for Safe Handling of this compound
The following diagram outlines the procedural workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. echemi.com [echemi.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. medkoo.com [medkoo.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
